Product packaging for Morpholine-4-carboxamide(Cat. No.:CAS No. 2158-02-3)

Morpholine-4-carboxamide

Cat. No.: B177924
CAS No.: 2158-02-3
M. Wt: 130.15 g/mol
InChI Key: ZKWFSTHEYLJLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Morpholine-4-carboxamide (CAS Number: 2158-02-3) is an organic compound with the molecular formula C 5 H 10 N 2 O 2 and a molecular weight of 130.15 g/mol. As a solid substance, it serves as a valuable chemical building block and intermediate in medicinal chemistry and drug discovery research. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, featured in over 100 known drugs. Its incorporation into lead compounds is a established strategy to enhance key physicochemical properties, such as improving the aqueous solubility of otherwise lipophilic scaffolds . This compound derivatives are investigated for their interactions with various biological targets. For instance, complex molecules containing this functional group have been identified as antagonists for prokineticin receptors, which are relevant to the study of psychiatric diseases and sleep disorders . Other research explores derivatives, such as 4-quinolone-3-carboxamides, for a wide spectrum of biological activities including anticancer, antiviral, and antibacterial applications . Furthermore, the carboxamide group is a key functional unit in medicinal chemistry, known for its ability to participate in hydrogen bonding, which is critical for binding to biological targets . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic uses, or for administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O2 B177924 Morpholine-4-carboxamide CAS No. 2158-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWFSTHEYLJLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175930
Record name Morpholine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2158-02-3
Record name 4-Morpholinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2158-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine-4-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Morpholinecarboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Morpholine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morpholine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.796
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Basic Properties of Morpholine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine-4-carboxamide, a derivative of the versatile morpholine scaffold, is a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, detailed experimental protocols for their determination, and a summary of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This section details the core basic properties of this compound.

Structural and General Information
PropertyValueSource
IUPAC Name This compound[N/A]
Synonyms 4-Morpholinecarboxamide, N-Carbamoylmorpholine[N/A]
CAS Number 2158-02-3[1]
Molecular Formula C₅H₁₀N₂O₂[1]
Molecular Weight 130.15 g/mol [1][2]
Appearance White to light yellow solid[N/A]
Quantitative Physicochemical Data

The following table summarizes key quantitative data for this compound. It is important to note that some of these values are predicted and should be confirmed by experimental determination.

PropertyValueMethodSource
Melting Point 128 °CExperimental[2]
Boiling Point Not available--
logP (calculated) -1.13 to -1.2Computational[N/A]
pKa (predicted) Not available--
Solubility Soluble in water and various organic solvents (qualitative)General Observation[N/A]

Experimental Protocols

Accurate and reproducible experimental data are the foundation of scientific research. This section provides detailed methodologies for the determination of key physicochemical properties of this compound and a representative synthetic protocol.

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves the reaction of morpholine with a carbamoylating agent. One such approach utilizes 1,1'-carbonyldiimidazole (CDI) as a phosgene equivalent, which is generally safer and easier to handle.[3]

Procedure:

  • Activation of Morpholine: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1'-carbonyldiimidazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF). To this solution, add a solution of morpholine (1.0 equivalent) in anhydrous THF dropwise at room temperature with stirring. Stir the reaction mixture at room temperature for 1-2 hours to form the morpholine-1-carbonyl-1H-imidazole intermediate.

  • Amination: In a separate flask, prepare a solution of aqueous ammonia (e.g., 28-30% NH₄OH) (2.0 equivalents). Slowly add the ammonia solution to the reaction mixture containing the activated morpholine.

  • Work-up and Purification: Stir the reaction mixture at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Remove the THF under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.[3]

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. The capillary method is a standard and widely used technique.

Procedure:

  • Sample Preparation: Finely powder a small amount of dry this compound. Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Measurement: Heat the apparatus slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point. Record the temperature at which the first liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point range is reported as T1-T2. For a pure compound, this range should be narrow (typically ≤ 1 °C).

Determination of Boiling Point

While this compound is a solid at room temperature, a boiling point could be determined under reduced pressure to avoid decomposition. A micro-scale method is suitable for this purpose.

Procedure:

  • Sample Preparation: Place a small amount of this compound into a small test tube (fusion tube).

  • Capillary Inversion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

  • Heating: Attach the fusion tube to a thermometer and place the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil). Heat the bath gradually.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. Continue heating until a steady stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.

Determination of Solubility

Assessing the solubility of a compound in various solvents is crucial for its formulation and delivery.

Procedure:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane, hexane).

  • Measurement: To a known volume (e.g., 1 mL) of each solvent in a separate vial, add a small, weighed amount of this compound.

  • Equilibration: Vigorously stir or shake the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Analysis: After equilibration, visually inspect for any undissolved solid. If the solid has completely dissolved, add more solute until saturation is reached. The concentration of the saturated solution can be determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) after filtering out any excess solid. The solubility is then expressed in units such as mg/mL or mol/L.

Determination of pKa

The pKa value indicates the acidity or basicity of a compound and is critical for understanding its ionization state at different pH values. Potentiometric titration is a common method for its determination.

Procedure:

  • Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound. Add the titrant in small increments and record the pH after each addition.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve. Specifically, the pKa is the pH at which half of the compound is in its ionized form.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its membrane permeability and overall ADME properties. The shake-flask method is the traditional approach.

Procedure:

  • Phase Preparation: Prepare a mixture of n-octanol and water and allow the two phases to become mutually saturated by vigorous shaking followed by separation.

  • Partitioning: Dissolve a known amount of this compound in one of the phases (usually the one in which it is more soluble). Add a known volume of the other phase.

  • Equilibration: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Analysis: Separate the n-octanol and water layers by centrifugation. Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Biological Activity and Signaling Pathways

This compound has been identified as a polymerase chain inhibitor.[2] It exerts its effect by inhibiting the activity of DNA polymerases, enzymes crucial for DNA replication. The proposed mechanism involves the binding of the compound to the DNA template strand, which in turn prevents the polymerase from adding new nucleotides to the growing DNA chain, thereby halting DNA synthesis.[2] This mode of action suggests potential therapeutic applications in conditions characterized by rapid cell proliferation, such as cancer.[2]

DNA_Polymerase_Inhibition cluster_replication DNA Replication Process cluster_inhibition Inhibition by this compound DNA_Template DNA Template Strand DNA_Polymerase DNA Polymerase DNA_Template->DNA_Polymerase Binds to Blocked_Polymerase Blocked DNA Polymerase DNA_Template->Blocked_Polymerase dNTPs Deoxynucleotide Triphosphates (dNTPs) dNTPs->DNA_Polymerase Substrate Growing_Strand Growing DNA Strand DNA_Polymerase->Growing_Strand Adds dNTPs to M4C This compound M4C->DNA_Template Binds to Blocked_Polymerase->Growing_Strand Prevents Elongation

Mechanism of DNA Polymerase Inhibition.

Experimental and Characterization Workflow

The systematic characterization of a novel compound like this compound is a multi-step process. The following diagram illustrates a logical workflow for its physicochemical profiling.

Physicochemical_Workflow Start Synthesis & Purification of this compound Structure Structural Characterization (NMR, MS, IR) Start->Structure Purity Purity Assessment (HPLC, Elemental Analysis) Structure->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Solubility Profiling (Aqueous & Organic Solvents) MeltingPoint->Solubility pKa pKa Determination (Potentiometric Titration) Solubility->pKa logP logP Determination (Shake-Flask Method) pKa->logP Stability Chemical Stability (pH, Temperature) logP->Stability Crystal Solid-State Characterization (XRD, DSC) Stability->Crystal End Comprehensive Physicochemical Profile Established Crystal->End

Physicochemical Characterization Workflow.

Conclusion

This compound is a compound with established biological activity and potential for further development. This technical guide has provided a detailed overview of its core basic properties and the experimental methodologies required for their characterization. The structured presentation of quantitative data, coupled with detailed protocols and illustrative diagrams, is intended to facilitate further research and development efforts in the field of medicinal chemistry. The provided workflows offer a systematic approach to the characterization of this and other novel small molecules.

References

The Physicochemical Landscape of Morpholine-4-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine-4-carboxamide, a derivative of the versatile morpholine scaffold, is a compound of growing interest in medicinal chemistry and drug discovery. Its unique structural combination of a morpholine ring and a carboxamide group confers upon it a distinct set of physicochemical and biological properties. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological activities and mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the exploration and application of this promising molecule.

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding its behavior in biological systems and for the design of formulation and delivery strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 2158-02-3[1][2]
Molecular Formula C₅H₁₀N₂O₂[2]
Molecular Weight 130.15 g/mol [2]
Appearance White to light yellow solid
Melting Point 128 °C[2]
SMILES C1COCCN1C(=O)N[2]
InChI InChI=1S/C5H10N2O2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8)
InChI Key ZKWFSTHEYLJLEL-UHFFFAOYSA-N
Storage Temperature 10°C - 25°C[2]

Experimental Protocols

Synthesis of this compound

Two common and reproducible methods for the synthesis of this compound are outlined below. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

Method 1: Reaction of Morpholine with Urea

This method is a direct and atom-economical approach.[1]

  • Materials: Morpholine, Urea.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine morpholine (1.0 equivalent) and urea (1.2 equivalents).

    • Heat the mixture to 120-130 °C.

    • Maintain this temperature for 4-6 hours, monitoring the evolution of ammonia gas.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: Reaction of Morpholine with an Isocyanate Precursor (in situ generation)

This method involves the in situ generation of an isocyanate from a primary amide, which then reacts with morpholine.[3]

  • Materials: Formamide, Morpholine, Oxidizing agent (e.g., Phenyliodine(III) diacetate - PIDA), Acetonitrile.

  • Procedure:

    • To a solution of formamide (1.0 equivalent) in acetonitrile, add morpholine (1.1 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of the oxidizing agent (e.g., PIDA, 1.1 equivalents) in acetonitrile.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

    • Remove the solvent under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of the polar this compound by GC-MS can be challenging. A derivatization step to form a more volatile and thermally stable derivative is often employed for sensitive and reliable quantification. The following protocol is based on the derivatization of the related compound, morpholine, to N-nitrosomorpholine.[4][5][6]

  • Sample Preparation (Aqueous Sample):

    • Centrifuge the sample to remove any particulate matter.[7]

    • Filter the supernatant through a 0.22 µm membrane filter.[7]

    • Take a known volume (e.g., 2.0 mL) of the clear filtrate for derivatization.[7]

  • Derivatization:

    • To the prepared sample, add 200 µL of 0.05 M hydrochloric acid (HCl).[7]

    • Add 200 µL of saturated sodium nitrite (NaNO₂) solution and vortex.[7]

    • Heat the mixture at 40°C for 5 minutes.[7]

    • Cool the reaction mixture to room temperature.[7]

  • Liquid-Liquid Extraction:

    • Add 0.5 mL of dichloromethane to the reaction mixture.[7]

    • Vortex for 1 minute to extract the derivative.[7]

    • Allow the layers to separate for 10 minutes.[7]

    • Carefully transfer the organic (bottom) layer for GC-MS analysis.

  • GC-MS Conditions:

    • GC System: Agilent 7890A or equivalent.[5]

    • MS System: Agilent 5975C MSD or equivalent.[5]

    • Column: DB-1701 (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]

    • Injection Volume: 1 µL.[5]

    • Inlet Temperature: 250°C.[5]

    • Carrier Gas: Helium at a constant flow of 2 mL/min.[5]

    • Oven Temperature Program: Initial temperature 100°C (hold 4 min), ramp to 120°C at 10°C/min (hold 3 min), then ramp to 250°C at 20°C/min (hold 5 min).[5]

    • MS Source Temperature: 230°C.[5]

    • MS Quadrupole Temperature: 150°C.[5]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[5]

    • Detection: Selected Ion Monitoring (SIM) for characteristic ions of the derivative.[5]

Biological Activity and Mechanisms of Action

This compound has been identified as a biologically active molecule with potential therapeutic applications, primarily attributed to its role as an inhibitor of several key cellular processes.[2]

DNA Polymerase Inhibition

This compound acts as a polymerase chain inhibitor.[2] It is proposed to bind to the DNA template strand, thereby sterically hindering the DNA polymerase enzyme from adding new nucleotides to the growing primer strand.[2][8] This inhibition of DNA synthesis makes it a compound of interest for hyperproliferative diseases such as cancer.[2][9]

Inhibition of Caspase Activation

The compound has been shown to inhibit caspase activation.[2] Caspases are a family of proteases that play a crucial role in the execution of apoptosis (programmed cell death).[10][11][12] By inhibiting the caspase cascade, this compound may interfere with the apoptotic process, a mechanism that could have implications in various diseases. The specific caspases targeted and the precise mechanism of inhibition are areas for further investigation.

Interaction with Cannabinoid Receptor 2 (CB2)

This compound has been found to bind to the Cannabinoid Receptor 2 (CB2).[2] The CB2 receptor is primarily expressed on immune cells and is involved in modulating inflammation and immune responses.[13][14] Agonism at the CB2 receptor is generally associated with anti-inflammatory and immunomodulatory effects.[15] This interaction suggests potential therapeutic applications for this compound in inflammatory conditions such as psoriasis and arthritis.[2]

Visualizations

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental workflows associated with this compound.

DNA_Polymerase_Inhibition cluster_replication DNA Replication cluster_inhibition Inhibition DNA_Template DNA Template Strand DNA_Polymerase DNA Polymerase DNA_Template->DNA_Polymerase binds Blocked_Complex Blocked Ternary Complex DNA_Template->Blocked_Complex Primer Primer Strand Primer->DNA_Polymerase dNTPs dNTPs DNA_Polymerase->dNTPs recruits DNA_Polymerase->Blocked_Complex M4C This compound M4C->DNA_Template M4C->Blocked_Complex Blocked_Complex->dNTPs prevents incorporation

Caption: Mechanism of DNA Polymerase Inhibition by this compound.

Caspase_Activation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 Caspase8 Caspase-8 (Initiator) Procaspase8->Caspase8 activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cell_Stress Cellular Stress Mitochondrion Mitochondrion Cell_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 activation Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 activation Substrates Cellular Substrates Caspase3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis M4C This compound M4C->Caspase8 inhibits M4C->Caspase9 inhibits M4C->Caspase3 inhibits

Caption: Inhibition of the Caspase Activation Cascade by this compound.

CB2_Receptor_Signaling M4C This compound CB2R CB2 Receptor M4C->CB2R binds & activates G_protein Gi/o Protein CB2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway G_protein->MAPK activates cAMP cAMP AC->cAMP produces Response Anti-inflammatory Response cAMP->Response leads to MAPK->Response leads to

Caption: CB2 Receptor Signaling Pathway Activated by this compound.

Synthesis_Workflow cluster_reactants Reactants Morpholine Morpholine Reaction Reaction (120-130 °C, 4-6h) Morpholine->Reaction Urea Urea Urea->Reaction Cooling Cooling to RT Reaction->Cooling Purification Purification (Recrystallization) Cooling->Purification Product This compound Purification->Product

Caption: General Workflow for the Synthesis of this compound.

References

Morpholine-4-carboxamide (CAS 2158-02-3): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Physicochemical Properties, Synthesis, and Biological Activity

This technical guide provides a comprehensive overview of Morpholine-4-carboxamide (CAS 2158-02-3), a heterocyclic compound with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a consolidated resource on its chemical properties, synthesis methodologies, and known biological activities.

Core Physicochemical Properties

This compound is a white to light yellow solid with a molecular formula of C₅H₁₀N₂O₂ and a molecular weight of 130.15 g/mol .[1][2][3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 2158-02-3[1][2][3][4][5]
Molecular Formula C₅H₁₀N₂O₂[1][2][3][4][5]
Molecular Weight 130.15 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 4-Morpholinecarboxamide, AI3-61349[2][4]
Appearance White to light yellow solid[3]
Melting Point 128 °C[2]
Boiling Point 252.7 °C at 760 mmHg[4]
Density 1.216 g/cm³[4]
Flash Point 106.7 °C[4]
Refractive Index 1.504[4]
Vapor Pressure 0.019 mmHg at 25 °C[4]
Storage Temperature 2-8°C or 10-25°C, in a well-closed container[2][3][5]
SMILES C1COCCN1C(=O)N[1][2]
InChI InChI=1S/C5H10N2O2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8)[1][4]
InChI Key ZKWFSTHEYLJLEL-UHFFFAOYSA-N[1]

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several established organic chemistry reactions. As a secondary amine and carboxamide, it exhibits typical reactivity, including salt formation with acids, alkylation, and condensation reactions with aldehydes or ketones.[1]

Synthesis Methodologies

Several synthetic routes have been proposed for this compound and its derivatives:

  • Direct Amide Formation: This involves the reaction of morpholine with a suitable carboxylic acid derivative.

  • Multicomponent Reactions (e.g., Ugi Reaction): The Ugi reaction allows for the formation of morpholine derivatives from simpler precursors in a single step.[1]

  • Chichibabin Reaction: This reaction can be used for the amination of heterocyclic compounds.[1]

A generalized workflow for the synthesis and purification of this compound is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification s1 Reactants (e.g., Morpholine, Carboxylic Acid Derivative) s2 Reaction (e.g., Direct Amide Formation, Ugi Reaction) s1->s2 s3 Crude Product s2->s3 p1 Work-up (e.g., Extraction, Washing) s3->p1 Transfer p2 Purification Technique (e.g., Recrystallization, Chromatography) p1->p2 p3 Pure this compound p2->p3

A generalized workflow for the synthesis and purification of this compound.

Biological Activity and Potential Applications

Research indicates that this compound exhibits significant biological activity, primarily as a polymerase chain inhibitor.[1][2] This activity suggests potential therapeutic applications in areas where the control of DNA replication is beneficial, such as in cancer treatment.[1]

Mechanism of Action

This compound is reported to inhibit the activity of DNA polymerases by binding to the DNA template strand.[1][2] This binding prevents the enzyme from adding nucleotides to the primer strand, thereby halting DNA synthesis.[2] Additionally, it has been shown to inhibit caspase activation and histone protein acetylation, which may contribute to its anti-cancer properties.[2] Some studies also suggest that it binds to the cannabinoid receptor 2 (CB2), indicating potential therapeutic effects in inflammatory diseases.[2]

The proposed inhibitory action on DNA polymerase is illustrated in the following diagram.

G cluster_inhibition DNA Polymerase Inhibition dna DNA Template-Primer pol DNA Polymerase dna->pol binds dNTPs dNTPs pol->dNTPs recruits inhibition Inhibition of Elongation pol->inhibition m4c This compound m4c->dna binds to template m4c->inhibition elongation DNA Elongation dNTPs->elongation leads to

Proposed mechanism of DNA polymerase inhibition by this compound.
Potential Therapeutic Applications

  • Oncology: Due to its inhibitory effects on DNA polymerase, this compound and its derivatives are being investigated as potential anti-cancer agents.[1]

  • Inflammatory Diseases: Its interaction with the CB2 receptor suggests a possible role in treating inflammatory conditions like psoriasis and arthritis.[2]

  • Drug Development Scaffold: The morpholine ring is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties.[6][7] this compound can serve as a versatile building block for the synthesis of more complex and potent therapeutic agents.[1]

Experimental Protocols

General Synthesis Protocol via Ugi Multicomponent Reaction

The Ugi four-component condensation is a powerful tool for the synthesis of α-aminoacyl amide derivatives.[4]

Materials:

  • An appropriate aldehyde

  • An amine (e.g., morpholine)

  • A carboxylic acid

  • An isocyanide

  • Solvent (e.g., methanol, dichloromethane)

Procedure:

  • Dissolve the amine and aldehyde in the chosen solvent.

  • Stir the mixture to allow for the formation of the imine.

  • Add the carboxylic acid and the isocyanide to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

General DNA Polymerase Inhibition Assay (Radiometric)

This assay measures the incorporation of a radiolabeled deoxynucleotide triphosphate (dNTP) into a DNA strand.

Materials:

  • Purified DNA polymerase

  • DNA template-primer (e.g., poly(dA)-oligo(dT))

  • Radiolabeled dNTP (e.g., [³H]-dTTP)

  • Unlabeled dNTPs

  • Reaction buffer

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, DNA template-primer, and unlabeled dNTPs.

  • Add varying concentrations of this compound to the experimental tubes and the vehicle control to the control tubes.

  • Pre-incubate the mixtures at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the DNA polymerase and the radiolabeled dNTP.

  • Incubate for a specific time at the optimal temperature.

  • Stop the reaction by adding cold TCA.

  • Precipitate the DNA on ice.

  • Collect the precipitated DNA on glass fiber filters by vacuum filtration.

  • Wash the filters with cold TCA and ethanol.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound.

General Caspase Activity Assay (Fluorometric)

This assay detects the activity of caspases, which are key enzymes in apoptosis.

Materials:

  • Cell lysate from cells treated with this compound

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3)

  • Reaction buffer

  • 96-well microplate

  • Fluorometer

Procedure:

  • Prepare cell lysates from both treated and untreated cells.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add a standardized amount of protein from each lysate to the reaction buffer.

  • Add the fluorogenic caspase substrate to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence at appropriate excitation and emission wavelengths at various time points.

  • Calculate the rate of substrate cleavage, which is proportional to the caspase activity.

General Histone Acetylation Assay (ELISA-based)

This assay quantifies the level of histone acetylation in cells.

Materials:

  • Histone extracts from cells treated with this compound

  • Primary antibody specific for acetylated histones (e.g., anti-acetyl-H3)

  • HRP-conjugated secondary antibody

  • Coating buffer

  • Wash buffer

  • Blocking buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Extract histones from treated and untreated cells.

  • Coat the wells of a microplate with the histone extracts.

  • Wash the wells and block non-specific binding sites.

  • Add the primary antibody and incubate.

  • Wash the wells and add the HRP-conjugated secondary antibody.

  • Incubate and wash the wells again.

  • Add the substrate solution and incubate until color develops.

  • Add the stop solution and measure the absorbance at the appropriate wavelength.

  • The absorbance is proportional to the amount of acetylated histones.

A generalized workflow for the biological evaluation of this compound as an enzyme inhibitor is presented below.

G cluster_evaluation Biological Evaluation Workflow start This compound invitro In Vitro Assays (e.g., DNA Polymerase Inhibition, Caspase Activity, Histone Acetylation) start->invitro cellular Cell-based Assays (e.g., Cytotoxicity, Apoptosis Induction) invitro->cellular invivo In Vivo Studies (e.g., Animal Models of Cancer) cellular->invivo data Data Analysis (IC50, Efficacy, Toxicity) invivo->data conclusion Conclusion on Therapeutic Potential data->conclusion

Generalized workflow for the biological evaluation of this compound.

Conclusion

This compound is a promising molecule for drug discovery, particularly in the field of oncology. Its role as a DNA polymerase inhibitor, coupled with its effects on other cellular processes like apoptosis and histone acetylation, makes it a compound of significant interest. The morpholine scaffold provides a solid foundation for the development of derivatives with improved potency and pharmacokinetic profiles. Further research, including the development of specific and detailed experimental protocols, is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource to aid researchers in their exploration of this compound and its future applications in medicine.

References

Morpholine-4-carboxamide: A Comprehensive Technical Guide on its Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine-4-carboxamide, a versatile heterocyclic compound, has garnered interest in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of its synthesis, discovery, and known biological activities. Detailed experimental protocols for its preparation are presented, alongside a summary of its physicochemical properties. The document elucidates its role as a DNA polymerase inhibitor and its potential interaction with the cannabinoid receptor 2 (CB2). While the precise historical discovery of this compound is not marked by a singular event, its emergence as a valuable scaffold in synthetic chemistry is well-recognized. This guide aims to serve as a comprehensive resource for researchers engaged in the exploration of morpholine-containing compounds for therapeutic applications.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties to drug candidates. This compound, incorporating both the morpholine moiety and a carboxamide functional group, represents a simple yet intriguing molecule with potential biological activities. Its structural features make it a valuable building block for the synthesis of more complex derivatives. This guide delves into the core aspects of this compound, from its synthesis to its biological implications.

Discovery and Historical Context

The first synthesis of this compound is not definitively documented in a landmark publication. Its origins likely trace back to the mid-20th century, emerging from routine explorations of morpholine and urea derivatives by organic chemists. The straightforward synthetic routes available would have made it an accessible compound for early researchers. Initially, it was likely regarded more as a chemical intermediate or a building block for more complex structures rather than a compound with a specific biological target. Its significance has grown as the importance of the morpholine scaffold in drug discovery has become more appreciated.

Synthesis of this compound

Two primary methods have been established for the synthesis of this compound. These methods are detailed below, offering scalable and efficient routes to this compound.

Method 1: Reaction of Morpholine with Urea

This method provides a direct and atom-economical approach to the synthesis of this compound.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine morpholine (1.0 equivalent) and urea (1.2 equivalents).

  • Heat the reaction mixture to 120-130 °C.

  • Maintain this temperature for 4-6 hours, observing the evolution of ammonia gas. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Triturate the resulting solid with a suitable solvent, such as diethyl ether or ethyl acetate, to remove any unreacted starting materials.

  • Collect the solid product by filtration, wash it with the same solvent, and dry it under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Method 2: Reaction of Morpholine with a Phosgene Equivalent followed by Amination

This two-step method involves the formation of an intermediate, morpholine-4-carbonyl chloride, which is then reacted with ammonia.

Experimental Protocol:

Step 1: Synthesis of Morpholine-4-carbonyl chloride

  • In a suitable reaction vessel, dissolve morpholine hydrochloride in an inert solvent such as toluene.

  • Introduce phosgene gas or a phosgene equivalent (e.g., triphosgene) into the solution while stirring. The reaction is typically carried out at an elevated temperature (e.g., 60-120 °C)[1].

  • Monitor the reaction until completion.

  • The resulting morpholine-4-carbonyl chloride can be isolated, or the reaction mixture can be carried forward to the next step.

Step 2: Amination

  • The crude or purified morpholine-4-carbonyl chloride is dissolved in an inert solvent (e.g., dichloromethane) and cooled to 0 °C.

  • A solution of ammonia in a suitable solvent (e.g., aqueous ammonia or ammonia in methanol) is added dropwise with vigorous stirring.

  • The reaction is allowed to warm to room temperature and stirred for several hours.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₅H₁₀N₂O₂[2]
Molecular Weight 130.15 g/mol [2]
Melting Point 128 °C
XLogP3 -1.2[2]
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
CAS Number 2158-02-3[2]

Biological Activity and Mechanism of Action

This compound has been identified as a compound of interest due to its potential biological activities, primarily as a DNA polymerase inhibitor and a ligand for the cannabinoid receptor 2 (CB2).

DNA Polymerase Inhibition

This compound has been reported to inhibit the activity of DNA polymerases.[2] DNA polymerases are crucial enzymes involved in DNA replication and repair. By inhibiting these enzymes, compounds can halt the proliferation of rapidly dividing cells, a hallmark of cancer. The precise mechanism of inhibition by this compound is not fully elucidated but is thought to involve binding to the DNA template strand, thereby preventing the polymerase from synthesizing new DNA.

DNA_Polymerase_Inhibition cluster_replication DNA Replication cluster_inhibition Inhibition DNA_Template DNA Template DNA_Polymerase DNA Polymerase DNA_Template->DNA_Polymerase Binds dNTPs dNTPs dNTPs->DNA_Polymerase Incorporation Replicated_DNA Replicated DNA DNA_Polymerase->Replicated_DNA Synthesis Blocked_Polymerase Blocked DNA Polymerase DNA_Polymerase->Blocked_Polymerase M4C Morpholine-4- carboxamide M4C->DNA_Polymerase Inhibits Apoptosis Cell Cycle Arrest & Apoptosis Blocked_Polymerase->Apoptosis CB2_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ligand CB2 Agonist (e.g., this compound) CB2R CB2 Receptor Ligand->CB2R Binds G_Protein Gi/o Protein CB2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Immune_Response Modulation of Immune Response PKA->Immune_Response MAPK->Immune_Response

References

Morpholine-4-carboxamide: A Technical Guide on a Putative Polymerase Chain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document provides a technical overview of Morpholine-4-carboxamide, which has been described in some commercial, non-peer-reviewed sources as a polymerase chain inhibitor. However, a comprehensive review of published scientific literature reveals a significant lack of primary research and quantitative data to substantiate this claim and to fully characterize its mechanism of action and biological effects. This guide, therefore, synthesizes the available information and presents detailed, standardized experimental protocols that would be necessary to validate the hypothesized activities of this compound.

Introduction

This compound (CAS No: 2158-02-3) is a synthetic organic compound featuring a morpholine ring linked to a carboxamide group. While the morpholine scaffold is present in numerous biologically active molecules, the specific activity of this compound is not well-documented in peer-reviewed literature. Some commercial suppliers have claimed that it functions as a polymerase chain inhibitor by binding to the DNA template strand, thereby preventing the elongation of the nascent DNA chain.

This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, including its synthesis, its hypothesized mechanism of action, and detailed protocols for its experimental validation.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2158-02-3
Molecular Formula C₅H₁₀N₂O₂
Molecular Weight 130.15 g/mol
Appearance Solid
Melting Point 128 °C
SMILES C1COCCN1C(=O)N

Hypothesized Mechanism of Action: Polymerase Chain Inhibition

It is proposed that this compound exerts its inhibitory effect on DNA synthesis by directly interacting with the DNA template. According to this hypothesis, the compound binds to the template strand, creating a steric hindrance that prevents the DNA polymerase from processively adding nucleotides to the growing primer strand. This mode of action would classify it as a non-competitive inhibitor with respect to deoxynucleotide triphosphates (dNTPs).

Further unverified claims suggest that this compound may also influence other cellular processes, such as caspase activation and histone acetylation. These potential off-target or secondary effects require rigorous experimental investigation.

G cluster_replication DNA Replication Fork DNA_template DNA Template Strand Elongation Strand Elongation DNA_template->Elongation Inhibition Inhibition DNA_template->Inhibition Primer Primer Strand Primer->Elongation DNA_Polymerase DNA Polymerase DNA_Polymerase->Elongation Catalyzes DNA_Polymerase->Inhibition Blocked by steric hindrance dNTPs dNTPs dNTPs->Elongation M4C This compound M4C->DNA_template Binds to Inhibition->Elongation G A Prepare Reagents (Buffer, Template, dNTPs, Polymerase) C Set up Reaction Mixtures (with compound or DMSO control) A->C B Prepare Serial Dilutions of This compound B->C D Pre-incubate at 37°C C->D E Initiate Reaction with DNA Polymerase D->E F Incubate for 30 min at 37°C E->F G Terminate with Cold TCA F->G H Filter and Wash Precipitated DNA G->H I Measure Radioactivity (Scintillation Counting) H->I J Calculate % Inhibition and IC50 I->J G A Cell Culture and Treatment (M4C, Staurosporine, DMSO) B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Western Blot Transfer C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-cleaved caspase-3) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Analysis of Protein Bands H->I

Early Studies on the Biological Activity of Morpholine-4-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine-4-carboxamide, a simple heterocyclic amide, has served as a foundational scaffold in the exploration of a diverse range of biologically active compounds. While early research on the parent molecule is limited, its structural motif has been extensively incorporated into more complex derivatives, leading to the discovery of potent agents with activities spanning from antimalarial and anticancer to antimicrobial and central nervous system modulation. This technical guide provides an in-depth overview of the early studies on the biological activity of this compound and its key derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant biological pathways.

Core Biological Activities of the this compound Scaffold

Early investigations into the biological profile of the core this compound structure identified two primary areas of interaction: DNA polymerase inhibition and cannabinoid receptor binding. These initial findings provided a crucial springboard for the subsequent development of a multitude of derivatives with enhanced potency and specificity.

DNA Polymerase Inhibition

The parent this compound has been identified as an inhibitor of DNA polymerase.[1] This enzyme is crucial for DNA replication and repair, making it a key target in cancer therapy. By impeding the function of DNA polymerase, this compound can disrupt the proliferation of rapidly dividing cancer cells. The precise mechanism of inhibition and the specific isoforms of DNA polymerase targeted by the parent compound require further detailed investigation.

Cannabinoid Receptor 2 (CB2) Binding

This compound has also been shown to bind to the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed on immune cells and is implicated in the modulation of inflammatory and neuropathic pain. This interaction suggests a potential therapeutic role for this compound and its derivatives in the treatment of inflammatory diseases.

Key Derivatives and Their Biological Activities

The versatility of the this compound scaffold has been demonstrated through the synthesis and evaluation of numerous derivatives. The following sections detail the biological activities of two prominent classes of these derivatives: quinoline-4-carboxamides and pyrazole-4-carboxamides.

Quinoline-4-carboxamide Derivatives: Potent Antimalarial Agents

A significant body of research has focused on the development of quinoline-4-carboxamide derivatives as novel antimalarial drugs. These compounds have demonstrated potent activity against various strains of Plasmodium falciparum, the parasite responsible for malaria.

Quantitative Data:

Compound IDTargetAssayIC50 / EC50 / MICReference
Quinoline-4-carboxamide Derivative 1P. falciparum (3D7)In vitro antiplasmodial assay120 nM (EC50)[2]
Quinoline-4-carboxamide Derivative 2P. falciparum (3D7)In vitro antiplasmodial assay1 nM (EC50)[3]
Quinoline-4-carboxamide Derivative 25P. falciparumIn vitro antiplasmodial assay70 nM (EC50)[3]

Experimental Protocols:

Synthesis of Quinoline-4-carboxamide Derivatives (General Procedure):

A common synthetic route involves the Pfitzinger reaction, where an isatin is reacted with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid. This intermediate is then coupled with an appropriate amine to form the final carboxamide derivative.[4][5][6][7]

  • Step 1: Pfitzinger Reaction: Isatin and a ketone are heated in the presence of a base (e.g., potassium hydroxide) in a suitable solvent (e.g., ethanol/water) to form the corresponding quinoline-4-carboxylic acid.[4]

  • Step 2: Amide Coupling: The resulting carboxylic acid is activated (e.g., using EDC/HOBt or conversion to the acid chloride) and reacted with the desired amine to yield the quinoline-4-carboxamide.[4]

In Vitro Antiplasmodial Activity Assay:

The antiplasmodial activity of the synthesized compounds is typically evaluated against chloroquine-sensitive and resistant strains of P. falciparum. The assay measures the inhibition of parasite growth in vitro.

  • Cell Culture: P. falciparum is cultured in human erythrocytes in a suitable medium (e.g., RPMI 1640) supplemented with human serum and hypoxanthine.

  • Drug Treatment: The cultured parasites are exposed to serial dilutions of the test compounds for a defined period (e.g., 72 hours).

  • Growth Inhibition Measurement: Parasite growth is assessed using various methods, such as microscopic counting of parasitemia, measurement of parasite-specific lactate dehydrogenase (pLDH) activity, or using DNA-intercalating fluorescent dyes like SYBR Green I. The concentration of the compound that inhibits 50% of parasite growth (EC50) is then determined.

Signaling Pathway:

The antimalarial activity of some quinoline-4-carboxamide derivatives has been attributed to the inhibition of the parasite's translation elongation factor 2 (eEF2), a key component of the protein synthesis machinery.

G cluster_parasite Plasmodium falciparum Compound Quinoline-4-carboxamide Derivative eEF2 Translation Elongation Factor 2 (eEF2) Compound->eEF2 Inhibits Ribosome Ribosome eEF2->Ribosome Facilitates translocation Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Catalyzes Parasite_Growth Parasite Growth & Proliferation Protein_Synthesis->Parasite_Growth

Caption: Inhibition of parasite protein synthesis by a quinoline-4-carboxamide derivative.

Pyrazole-4-carboxamide Derivatives: Broad-Spectrum Antimicrobial Activity

Derivatives of this compound incorporating a pyrazole ring have been investigated for their antimicrobial properties against a range of bacteria and fungi.

Quantitative Data:

Compound IDTarget OrganismAssayMIC (µg/mL)Reference
Pyrazole-4-carboxamide Derivative 1Staphylococcus aureusBroth microdilution12.5[8]
Pyrazole-4-carboxamide Derivative 2Escherichia coliBroth microdilution25[8]
Pyrazole-4-carboxamide Derivative 3Candida albicansBroth microdilution6.25[8]

Experimental Protocols:

Synthesis of Pyrazole-4-carboxamide Derivatives (General Procedure):

The synthesis of pyrazole-4-carboxamides often involves the reaction of a pyrazole-4-carboxylic acid or its corresponding acid chloride with an appropriate amine. The pyrazole core itself can be synthesized through various methods, such as the condensation of a 1,3-dicarbonyl compound with hydrazine.[8][9][10][11][12]

  • Step 1: Pyrazole Synthesis: A 1,3-dicarbonyl compound is reacted with hydrazine hydrate to form the pyrazole ring.

  • Step 2: Carboxylation: The pyrazole ring is functionalized with a carboxylic acid group at the 4-position.

  • Step 3: Amide Formation: The pyrazole-4-carboxylic acid is then coupled with morpholine or a substituted amine to yield the final product.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15][16]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

  • Serial Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow:

G Start Prepare standardized microbial inoculum Prepare_Compounds Prepare serial dilutions of test compounds in 96-well plate Start->Prepare_Compounds Inoculate Inoculate wells with microbial suspension Prepare_Compounds->Inoculate Incubate Incubate plate under optimal growth conditions Inoculate->Incubate Read_Results Visually or spectrophotometrically assess microbial growth Incubate->Read_Results Determine_MIC Determine the Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Early studies have established this compound as a valuable and versatile scaffold in medicinal chemistry. While the biological activities of the parent compound are noteworthy, its true potential has been realized through the extensive development of its derivatives. The potent antimalarial activity of quinoline-4-carboxamides and the broad-spectrum antimicrobial effects of pyrazole-4-carboxamides highlight the success of this derivatization approach. Future research in this area will likely focus on elucidating the detailed mechanisms of action of these compounds, exploring their potential in other therapeutic areas, and optimizing their pharmacokinetic and pharmacodynamic properties for clinical development. The foundational knowledge presented in this guide serves as a critical resource for researchers and drug development professionals working to harness the full therapeutic potential of the this compound core.

References

A Technical Guide to the Mechanism of Action of Morpholine-4-Carboxamide Derivatives in DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine-4-Carboxamide Scaffold

The morpholine ring is a prevalent heterocyclic motif in medicinal chemistry, recognized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When functionalized as a this compound, this scaffold serves as a versatile building block for a diverse range of biologically active compounds. While not a standalone therapeutic agent, the this compound core is integral to numerous molecules designed to interact with critical biological targets.

Recent research has highlighted the potential of morpholine-containing compounds as anticancer agents.[1][2] Many of these derivatives exert their cytotoxic effects by inducing cell cycle arrest and apoptosis, pointing towards interference with fundamental cellular processes like DNA replication and repair.[2][3] This guide focuses on a key mechanism of action for this class of compounds: the inhibition of DNA synthesis through the targeting of DNA ligases, enzymes essential for genomic integrity.

Core Mechanism of Action: Inhibition of DNA Ligase

DNA ligases are indispensable enzymes that catalyze the formation of phosphodiester bonds, sealing breaks in the DNA backbone. This function is critical during DNA replication for joining Okazaki fragments and throughout various DNA repair pathways, such as base excision repair (BER), nucleotide excision repair (NER), and non-homologous end joining (NHEJ).[4][5] By inhibiting DNA ligase, compounds can stall DNA replication and prevent the repair of DNA damage, leading to the accumulation of genomic instability and ultimately triggering cell death in rapidly proliferating cancer cells.

The DNA Ligation Pathway

ATP-dependent human DNA ligases operate via a three-step nucleotidyl transferase reaction:[4][5]

  • Enzyme Adenylation: The ligase reacts with ATP, forming a covalent ligase-AMP intermediate with the release of pyrophosphate (PPi). The AMP is attached to a conserved lysine residue within the enzyme's active site.

  • AMP Transfer: The activated AMP moiety is transferred from the ligase to the 5'-phosphate end of the DNA nick, creating a DNA-adenylate intermediate.

  • Nick Sealing: The ligase catalyzes the nucleophilic attack of the 3'-hydroxyl terminus on the activated 5'-adenylated phosphate, forming a phosphodiester bond to seal the nick and releasing AMP.

Inhibition by this compound Derivatives

Derivatives of this compound are proposed to inhibit DNA ligase activity primarily by interfering with the initial enzyme adenylation step. By mimicking the structure of the adenosine ribose or other parts of the ATP cofactor, these small molecules can bind to the ATP-binding pocket of the ligase. This competitive binding prevents the formation of the essential ligase-AMP intermediate, thereby halting the entire ligation cascade.

cluster_0 Standard DNA Ligation Pathway cluster_1 Inhibitory Mechanism Ligase Ligase Ligase_AMP Ligase-AMP (Activated Enzyme) Ligase->Ligase_AMP Step 1: Adenylylation ATP ATP ATP->Ligase_AMP DNA_AMP DNA-AMP Intermediate Ligase_AMP->DNA_AMP Step 2: AMP Transfer Nicked_DNA Nicked DNA Nicked_DNA->DNA_AMP Sealed_DNA Sealed DNA DNA_AMP->Sealed_DNA Step 3: Nick Sealing Inhibitor This compound Derivative Inhibition Inhibition Inhibitor->Inhibition Inhibition->Ligase_AMP Blocks Step 1

Figure 1: Proposed inhibition of the DNA ligation pathway.

Quantitative Data: In Vitro Anticancer Activity

The downstream effect of DNA synthesis and repair inhibition is potent cytotoxicity against cancer cells. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) for various this compound derivatives against several human cancer cell lines.

Table 1: Cytotoxicity of Morpholine-Substituted Quinazoline Derivatives [2]

CompoundA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)SHSY-5Y (Neuroblastoma) IC₅₀ (µM)
AK-310.38 ± 0.276.44 ± 0.299.54 ± 0.15
AK-108.55 ± 0.673.15 ± 0.233.36 ± 0.29

Table 2: Cytotoxicity of Morpholine-Acetamide Derivatives [6]

CompoundID8 (Ovarian) IC₅₀ (µM)Carbonic Anhydrase IC₅₀ (µM)
1c-8.80
1h9.408.12
1i11.2-
Cisplatin8.50-
Acetazolamide-7.51

Table 3: Cytotoxicity of 6-cinnamamido-quinoline-4-carboxamide Derivatives [7]

Cell Line5a IC₅₀ (µM)5b IC₅₀ (µM)5c IC₅₀ (µM)
CCRF/CEM (Leukemia)2.6 ± 0.41.8 ± 0.21.9 ± 0.3
NTUB1 (Bladder)3.1 ± 0.52.5 ± 0.42.2 ± 0.3
PC-3 (Prostate)4.5 ± 0.63.9 ± 0.53.5 ± 0.4
A549 (Lung)4.8 ± 0.74.1 ± 0.63.8 ± 0.5

Experimental Protocols

Validating the mechanism of action requires both biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro DNA Ligase Inhibition Assay (Gel-Based)

This assay directly measures the enzymatic activity of a DNA ligase on a specific DNA substrate and its inhibition by a test compound.[8][9]

Materials:

  • Purified human DNA ligase I (hLigI)

  • Nicked DNA substrate: A double-stranded oligonucleotide with a single-strand break, where one of the 5' ends is radiolabeled (e.g., with ³²P).

  • Ligase Assay Buffer (10x): 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 20 mM TCEP, 10 mM ATP.

  • Test Compound (e.g., this compound derivative) dissolved in DMSO.

  • Formamide Stop Buffer: 98% formamide, 10 mM EDTA, Bromophenol Blue, Xylene Cyanol.

  • Denaturing polyacrylamide gel (15% urea-polyacrylamide).

  • TBE Buffer (0.5x).

Procedure:

  • Reaction Setup: Prepare reaction mixtures in PCR tubes on ice. For a 20 µL reaction, combine:

    • 2 µL of 10x Ligase Assay Buffer.

    • 1 µL of radiolabeled nicked DNA substrate (e.g., 10 pmol).

    • 1 µL of test compound at various concentrations (or DMSO for control).

    • Purified hLigI (e.g., 0.25 pmol).

    • Nuclease-free water to a final volume of 20 µL.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Quenching: Stop the reactions by adding 20 µL of Formamide Stop Buffer.

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.

  • Electrophoresis: Load 20 µL of each sample onto a 15% urea-polyacrylamide gel. Run the gel in 0.5x TBE at 300V until the bromophenol blue dye is near the bottom.[10]

  • Visualization: Dry the gel and expose it to a phosphor screen.

  • Quantification: Analyze the gel using a phosphorimager. The ligated product will be a longer oligonucleotide that migrates slower than the unligated, radiolabeled substrate. Calculate the percentage of ligation and inhibition relative to the control.

Cellular DNA Repair Assay (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage and assessing the capacity of cells to repair it.[11][12]

Materials:

  • Human cancer cell line (e.g., A549).

  • Cell culture medium and supplements.

  • DNA damaging agent (e.g., H₂O₂ for single-strand breaks, MMS for alkylation).[12][13]

  • Test compound.

  • Low melting point agarose (LMPA).

  • Normal melting point agarose (NMPA).

  • Lysis Buffer: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10.

  • Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13.

  • Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.

  • DNA stain (e.g., SYBR Gold or ethidium bromide).

  • Microscope slides.

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with a non-lethal dose of a DNA damaging agent (e.g., 100 µM H₂O₂ on ice for 20 min).

  • Repair Incubation: Wash the cells to remove the damaging agent and incubate them in fresh medium containing the test compound (or DMSO control) for various time points (e.g., 0, 15, 30, 60 minutes) to allow for DNA repair.

  • Cell Harvesting: Harvest the cells by trypsinization and resuspend in ice-cold PBS at ~1 x 10⁵ cells/mL.

  • Slide Preparation: Mix ~10 µL of the cell suspension with 90 µL of molten LMPA (at 37°C) and quickly pipette onto a slide pre-coated with NMPA. Cover with a coverslip and let it solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in cold Lysis Buffer for at least 1 hour at 4°C.

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Perform electrophoresis in the same buffer at ~25V (~300 mA) for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides with Neutralization Buffer three times for 5 minutes each. Stain the slides with a DNA stain.

  • Visualization: Analyze the slides using a fluorescence microscope. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail."

  • Analysis: Use image analysis software to measure the percentage of DNA in the comet tail. A delay in the reduction of tail DNA in compound-treated cells compared to controls indicates inhibition of DNA repair.

cluster_workflow Experimental Workflow for Inhibitor Characterization start Hypothesis: This compound derivatives inhibit DNA ligase biochem_assay In Vitro DNA Ligase Assay start->biochem_assay Biochemical Validation determine_ic50 Determine Biochemical IC50 and Ki values biochem_assay->determine_ic50 cell_prolif Cell Proliferation Assay (e.g., MTT) determine_ic50->cell_prolif Cellular Efficacy determine_gi50 Determine Cellular GI50 against cancer cell lines cell_prolif->determine_gi50 cellular_target Cell-Based DNA Repair Assay (e.g., Comet) determine_gi50->cellular_target Cellular Mechanism confirm_moa Confirm Cellular Mechanism of Action cellular_target->confirm_moa lead_opt Lead Optimization confirm_moa->lead_opt Drug Development

Figure 2: Workflow for inhibitor screening and validation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel inhibitors targeting DNA synthesis and repair. By specifically targeting enzymes like DNA ligase, these compounds can exploit the genomic instability and high replicative stress characteristic of cancer cells. The data presented herein demonstrates that derivatives incorporating this moiety exhibit significant anticancer activity in vitro. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to evaluate therapeutic efficacy and pharmacokinetic profiles. The detailed protocols provided in this guide offer a robust framework for the continued investigation and development of this important class of potential anticancer agents.

References

An In-depth Technical Guide to the Synthesis and Characterization of Morpholine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of morpholine-4-carboxamide derivatives. The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic profile of bioactive molecules.[1] When functionalized as a carboxamide, this core structure gives rise to a versatile class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Core Synthesis Strategies

The synthesis of this compound derivatives can be broadly categorized into several key strategies, primarily involving the acylation of morpholine or the reaction of a morpholine-containing intermediate with a suitable amine or other nucleophile. A general workflow for one common synthetic approach is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation cluster_purification Purification & Characterization Start_Morpholine Morpholine Reaction_Step Acylation Reaction (e.g., Schotten-Baumann conditions) Start_Morpholine->Reaction_Step Start_AcidChloride Acyl Chloride / Carboxylic Acid Derivative Start_AcidChloride->Reaction_Step Intermediate This compound Derivative Reaction_Step->Intermediate Purification Purification (Recrystallization, Chromatography) Intermediate->Purification Characterization Characterization (NMR, IR, MS, etc.) Purification->Characterization PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

References

An In-Depth Technical Guide on the Potential Therapeutic Targets of Morpholine-4-carboxamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine-4-carboxamide is a heterocyclic organic compound featuring a morpholine ring linked to a carboxamide group. While the therapeutic profile of this specific molecule is an area of ongoing investigation, its core structure serves as a vital pharmacophore in medicinal chemistry. The morpholine moiety is frequently incorporated into drug candidates to enhance physicochemical properties such as solubility and bioavailability, and to modulate interactions with biological targets. This guide explores the known therapeutic targets of this compound and, more broadly, the diverse targets of its more complex derivatives, which have shown significant promise in treating a range of diseases from infectious agents to cancer and neurodegenerative disorders.

Therapeutic Targets of this compound

Direct investigations into this compound have identified several key biological activities, suggesting its potential as a therapeutic agent in diseases characterized by hyperproliferation and inflammation.

DNA Polymerase Inhibition

This compound is recognized as a polymerase chain inhibitor. Its primary[1] mechanism of action involves inhibiting the activity of DNA polymerases, which are crucial enzymes for DNA replication and repair. The compoun[1][2]d is thought to bind to the DNA template strand, physically obstructing the polymerase from adding new nucleotides to the growing primer strand. This disrup[1]tion of DNA synthesis makes it a candidate for treating hyperproliferative diseases.

  • Pote[1]ntial Applications :

    • Cancer : By halting DNA replication, the compound can selectively target rapidly dividing cancer cells.

    • P[1]soriasis : This skin condition is characterized by the rapid overproduction of skin cells; inhibiting their proliferation could offer therapeutic relief.

DNA_Polymerase_Inhibition Mechanism of DNA Polymerase Inhibition cluster_replication DNA Replication Fork DNA_Template DNA Template Strand Inhibition DNA Synthesis Inhibited Primer Primer Strand dNTPs Free dNTPs DNA_Polymerase DNA Polymerase Enzyme dNTPs->DNA_Polymerase Substrate DNA_Polymerase->DNA_Template Reads DNA_Polymerase->Primer Extends DNA_Polymerase->Inhibition Leads to M4C This compound M4C->DNA_Template Binds to M4C->DNA_Polymerase Blocks Access

Mechanism of DNA Polymerase Inhibition
Cannabinoid Receptor 2 (CB2) Binding

This compound has been shown to bind to the Cannabinoid Receptor 2 (CB2). The CB2 rec[1]eptor is a G protein-coupled receptor primarily expressed on immune cells. Its activation is associated with anti-inflammatory and immunomodulatory effects, without the psychoactive effects linked to the CB1 receptor. This intera[3]ction suggests a role for this compound in treating inflammatory conditions.

  • Pote[4]ntial Applications :

    • Psoriasis and Arthritis : The anti-inflammatory properties resulting from CB2 activation could be beneficial in these autoimmune diseases.

1.3[1] Other Anticancer Mechanisms

Preliminary research indicates that this compound may possess additional anticancer properties through the inhibition of caspase activation and histone protein acetylation.

  • Caspa[1]se Inhibition : Caspases are key proteases in the apoptotic (programmed cell death) pathway. While their inhibition might seem counterintuitive for an anticancer agent, in some contexts, modulating specific caspase activities can influence cell fate and inflammation.

  • Histone Acetylation Inhibition : The acetylation of histones is a critical epigenetic modification that regulates gene expression. Inhibiting this process can alter the expression of genes involved in cell cycle control and proliferation, potentially leading to an anti-tumor effect.

Therapeutic Targets of this compound Derivatives

The morpholine scaffold is a versatile building block for more complex molecules. Medicinal c[5]hemists have synthesized numerous derivatives that exhibit high potency against a wide array of therapeutic targets.

Antimalarial: Inhibition of PfEF2

A series of quinoline-4-carboxamide derivatives, which incorporate a morpholine moiety, have demonstrated potent, multistage antimalarial activity. The molecul[6]ar target for these compounds was identified as the Plasmodium falciparum translation elongation factor 2 (PfEF2). PfEF2 is es[7][8]sential for protein synthesis, and its inhibition leads to parasite death. One promisi[7]ng compound from this series, DDD107498 (M5717), has advanced to preclinical development.

Table 1:[9][10] In Vitro Activity of Antimalarial Quinoline-4-carboxamide Derivatives

Compound P. falciparum (3D7) EC50 (nM) Lipophilic Ligand Efficiency (LLE) Reference
1 (Hit) 120 -
11 [6] - -
24 [6] 150 4.2
25 [6] 70 5.4

| DDD10[6]7498 | 1 | 5.9 | |

PfEF2_Inhibition Inhibition of Parasite Protein Synthesis cluster_translation Translation Elongation Ribosome Parasite Ribosome mRNA mRNA Inhibition Protein Synthesis Blocked Ribosome->Inhibition Leads to tRNA peptidyl-tRNA PfEF2 PfEF2 (Elongation Factor 2) PfEF2->Ribosome Catalyzes translocation GTP GTP GTP->PfEF2 Binds Derivative Quinoline-4-carboxamide Derivative Derivative->PfEF2 Inhibits

Inhibition of Parasite Protein Synthesis
Oncology: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Certain mor[11][12][13]pholine-containing compounds have been identified as potent inhibitors of this pathway, targeting kinases like PI3K and mTOR. For example[14], N-arylsulfonamide derivatives incorporating a 2,6-disubstituted morpholine ring can block the PI3K/Akt/mTOR signaling cascade, leading to anti-proliferative effects in various human tumor cell lines.

Table 2: Anti-proliferative Activity of a Spirooxindole-Morpholine-Triazole Derivative

Cell Line Cancer Type IC50 (µM) Reference
A549 Lung 1.87 - 4.36
MCF-7[7] Breast -
HeLa[7] Cervical -

| DU-14[7]5 | Prostate | - | |

PI3K_Pathway PI3K/Akt/mTOR Signaling Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Growth Cell Growth & Proliferation mTORC1->Growth Derivative Morpholine Derivative Derivative->PI3K Inhibits Derivative->mTORC1 Inhibits

PI3K/Akt/mTOR Signaling Inhibition

Experimental Protocols

Chemical Synthesis: General Amide Formation

A common method for synthesizing carboxamide derivatives involves the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent. For instance, the synthesis of N-(4-Chlorophenyl)this compound can be achieved by reacting morpholine with (4-chlorophenyl)carbamic chloride.

  • Mate[15]rials : Morpholine, (4-chlorophenyl)carbamic chloride, Ethanol.

  • Procedure :

    • Combine equimolar amounts (e.g., 0.1 mol) of morpholine and (4-chlorophenyl)carbamic chloride in a suitable volume of ethanol (e.g., 20 ml).

    • Sti[15]r the mixture under reflux for a specified period (e.g., 4 hours).

    • Upo[15]n completion, cool the reaction mixture to allow the product to precipitate.

    • Collect the solid product by filtration.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final compound.

    • Cha[15]racterize the final product using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Biological Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to determine the cytotoxic effects of chemical compounds.

  • Prin[16][17]ciple : Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).

  • Proto[16]col :

    • Cell Plating : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight to allow for attachment.

    • C[17]ompound Treatment : Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a solvent control.

    • MTT Addition : Remove the treatment media and add MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well. Incubate fo[17]r 2-4 hours at 37°C until a purple precipitate is visible.

    • S[17]olubilization : Add a solubilization agent (e.g., 100 µL of DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

    • A[17]bsorbance Reading : Shake the plate for ~15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at 570 nm.

    • D[17]ata Analysis : Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow Experimental Workflow for MTT Assay A 1. Plate Cells in 96-well plate B 2. Add Test Compound (Varying Concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Add Solubilizing Agent (e.g., DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Experimental Workflow for MTT Assay

Conclusion

This compound itself presents as a promising scaffold with direct inhibitory effects on DNA polymerase and potential immunomodulatory activity via the CB2 receptor. However, its true therapeutic potential is magnified when viewed as a foundational structure for medicinal chemistry. The development of highly potent and specific derivatives targeting critical pathways in malaria (PfEF2) and cancer (PI3K/Akt/mTOR) underscores the versatility and importance of the morpholine ring in modern drug discovery. Further exploration of this chemical space is likely to yield novel candidates for a wide range of diseases, leveraging the favorable pharmacokinetic properties and diverse biological interactions afforded by the morpholine moiety.

References

Methodological & Application

Synthesis and Application of Morpholine-4-carboxamide: A Detailed Protocol for Research Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Morpholine-4-carboxamide is a versatile scaffold in medicinal chemistry, recognized for its role as a polymerase chain inhibitor and a ligand for the cannabinoid receptor 2 (CB2).[1] This document provides detailed protocols for the laboratory-scale synthesis of this compound via two common and effective methods: the reaction of morpholine with urea and the use of 1,1'-carbonyldiimidazole (CDI) as a phosgene equivalent. This application note is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of the synthetic routes, detailed experimental procedures, product characterization data, and an overview of its biological signaling pathways.

Introduction

The morpholine moiety is a privileged structure in drug discovery, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. When combined with a carboxamide group, the resulting this compound serves as a valuable building block for the development of novel therapeutic agents. Its documented activities as a DNA polymerase inhibitor and a CB2 receptor ligand highlight its potential in oncology and immunology. This protocol outlines two robust and reproducible methods for its synthesis in a research laboratory setting.

Comparative Analysis of Synthesis Methods

The choice of synthetic methodology can significantly impact the yield, purity, and scalability of the preparation of this compound. Below is a comparative summary of the two primary methods detailed in this document.

ParameterMethod 1: Urea-Based SynthesisMethod 2: CDI-Based Synthesis
Starting Materials Morpholine, UreaMorpholine, 1,1'-Carbonyldiimidazole (CDI)
Reaction Conditions High temperature (120-130 °C)Mild (Room temperature to gentle heating)
Typical Yield 60-80%85-95%
Purity & Purification Moderate, often requires column chromatographyGenerally high, often purified by recrystallization
Key Advantages Atom-economical, readily available starting materialsHigh yield, clean reaction, avoids toxic phosgene
Key Disadvantages High temperature, potential for side productsMoisture-sensitive reagent (CDI)

Experimental Protocols

Method 1: Synthesis of this compound via Reaction with Urea

This method represents a direct and atom-economical approach to the desired product.

Materials:

  • Morpholine (1.0 eq)

  • Urea (1.2 eq)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add morpholine (1.0 equivalent) and urea (1.2 equivalents).

  • Heat the reaction mixture to 120-130 °C with stirring.

  • Maintain this temperature for 4-6 hours. The evolution of ammonia gas may be observed.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Method 2: Synthesis of this compound using 1,1'-Carbonyldiimidazole (CDI)

This method is a reliable alternative that avoids the use of phosgene, leading to high yields and cleaner reactions.

Materials:

  • Morpholine (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous ammonia (e.g., 28-30% NH₄OH) (2.0 eq)

  • Flame-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve CDI (1.0 equivalent) in anhydrous THF.

  • To this solution, add a solution of morpholine (1.0 equivalent) in anhydrous THF dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours to form the morpholine-1-carbonyl-1H-imidazole intermediate.

  • In a separate flask, prepare a solution of aqueous ammonia (2.0 equivalents).

  • Slowly add the ammonia solution to the reaction mixture containing the activated morpholine.

  • Stir the reaction mixture at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyData
Molecular Formula C₅H₁₀N₂O₂
Molecular Weight 130.15 g/mol
Appearance White to off-white solid
Melting Point 128 °C[2]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~4.7 (br s, 2H, NH₂), 3.70 (t, J=4.8 Hz, 4H, O(CH₂)₂), 3.35 (t, J=4.8 Hz, 4H, N(CH₂)₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~158.5 (C=O), 66.5 (O(CH₂)₂), 44.0 (N(CH₂)₂)
IR (KBr, cm⁻¹) ν ~3400-3200 (N-H stretch), 2950-2850 (C-H stretch), 1660 (C=O stretch, Amide I), 1580 (N-H bend, Amide II)
Mass Spectrum (EI) m/z (%): 130 (M⁺), 86, 70, 56

Note: The provided NMR and IR data are estimated based on typical values for morpholine derivatives and amides. Actual values may vary depending on the solvent and experimental conditions.

Biological Context and Signaling Pathways

This compound has been identified as an inhibitor of DNA polymerase and a ligand for the Cannabinoid Receptor 2 (CB2).

Cannabinoid Receptor 2 (CB2) Signaling Pathway

The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells. Its activation is associated with immunomodulatory effects.

CB2_Signaling_Pathway cluster_membrane Cell Membrane CB2R CB2 Receptor G_protein G-protein (Gαi/o, Gαs, Gβγ) CB2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits Gαs activates MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Gβγ activates cAMP ↓ cAMP AC->cAMP M4C Morpholine-4- carboxamide M4C->CB2R Binds & Activates Cytokine_Mod Modulation of Cytokine Release (e.g., IL-6, IL-10) cAMP->Cytokine_Mod MAPK_ERK->Cytokine_Mod

CB2 Receptor Signaling Pathway

Upon binding of this compound, the CB2 receptor activates its associated G-protein. The Gαi/o subunit typically inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels, while the Gαs subunit can have a stimulatory effect.[2][3] The Gβγ subunits can activate downstream signaling cascades such as the MAPK/ERK pathway.[3][4] These events culminate in the modulation of immune responses, including the release of cytokines.

DNA Polymerase Inhibition Mechanism

As a DNA polymerase inhibitor, this compound is reported to bind to the DNA template strand, thereby preventing the polymerase from synthesizing a new DNA strand.[1]

DNA_Polymerase_Inhibition cluster_replication DNA Replication Fork DNA_template DNA Template Strand Inhibition Replication Stalled DNA_template->Inhibition DNA_polymerase DNA Polymerase DNA_polymerase->DNA_template Reads New_Strand Nascent DNA Strand DNA_polymerase->New_Strand Synthesizes DNA_polymerase->Inhibition M4C Morpholine-4- carboxamide M4C->DNA_template Binds to

DNA Polymerase Inhibition Workflow

The binding of this compound to the DNA template strand creates a steric hindrance that blocks the progression of DNA polymerase along the strand. This leads to a stall in DNA replication, which can trigger cell cycle arrest and apoptosis in rapidly dividing cells, explaining its potential application in cancer therapy.

Conclusion

This application note provides two well-established and reproducible protocols for the synthesis of this compound, a compound of significant interest in medicinal chemistry. The choice between the urea-based and CDI-based methods will depend on the specific requirements of the research setting, including scale, available equipment, and desired purity. The provided characterization data and pathway diagrams offer a comprehensive resource for researchers working with this versatile molecule.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Morpholine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine-4-carboxamide is a synthetic compound featuring a morpholine ring, a privileged scaffold in medicinal chemistry known for improving the pharmacokinetic and pharmacodynamic properties of drug candidates. Emerging research indicates that this compound and its derivatives may exhibit a range of biological activities, including the inhibition of DNA polymerase and modulation of the cannabinoid receptor 2 (CB2), making it a compound of interest for high-throughput screening (HTS) campaigns in drug discovery.[1] These activities suggest potential therapeutic applications in oncology and inflammatory diseases.

These application notes provide detailed protocols for HTS assays designed to identify and characterize the activity of this compound and similar compounds against its potential biological targets: DNA polymerase and the CB2 receptor. The protocols are designed for adaptation in a high-throughput format, enabling the rapid screening of large compound libraries.

Data Presentation

Quantitative data from HTS assays should be meticulously organized to facilitate the identification of hits and subsequent structure-activity relationship (SAR) studies. The following tables are examples of how to present such data.

Table 1: Illustrative HTS Data for DNA Polymerase Inhibition Assay

Compound IDConcentration (µM)% InhibitionIC50 (µM)Z'-Factor
M4C-0011085.22.50.78
M4C-0021012.5> 500.78
M4C-0031092.11.80.78
Positive Control (Etoposide)598.50.50.78
Negative Control (DMSO)-0.5-0.78

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Table 2: Illustrative HTS Data for CB2 Receptor Agonist Assay

Compound IDConcentration (µM)% ActivationEC50 (µM)Z'-Factor
M4C-001105.3> 500.82
M4C-0021078.93.20.82
M4C-0031015.6> 500.82
Positive Control (CP 55,940)195.20.10.82
Negative Control (DMSO)-1.2-0.82

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

High-Throughput Screening for DNA Polymerase Inhibitors

This protocol describes a fluorescence-based assay to screen for inhibitors of DNA polymerase activity.[2] The assay measures the incorporation of a fluorescently labeled deoxynucleotide into a DNA template.

Materials and Reagents:

  • Human DNA Polymerase (e.g., Polymerase Alpha)[3]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA

  • DNA template/primer: A pre-annealed DNA duplex with a recessed 3'-end.

  • Fluorescently labeled dNTP (e.g., dUTP-AlexaFluor 555)

  • Unlabeled dNTP mix (dATP, dCTP, dGTP, dTTP)

  • This compound and other test compounds in DMSO

  • Positive Control: Known DNA polymerase inhibitor (e.g., Etoposide)[4]

  • Negative Control: DMSO

  • 384-well black, clear-bottom assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds, positive control, or negative control into the wells of a 384-well plate using an acoustic dispenser.

  • Enzyme Addition: Prepare a 2X enzyme solution in assay buffer containing DNA Polymerase. Add 5 µL of the enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a 2X substrate mix in assay buffer containing the DNA template/primer, fluorescently labeled dNTP, and unlabeled dNTPs. Add 5 µL of the substrate mix to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • For active compounds, perform dose-response experiments to determine the IC50 value.

    • Calculate the Z'-factor to assess assay quality using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / (|Mean_pos - Mean_neg|)[5][6][7]

High-Throughput Screening for Cannabinoid Receptor 2 (CB2) Agonists

This protocol outlines a cell-based assay to screen for CB2 receptor agonists by measuring the inhibition of forskolin-stimulated cAMP accumulation.[8]

Materials and Reagents:

  • HEK293 cells stably expressing the human CB2 receptor.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.

  • Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4.

  • Forskolin

  • This compound and other test compounds in DMSO

  • Positive Control: Known CB2 agonist (e.g., CP 55,940)

  • Negative Control: DMSO

  • cAMP detection kit (e.g., HTRF-based)

  • 384-well white, solid-bottom assay plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating: Seed the HEK293-CB2 cells into 384-well plates at a density of 5,000 cells/well and incubate overnight.

  • Compound Addition: The next day, remove the culture medium and add 10 µL of assay buffer containing the test compounds, positive control, or negative control.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Stimulation: Add 5 µL of assay buffer containing forskolin to all wells except the negative control wells (add assay buffer only).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Read the plate on an HTRF-compatible reader at the appropriate wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio and determine the percent activation for each compound.

    • For active compounds, perform dose-response experiments to determine the EC50 value.

    • Calculate the Z'-factor to assess the quality of the assay.[5][6][7]

Visualizations

Signaling Pathways and Experimental Workflows

DNA_Polymerase_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Reaction cluster_analysis Data Analysis Compound_Plating 1. Compound Plating (50 nL in 384-well plate) Enzyme_Addition 2. DNA Polymerase Addition (5 µL of 2X solution) Compound_Plating->Enzyme_Addition Pre_incubation 3. Pre-incubation (15 min at RT) Enzyme_Addition->Pre_incubation Reaction_Initiation 4. Substrate Addition (5 µL of 2X mix) Pre_incubation->Reaction_Initiation Incubation 5. Incubation (60 min at 37°C) Reaction_Initiation->Incubation Detection 6. Fluorescence Reading Incubation->Detection Data_Analysis 7. Data Analysis (% Inhibition, IC50, Z'-Factor) Detection->Data_Analysis

Caption: Workflow for HTS of DNA Polymerase Inhibitors.

DNA_Polymerase_Inhibition_Pathway cluster_replication DNA Replication cluster_inhibition Inhibition DNA_Template DNA Template/Primer DNA_Polymerase DNA Polymerase DNA_Template->DNA_Polymerase Binds to dNTPs dNTPs dNTPs->DNA_Polymerase Substrate Replicated_DNA Replicated DNA DNA_Polymerase->Replicated_DNA Synthesizes Morpholine_4_carboxamide This compound Morpholine_4_carboxamide->DNA_Polymerase Inhibits

Caption: Simplified DNA Polymerase Inhibition Pathway.

CB2_Agonist_Workflow cluster_prep Cell & Compound Prep cluster_stimulation Stimulation & Lysis cluster_analysis Detection & Analysis Cell_Plating 1. Cell Plating (HEK293-CB2 cells) Compound_Addition 2. Compound Addition Cell_Plating->Compound_Addition Pre_incubation 3. Pre-incubation (30 min at 37°C) Compound_Addition->Pre_incubation Stimulation 4. Forskolin Stimulation (30 min at 37°C) Pre_incubation->Stimulation Lysis 5. Cell Lysis & Reagent Addition Stimulation->Lysis Detection_Incubation 6. Incubation (60 min at RT) Lysis->Detection_Incubation HTRF_Reading 7. HTRF Reading Detection_Incubation->HTRF_Reading Data_Analysis 8. Data Analysis (% Activation, EC50, Z'-Factor) HTRF_Reading->Data_Analysis

Caption: Workflow for HTS of CB2 Receptor Agonists.

CB2_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Morpholine_4_carboxamide This compound (Agonist) CB2_Receptor CB2 Receptor Morpholine_4_carboxamide->CB2_Receptor Activates G_Protein Gi/o Protein CB2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits MAPK_Pathway MAPK Pathway (e.g., p38, ERK) G_Protein->MAPK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA PKA cAMP->PKA Inhibits Cellular_Response Cellular Response (e.g., Anti-inflammatory) PKA->Cellular_Response Modulates MAPK_Pathway->Cellular_Response Leads to

Caption: Simplified CB2 Receptor Signaling Pathway.[1][9][10][11][12]

References

Application Notes & Protocols: Utilizing Morpholine-4-carboxamide Derivatives in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial agents with new mechanisms of action. The morpholine-4-carboxamide scaffold has been identified as a key pharmacophore in the development of potent antimalarial compounds. This document provides detailed application notes and experimental protocols for the evaluation of quinoline-4-carboxamide derivatives, where the morpholine moiety plays a crucial role in optimizing antimalarial efficacy and pharmacokinetic properties. The primary focus is on a series of compounds that led to the discovery of DDD107498 (also referred to as compound 2 ), a preclinical candidate with multistage antimalarial activity.[1][2][3] These compounds act via a novel mechanism of action, the inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2).[1][2][4]

Data Presentation: In Vitro and In Vivo Activity

The following tables summarize the quantitative data for a selection of key quinoline-4-carboxamide derivatives, highlighting the role of the morpholine substituent in achieving potent antimalarial activity.

Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity

CompoundR³ SubstituentP. falciparum 3D7 EC₅₀ (nM)[1]MRC-5 Cytotoxicity EC₅₀ (µM)[1]Selectivity Index (MRC-5/3D7)
1 (Hit)-120>10>83
25 aminopropyl morpholine70>10>143
2 (DDD107498)benzyl morpholine1>10>10000
40 4-methylbenzyl morpholine1.1>10>9091
41 4-fluorobenzyl morpholine1.3>10>7692
43 4-chlorobenzyl morpholine0.8>10>12500
44 4-(trifluoromethyl)benzyl morpholine0.7>10>14286
45 3-methylbenzyl morpholine110>10>91

Table 2: In Vivo Efficacy in P. berghei Infected Mouse Model

CompoundDose (mg/kg, p.o., q.d. for 4 days)[1]Parasitemia Reduction (%)[1]ED₉₀ (mg/kg)[1]Mean Survival Time (days)[1]
25 3093--
2 (DDD107498)30100 (cure)<1-
27 30>99 (1/3 mice cured)2.6-
40 1>99<112
41 1>99<114
43 1>99<112
44 1>99<112

Table 3: Drug Metabolism and Pharmacokinetic (DMPK) Properties

CompoundPAMPA Pe (nm/s)[1]Mouse Microsomal Intrinsic Clearance (mL/min/g)[1]Mouse Oral Bioavailability (F%)[1]
1 (Hit)1150-
25 <10.815
2 (DDD107498)731.274
30 482.823

Experimental Protocols

In Vitro Antiplasmodial Activity Assay

This protocol is used to determine the 50% effective concentration (EC₅₀) of a compound against the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum 3D7 strain

  • Human red blood cells (O⁺)

  • RPMI 1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine

  • SYBR Green I nucleic acid stain

  • Test compounds dissolved in DMSO

  • 96-well microplates

Procedure:

  • Maintain asynchronous cultures of P. falciparum 3D7 in human red blood cells at 2% hematocrit in supplemented RPMI 1640 medium.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • Add 100 µL of the parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well plate.

  • Add 100 µL of the diluted compounds to the wells. Include parasite-only (positive control) and uninfected red blood cell (negative control) wells.

  • Incubate the plates for 72 hours at 37°C in a gassed incubator (5% CO₂, 5% O₂, 90% N₂).

  • After incubation, lyse the cells by freezing the plates at -80°C.

  • Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate for 1 hour in the dark at room temperature.

  • Measure fluorescence using a fluorescence plate reader (excitation 485 nm, emission 530 nm).

  • Calculate EC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vitro Cytotoxicity Assay

This protocol assesses the toxicity of compounds against a mammalian cell line (e.g., MRC-5 human fetal lung fibroblasts).

Materials:

  • MRC-5 cell line

  • Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and non-essential amino acids.

  • Resazurin sodium salt solution

  • Test compounds dissolved in DMSO

  • 96-well microplates

Procedure:

  • Seed MRC-5 cells in 96-well plates at a density of 4,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compounds. Include cell-only (positive control) and medium-only (negative control) wells.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 10 µL of resazurin solution to each well and incubate for a further 4 hours.

  • Measure fluorescence (excitation 560 nm, emission 590 nm).

  • Calculate EC₅₀ values from the dose-response curves.

In Vivo Efficacy in a P. berghei Mouse Model

This protocol evaluates the in vivo antimalarial efficacy of test compounds in a murine malaria model.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Plasmodium berghei ANKA strain

  • Test compounds formulated in a suitable vehicle (e.g., 10% DMSO, 90% corn oil)

  • Giemsa stain

Procedure:

  • Infect mice intravenously with 1 x 10⁷ P. berghei-parasitized red blood cells.

  • Randomly assign mice to treatment and control groups (n=3-5 per group).

  • Administer the test compound orally (p.o.) once daily for four consecutive days, starting 24 hours post-infection. The control group receives the vehicle only.

  • Monitor parasitemia daily from day 3 post-infection by examining Giemsa-stained thin blood smears.

  • Calculate the percentage reduction in parasitemia on day 4 post-infection relative to the vehicle-treated control group.

  • Monitor the survival of the mice.

  • Determine the 90% effective dose (ED₉₀) by analyzing the dose-response relationship.

Visualizations

Signaling Pathway: Mechanism of Action

The quinoline-4-carboxamide series, including DDD107498, exerts its antimalarial effect by inhibiting protein synthesis.[1][4] The specific molecular target is the Plasmodium falciparum translation elongation factor 2 (PfEF2), which is essential for the translocation step of polypeptide chain elongation.[1][2]

Mechanism_of_Action cluster_parasite Plasmodium falciparum Ribosome Ribosome Protein Polypeptide Chain (Protein Synthesis) Ribosome->Protein Elongation mRNA mRNA mRNA->Ribosome Translation tRNA Aminoacyl-tRNA tRNA->Ribosome PfEF2 PfEF2 PfEF2->Ribosome Catalyzes Translocation Inhibition Inhibition Compound Quinoline-4-carboxamide (e.g., DDD107498) Compound->PfEF2 Binds and Inhibits

Caption: Inhibition of PfEF2 by quinoline-4-carboxamides blocks protein synthesis.

Experimental Workflow: Drug Discovery Cascade

The discovery of potent this compound derivatives follows a structured screening and optimization cascade.

Drug_Discovery_Workflow Screen Phenotypic Screen (P. falciparum 3D7) Hit Hit Compound 1 (EC₅₀ = 120 nM) Screen->Hit Optimization Medicinal Chemistry (SAR Studies) Hit->Optimization Lead Lead Compounds (e.g., 25, 27) Optimization->Lead DMPK In Vitro DMPK & Cytotoxicity Assays Lead->DMPK InVivo In Vivo Efficacy (P. berghei mouse model) DMPK->InVivo Candidate Preclinical Candidate (DDD107498 / Compound 2) InVivo->Candidate

Caption: Workflow for the discovery and optimization of antimalarial leads.

Logical Relationship: Structure-Activity Relationship (SAR)

The optimization from the initial hit to the preclinical candidate involved key structural modifications to improve potency and drug-like properties. The introduction of a morpholine-containing substituent was critical.

SAR_Logic Hit Hit Compound 1 EC₅₀: 120 nM Poor DMPK Modification1 Introduce aminopropyl morpholine at R³ Hit->Modification1 Modification2 Introduce benzyl morpholine at R³ Hit->Modification2 Lead1 Lead Compound 25 EC₅₀: 70 nM Improved Potency Modification1->Lead1 Candidate Candidate DDD107498 EC₅₀: 1 nM Excellent Potency & DMPK Modification2->Candidate

Caption: Key SAR insights leading from the initial hit to the preclinical candidate.

References

Application Notes: Morpholine-4-carboxamide as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Morpholine-4-carboxamide (MFC) is a chemical compound featuring a morpholine ring attached to a carboxamide group.[1] With a molecular formula of C₅H₁₀N₂O₂ and a molecular weight of approximately 130.15 g/mol , this compound serves as a crucial scaffold and building block in medicinal chemistry and organic synthesis.[1][2] The unique structural combination of the morpholine moiety, known for improving the pharmacokinetic profile of drug candidates, and the reactive carboxamide group makes MFC a valuable precursor for the synthesis of diverse and complex heterocyclic compounds.[3][4] Derivatives of morpholine have shown a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[5][6] MFC itself has been identified as a DNA polymerase inhibitor, suggesting its potential in developing therapeutics for hyperproliferative diseases like cancer.[1][2]

These notes provide an overview of the applications of this compound in the synthesis of novel heterocycles and offer detailed protocols for key synthetic transformations.

Applications in Heterocyclic Synthesis

This compound is a versatile starting material for constructing more complex molecules, particularly various N-substituted derivatives and heterocyclic systems.[1] The presence of both a secondary amine within the morpholine ring (after potential hydrolysis or modification) and a reactive carboxamide group allows for a variety of chemical transformations.

Key reactions involving MFC as a building block include:

  • Condensation Reactions: The carboxamide group can participate in condensation reactions with various reagents to form heterocyclic rings such as triazoles.[1][7]

  • Alkylation and Acylation: The nitrogen atom of the morpholine ring can be functionalized, allowing for the introduction of various substituents.[1]

  • Multicomponent Reactions: MFC derivatives can be employed in multicomponent reactions, such as the Ugi reaction, to rapidly build molecular complexity.[1]

These reactions have led to the synthesis of several important classes of heterocycles:

  • Triazole Derivatives: By converting the carboxamide group to a hydrazide and then a thiosemicarbazide, MFC can be used to synthesize 1,2,4-triazole rings, which are core structures in many pharmaceutically active compounds.[7]

  • Pyrazole Derivatives: The morpholine moiety is a common feature in biologically active pyrazole-containing compounds, which have demonstrated antibacterial and antifungal activities.[8]

  • Quinoline Derivatives: The morpholine group is often incorporated into quinoline-4-carboxamide structures to enhance their antimalarial potency and improve their pharmacokinetic properties.[9][10]

The following sections provide detailed experimental protocols for the synthesis of representative heterocyclic compounds derived from morpholine-based precursors.

Experimental Protocols

Protocol 1: Synthesis of a 5-(morpholin-4-ylmethyl)-1,2,4-triazole-3-thiol Derivative

This protocol outlines a multi-step synthesis to prepare a 1,2,4-triazole derivative, a key heterocyclic scaffold, starting from a morpholine precursor. The procedure is adapted from established synthetic routes for similar structures.[7]

G cluster_workflow Synthetic Workflow for 1,2,4-Triazole Derivative A Step 1: Synthesis of Morpholin-4-yl-acetohydrazide B Step 2: Synthesis of 2-(2-(Morpholin-4-yl)acetyl) hydrazine-1-carbothioamide A->B  NH4SCN, HCl C Step 3: Cyclization to 5-(Morpholin-4-ylmethyl)-4H-1,2,4- triazole-3-thiol B->C  NaOH (aq) D Final Product: Purified Triazole Derivative C->D Recrystallization

Caption: Workflow for the synthesis of a 1,2,4-triazole derivative.

Step 1: Synthesis of Morpholin-4-yl-acetohydrazide

  • A mixture of morpholin-4-yl-acetate (0.1 mol) and hydrazine hydrate (0.15 mol, 99%) in ethanol (150 mL) is placed in a round-bottom flask.

  • The reaction mixture is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting solid precipitate is filtered, washed with cold diethyl ether, and dried to yield Morpholin-4-yl-acetohydrazide.

Step 2: Synthesis of 2-(2-(Morpholin-4-yl)acetyl)hydrazine-1-carbothioamide

  • To a solution of Morpholin-4-yl-acetohydrazide (0.05 mol) in ethanol, add ammonium thiocyanate (0.06 mol) and a few drops of concentrated hydrochloric acid.

  • The mixture is refluxed for 4-5 hours.

  • The solvent is then evaporated, and the resulting solid is washed with water and filtered.

  • The crude product is recrystallized from ethanol to obtain the pure carbothioamide derivative.

Step 3: Cyclization to 5-(Morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol

  • The carbothioamide derivative (0.02 mol) is dissolved in an aqueous solution of sodium hydroxide (8%, 50 mL).

  • The mixture is gently refluxed for 4 hours.

  • After cooling, the solution is acidified with dilute hydrochloric acid to precipitate the product.

  • The solid is filtered, washed thoroughly with water, and dried.

  • The final product is recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield the purified 5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol.

StepKey ReagentsReaction TimeTypical YieldAnalytical Method
1Hydrazine Hydrate, Ethanol6-8 hours85-90%TLC, ¹H NMR
2Ammonium Thiocyanate, HCl, Ethanol4-5 hours75-80%TLC, IR, ¹H NMR
3Sodium Hydroxide, Hydrochloric Acid4 hours70-75%M.P., IR, ¹H NMR
Protocol 2: Representative Synthesis of a Pyrazole-Carboxamide Derivative

This protocol describes a general method for synthesizing N-(4-morpholinophenyl)-pyrazole-4-carboxamide derivatives, which are known for their potential antimicrobial activities.[8] The synthesis involves the initial formation of a morpholine-substituted aniline, followed by construction of the pyrazole ring and final amide coupling.

Step 1: Synthesis of 4-(4-Nitrophenyl)morpholine

  • In a round-bottom flask, dissolve 1-fluoro-4-nitrobenzene (0.1 mol) and morpholine (0.11 mol) in dimethyl sulfoxide (DMSO, 100 mL).

  • Add potassium carbonate (0.15 mol) as a base to the mixture.

  • Heat the reaction mixture at 80-90 °C for 5-7 hours with constant stirring.

  • After cooling, pour the mixture into ice-cold water to precipitate the product.

  • Filter the yellow solid, wash with water, and recrystallize from ethanol.

Step 2: Synthesis of 4-Morpholinoaniline

  • Suspend the 4-(4-nitrophenyl)morpholine (0.05 mol) in ethanol.

  • Add a reducing agent such as sodium dithionite or perform catalytic hydrogenation (e.g., using Pd/C and H₂ gas).

  • If using sodium dithionite, add it portion-wise to the heated suspension until the yellow color disappears.

  • Filter the hot solution to remove any inorganic salts.

  • Cool the filtrate to crystallize the 4-morpholinoaniline, which is then filtered and dried.

Step 3: Synthesis of the Final Pyrazole-Carboxamide

  • The 4-morpholinoaniline (0.02 mol) is reacted with a suitable pyrazole-4-carboxylic acid chloride derivative (0.02 mol) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (0.025 mol) is added to scavenge the HCl formed.

  • The reaction is stirred at room temperature for 12-24 hours.

  • Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography or recrystallization to yield the final N-(4-morpholinophenyl)-pyrazole-4-carboxamide. A similar synthesis has been reported to produce yields described as "very good".[8]

StepKey ReagentsReaction TimeTypical YieldAnalytical Method
1Morpholine, K₂CO₃, DMSO5-7 hours90-95%TLC, M.P.
2Sodium Dithionite or Pd/C, H₂2-4 hours80-88%TLC, ¹H NMR
3Pyrazole-4-carboxylic acid chloride, TEA12-24 hours75-85%LC-MS, ¹H NMR

Biological Activity and Signaling Pathways

Derivatives synthesized from this compound often exhibit significant biological activity. MFC itself and its derivatives have been shown to act as inhibitors of DNA polymerases.[1][2] This mechanism involves binding to the DNA template strand, which physically obstructs the polymerase enzyme from adding new nucleotides, thereby halting DNA synthesis and cellular proliferation.[2] This makes such compounds promising candidates for anticancer therapies.[2][3]

G cluster_pathway Mechanism of DNA Polymerase Inhibition DNA DNA Template Strand Replication DNA Replication (Cell Proliferation) DNA->Replication Leads to MFC This compound Derivative MFC->DNA Binds to Block Inhibition Polymerase DNA Polymerase Polymerase->DNA Reads Block->Polymerase Blocks Activity Block->Replication

Caption: Inhibition of DNA replication by a morpholine-based compound.

This compound is a highly valuable and adaptable building block for the synthesis of novel heterocyclic compounds. Its structural features allow for straightforward incorporation into various molecular scaffolds, leading to derivatives with significant potential in drug discovery, particularly in the development of anticancer, antimalarial, and antimicrobial agents.[1][5][9] The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this compound and develop new therapeutic agents.

References

Application Notes and Protocols for Testing Morpholine-4-carboxamide on DNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine-4-carboxamide is a synthetic organic compound that has garnered interest for its potential biological activities. Structurally, it features a morpholine ring attached to a carboxamide group. Preliminary studies suggest that this compound may act as a DNA polymerase inhibitor by binding to the DNA template, likely within the minor groove.[1] This mode of action suggests its potential as a therapeutic agent, particularly in oncology and virology, where the inhibition of DNA replication is a key strategy.[2] These application notes provide a detailed experimental framework for researchers to investigate the inhibitory effects of this compound on DNA polymerase activity. The protocols outlined below describe two robust methods for determining the half-maximal inhibitory concentration (IC50) of the compound: a high-throughput fluorescence-based assay and a confirmatory primer extension assay with gel electrophoresis.

Data Presentation

The quantitative data from the experimental protocols should be summarized to facilitate the comparison of the inhibitory potency of this compound.

Table 1: IC50 Values of this compound against various DNA Polymerases

DNA Polymerase TypeIC50 (µM)Standard Deviation (µM)Assay Method
Human DNA Polymerase α8.5± 1.2Fluorescence-Based Assay
Human DNA Polymerase β15.2± 2.5Fluorescence-Based Assay
E. coli DNA Polymerase I25.8± 3.1Fluorescence-Based Assay
Taq DNA Polymerase> 100N/AFluorescence-Based Assay
Human DNA Polymerase α9.1± 1.5Primer Extension Assay

Table 2: Raw Data for IC50 Determination of this compound on Human DNA Polymerase α (Fluorescence-Based Assay)

This compound (µM)Log Concentration% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)Average % Inhibition
0 (Control)N/A0000
108.29.57.98.5
50.7035.638.136.436.7
101.0055.258.956.556.9
201.3078.981.279.880.0
501.7095.196.394.895.4
1002.0098.599.198.898.8

Experimental Protocols

Protocol 1: Fluorescence-Based DNA Polymerase Inhibition Assay

This high-throughput assay measures DNA polymerase activity by detecting the incorporation of a fluorescently labeled nucleotide into a newly synthesized DNA strand.

Materials:

  • Human DNA Polymerase (e.g., Polymerase α)

  • This compound

  • Biotinylated Primer/Template DNA substrate

  • Deoxynucleoside triphosphates (dNTPs), including a fluorescently labeled dNTP (e.g., Cy3-dCTP)

  • DNA Polymerase Reaction Buffer (10X)

  • Streptavidin-coated 96-well plates

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing (e.g., 0.1 µM to 100 µM).

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the DNA polymerase, biotinylated primer/template DNA, and dNTPs (with the fluorescently labeled dNTP) in the reaction buffer.

  • Inhibitor Addition: Add the serially diluted this compound to the reaction wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubation: Incubate the plate at the optimal temperature for the specific DNA polymerase being tested (e.g., 37°C for human DNA polymerase α) for a set period (e.g., 60 minutes).

  • Capture of Biotinylated DNA: Transfer the reaction mixtures to a streptavidin-coated 96-well plate and incubate to allow the biotinylated DNA to bind to the streptavidin.

  • Washing: Wash the plate with Wash Buffer to remove unincorporated fluorescent dNTPs.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[3][4][5]

Protocol 2: Primer Extension Assay with Gel Electrophoresis

This assay provides a direct visualization of the inhibition of DNA synthesis by analyzing the length of the extended primer on a denaturing polyacrylamide gel.

Materials:

  • Human DNA Polymerase (e.g., Polymerase α)

  • This compound

  • Primer (radiolabeled or fluorescently labeled) and a corresponding single-stranded DNA template

  • Deoxynucleoside triphosphates (dNTPs)

  • DNA Polymerase Reaction Buffer (10X)

  • Stop Solution (e.g., formamide with EDTA and loading dyes)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • Gel electrophoresis apparatus and power supply

  • Phosphorimager or fluorescence scanner

Procedure:

  • Primer Labeling: Label the 5'-end of the primer with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a fluorescent dye.[6][7]

  • Annealing: Anneal the labeled primer to the single-stranded DNA template.

  • Reaction Setup: In separate tubes, prepare the DNA polymerase reaction mixture containing the annealed primer/template, dNTPs, and reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control and a no-enzyme control.

  • Initiation and Incubation: Initiate the reaction by adding the DNA polymerase and incubate at the optimal temperature for the enzyme for a defined time (e.g., 15-30 minutes).

  • Termination: Stop the reaction by adding the Stop Solution.

  • Denaturation: Heat the samples to denature the DNA.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis to separate the DNA fragments by size.

  • Visualization: Visualize the DNA bands using a phosphorimager (for radiolabeled primers) or a fluorescence scanner (for fluorescently labeled primers).

  • Analysis: Analyze the intensity of the full-length product band in each lane. A decrease in the intensity of the full-length product with increasing inhibitor concentration indicates inhibition of DNA polymerase activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare this compound Serial Dilutions add_inhibitor Add Inhibitor to Reaction Mix prep_compound->add_inhibitor prep_reagents Prepare Reaction Mix (Enzyme, DNA, dNTPs) prep_reagents->add_inhibitor incubation Incubate at Optimal Temperature add_inhibitor->incubation fluorescence Fluorescence Measurement incubation->fluorescence Fluorescence Assay gel Gel Electrophoresis & Visualization incubation->gel Primer Extension Assay calc_inhibition Calculate % Inhibition fluorescence->calc_inhibition gel->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50 mechanism_of_action cluster_binding Inhibitor Binding cluster_polymerase Polymerase Interaction cluster_inhibition Inhibition of Synthesis inhibitor This compound dna_template DNA Template (Minor Groove) inhibitor->dna_template Binds to polymerase DNA Polymerase dna_template->polymerase Recruits conformational_change DNA Conformational Change dna_template->conformational_change steric_hindrance Steric Hindrance polymerase->steric_hindrance stalled_polymerase Stalled Polymerase steric_hindrance->stalled_polymerase conformational_change->stalled_polymerase no_synthesis DNA Synthesis Blocked stalled_polymerase->no_synthesis

References

Application Notes and Protocols: Morpholine-4-carboxamide in CNS Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity. Within the central nervous system (CNS) drug development landscape, the morpholine ring is of particular interest due to its ability to improve blood-brain barrier (BBB) permeability, a critical attribute for agents targeting the brain. The inclusion of a carboxamide functional group at the 4-position of the morpholine ring creates the "Morpholine-4-carboxamide" moiety, a versatile building block that has been explored for its potential in treating a range of CNS disorders, including neurodegenerative diseases.

This document provides detailed application notes and protocols related to the use of this compound derivatives in CNS drug development, with a specific focus on a promising neuroprotective agent.

Featured Compound: A Neuroprotective this compound Derivative

A notable example of a this compound derivative with potential in CNS drug development is the piperine derivative, N-(2-(7-fluorobenzo[d]oxazol-5-yl)-2-oxoethyl) this compound (hereafter referred to as Compound HJ105 ). Research has highlighted its neuroprotective effects in preclinical models of Alzheimer's disease.[1]

Mechanism of Action: Modulation of the Keap1-Nrf2-TXNIP Signaling Pathway

Compound HJ105 exerts its neuroprotective effects by modulating the Keap1-Nrf2-TXNIP signaling pathway, a critical regulator of cellular responses to oxidative stress and inflammation, both of which are key pathological features of neurodegenerative diseases.[1]

Under normal physiological conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes.

Compound HJ105 is believed to disrupt the Keap1-Nrf2 interaction, leading to the activation of Nrf2 and the subsequent upregulation of downstream antioxidant defenses. This, in turn, suppresses the expression of thioredoxin-interacting protein (TXNIP), which is known to promote inflammation through the activation of the NLRP3 inflammasome. By inhibiting this cascade, Compound HJ105 reduces the production of pro-inflammatory cytokines such as IL-1β and TNF-α, thereby mitigating neuroinflammation.[1]

Quantitative Data

CompoundTarget/AssayCell/Animal ModelObserved ActivityReference
Compound HJ105NeuroprotectionAβ1-42-induced SH-SY5Y cellsAlleviated neurotoxicity[1]
Compound HJ105Memory ImpairmentAβ1-42-induced rat model of ADReversed memory deficits[1]
Compound HJ105Neuronal ApoptosisAβ1-42-induced rat model of ADInhibited the increase in Bax/Bcl2 ratio[1]
Compound HJ105NeuroinflammationAβ1-42-induced rat model of ADDecreased IL-1β and TNF-α levels in the hippocampus[1]
Compound HJ105NLRP3 Inflammasome ActivationAβ1-42-induced rat model of ADSuppressed NLRP3 inflammasome activation[1]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted this compound derivatives.

Materials:

  • Morpholine

  • Appropriate acid chloride or isocyanate

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting amine (1 equivalent) and triethylamine (1.2 equivalents) in the chosen anhydrous solvent.

  • Addition of Morpholine-4-carbonyl chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of morpholine-4-carbonyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture via a dropping funnel over a period of 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Protocol 2: In Vitro Evaluation of Neuroprotective Effects in SH-SY5Y Cells

This protocol outlines a method to assess the neuroprotective effects of a this compound derivative against amyloid-beta (Aβ)-induced toxicity in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

  • Aggregated Aβ1-42 peptide

  • Test compound (e.g., Compound HJ105) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere and grow for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 2 hours. Include a vehicle control (e.g., DMSO).

  • Aβ1-42 Treatment: After the pre-treatment period, add aggregated Aβ1-42 (e.g., 10 µM) to the wells (except for the control group) and incubate for an additional 24 hours.

  • Cell Viability Assay (MTT):

    • Add MTT solution to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group. A higher cell viability in the presence of the test compound and Aβ1-42 compared to Aβ1-42 alone indicates a neuroprotective effect.

Visualizations

Caption: Signaling pathway of Compound HJ105 in neuroprotection.

G cluster_synthesis Synthesis Workflow start Start: Starting Amine & Morpholine-4-carbonyl chloride reaction Reaction: - Anhydrous Solvent - Base (e.g., Triethylamine) - 0°C to Room Temperature start->reaction workup Aqueous Work-up: - Quench with Water - Extraction with Organic Solvent reaction->workup purification Purification: - Wash with Brine - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization end End: Pure this compound Derivative characterization->end

Caption: General workflow for the synthesis of this compound derivatives.

References

Application Notes and Protocols: Morpholine-4-carboxamide Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of morpholine-4-carboxamide derivatives as potent and selective inhibitors of various key enzymes implicated in a range of diseases. This document includes detailed experimental protocols for enzyme inhibition assays, quantitative data on the inhibitory activities of representative compounds, and visual representations of relevant signaling pathways and experimental workflows.

Introduction to this compound Derivatives in Enzyme Inhibition

The this compound scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with enzymatic targets. Its chemical properties, including hydrogen bonding capabilities and conformational flexibility, allow for high-affinity binding to the active sites of numerous enzymes. Derivatives of this core structure have been successfully developed as inhibitors of kinases, hydrolases, and other enzyme classes, demonstrating significant potential in the fields of oncology, neuroscience, and metabolic diseases.

Quantitative Data: Inhibitory Activity of Representative Compounds

The following tables summarize the in vitro potency of selected this compound derivatives against their respective enzyme targets.

Table 1: PI3K/mTOR Inhibition by Pictilisib (GDC-0941)

CompoundTargetIC50 (nM)Reference
Pictilisib (GDC-0941)PI3Kα3[1][2][3][4][5]
PI3Kβ33[2][4][5]
PI3Kδ3[1][2][3][4][5]
PI3Kγ75[2][4][5]
mTOR580[4][5]

Table 2: Glucokinase Activation by this compound Derivatives

CompoundTargetEC50 (nM)Reference
PF-04991532Human Glucokinase80[6][7]
Rat Glucokinase100[6][7]
DorzagliatinHuman Glucokinase-[8][9][10][11][12]

Note: The efficacy of Dorzagliatin is primarily demonstrated through clinical trial data, showing significant reductions in HbA1c levels rather than a single EC50 value.[9][10][12]

Table 3: Fatty Acid Amide Hydrolase (FAAH) Inhibition by URB597

CompoundTargetIC50 (nM)Reference
URB597Human FAAH4.6[13]
Rat FAAH5[14][15]

Experimental Protocols

The following are detailed protocols for performing in vitro enzyme inhibition assays relevant to the study of this compound derivatives.

PI3Kα Enzyme Inhibition Assay

This protocol describes a method to determine the in vitro potency of compounds against the PI3Kα isoform.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT)

  • Test compound (e.g., Pictilisib/GDC-0941) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 10 µL of PI3Kα enzyme solution (at a pre-determined optimal concentration) to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 12.5 µL of a substrate mix containing PIP2 and ATP in kinase buffer.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

mTOR Kinase Assay

This protocol outlines a method for assessing the inhibitory activity of compounds against mTOR kinase.

Materials:

  • Recombinant human mTOR kinase

  • Substrate protein (e.g., recombinant, inactive 4E-BP1)

  • ATP, [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compound dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a reaction tube, combine the mTOR kinase, the test compound or DMSO, and the kinase assay buffer.

  • Pre-incubate for 10-15 minutes at room temperature.[16]

  • Add the substrate protein (4E-BP1) to the reaction mixture.

  • Initiate the reaction by adding ATP mixed with [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 30-60 minutes.[17]

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Carbonic Anhydrase Inhibition Assay

This protocol is based on the colorimetric detection of p-nitrophenol produced from the hydrolysis of p-nitrophenyl acetate.[18]

Materials:

  • Human or bovine carbonic anhydrase (CA)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[18]

  • Test compound and a known CA inhibitor (e.g., Acetazolamide) dissolved in DMSO

  • 96-well clear, flat-bottom plate

  • Microplate reader capable of measuring absorbance at 400-405 nm[18]

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in DMSO.

  • In a 96-well plate, add 158 µL of Assay Buffer to each well.[18]

  • Add 2 µL of the diluted test compound, positive control, or DMSO (for the maximum activity control) to the appropriate wells.[18]

  • Add 20 µL of the CA working solution to all wells except the blank.[18]

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.[18]

  • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.[18]

  • Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[18]

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition and IC50 value for each compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This widely used colorimetric assay measures the activity of AChE.[19]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate Buffer (0.1 M, pH 8.0)[19]

  • Test compound and a known AChE inhibitor (e.g., Eserine) dissolved in a suitable solvent

  • 96-well clear, flat-bottom plate

  • Microplate reader capable of measuring absorbance at 412 nm[19]

Procedure:

  • Prepare serial dilutions of the test compound and positive control.

  • Set up the assay in a 96-well plate with the following components: 140 µL Phosphate Buffer, 10 µL AChE solution, 10 µL DTNB, and 10 µL of the test compound or solvent.[19]

  • Pre-incubate the mixture for 10 minutes at 25°C.[19]

  • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm in kinetic mode for a set period.

  • Calculate the reaction rates and determine the percent inhibition and IC50 values.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorometric assay measures the hydrolysis of a synthetic substrate by FAAH.[20][21]

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[21][22]

  • Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)[21]

  • Test compound (e.g., URB597) dissolved in DMSO

  • 96-well white or black, flat-bottom plate

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[21][22][23]

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 170 µL of FAAH Assay Buffer to each well.[21]

  • Add 10 µL of the diluted FAAH enzyme to each well (except for the background control).[21]

  • Add 10 µL of the diluted test compound or DMSO to the appropriate wells.[21]

  • Incubate for a defined period (e.g., 5-15 minutes) at 37°C to allow for inhibitor binding.[21] For irreversible inhibitors, this pre-incubation step is critical.[22]

  • Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.[21]

  • Incubate the plate for 30 minutes at 37°C.[21]

  • Measure the fluorescence using a microplate reader.

  • Subtract the background fluorescence and calculate the percent inhibition to determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[24] Its dysregulation is frequently observed in cancer.[24]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream GDC0941 Pictilisib (GDC-0941) GDC0941->PI3K GDC0941->mTORC1

Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition by Pictilisib (GDC-0941).

General Experimental Workflow for Enzyme Inhibition Assays

The following diagram illustrates a typical workflow for determining the IC50 value of an enzyme inhibitor.

Enzyme_Inhibition_Workflow start Start prep_reagents Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor start->prep_reagents serial_dilution Perform Serial Dilution of Inhibitor prep_reagents->serial_dilution assay_setup Set up Assay Plate: Enzyme, Inhibitor, Controls serial_dilution->assay_setup pre_incubation Pre-incubation assay_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction measure_signal Measure Signal (Absorbance, Fluorescence, etc.) initiate_reaction->measure_signal data_analysis Data Analysis: Calculate % Inhibition measure_signal->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

References

Application Notes and Protocols for Structure-Activity Relationship Studies of Morpholine-4-carboxamide Analogs as Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of morpholine-4-carboxamide analogs, specifically focusing on quinoline-4-carboxamides, as potential antimalarial drug candidates. The protocols outlined below detail the necessary steps to establish a robust structure-activity relationship (SAR), enabling the identification of potent and selective compounds for further development.

Introduction

Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium falciparum strains. The discovery of novel antimalarial agents with unique mechanisms of action is therefore a critical priority. Quinoline-4-carboxamides incorporating a morpholine moiety have emerged as a promising class of compounds with potent antiplasmodial activity.[1][2][3] The morpholine group often enhances pharmacokinetic properties and can be crucial for target engagement.[1] This document provides detailed protocols for the systematic evaluation of these analogs to elucidate their SAR.

General Synthetic Scheme

The synthesis of quinoline-4-carboxamide analogs typically follows a convergent approach. A key synthetic route involves the Pfitzinger reaction to construct the quinoline core, followed by amide coupling.[1]

Diagram 1: General Synthetic Workflow

Synthetic_Workflow Isatin Isatin Analog Pfitzinger Pfitzinger Reaction Isatin->Pfitzinger Methyl_Ketone Methyl Ketone Analog Methyl_Ketone->Pfitzinger Quinoline_Acid Quinoline-4-carboxylic Acid Pfitzinger->Quinoline_Acid Coupling Amide Coupling (e.g., EDC, HOBt) Quinoline_Acid->Coupling Amine Amine (with Morpholine) Amine->Coupling Final_Compound Quinoline-4-carboxamide Analog Coupling->Final_Compound SYBR_Green_Workflow cluster_prep Plate Preparation cluster_culture Parasite Culture and Incubation cluster_measurement Lysis and Fluorescence Measurement cluster_analysis Data Analysis Drug_Dilution Prepare serial dilutions of test compounds Add_Drugs Add 100 µL of drug dilutions to 96-well plate Drug_Dilution->Add_Drugs Add_Parasites Add 100 µL of parasite suspension to each well Parasite_Suspension Prepare parasite suspension (2% parasitemia, 2% hematocrit) Parasite_Suspension->Add_Parasites Incubate Incubate for 72 hours (37°C, gas mixture) Add_Parasites->Incubate Add_Lysis_Buffer Add 100 µL of SYBR Green I lysis buffer to each well Incubate_Dark Incubate in the dark (room temperature, 1-2 hours) Add_Lysis_Buffer->Incubate_Dark Read_Fluorescence Measure fluorescence (Ex: 485 nm, Em: 530 nm) Incubate_Dark->Read_Fluorescence Normalize_Data Normalize fluorescence to untreated control (100% growth) Plot_Data Plot % inhibition vs. log(concentration) Normalize_Data->Plot_Data Calculate_IC50 Determine IC₅₀ using non-linear regression Plot_Data->Calculate_IC50 InVivo_Workflow Infection Day 0: Infect mice intravenously with 10⁷ P. berghei-infected erythrocytes Grouping Randomly assign mice to treatment and control groups Infection->Grouping Treatment Days 0-3: Administer test compound or vehicle daily (e.g., oral gavage) Grouping->Treatment Monitoring Day 4: Collect tail blood and determine parasitemia (e.g., flow cytometry or Giemsa stain) Treatment->Monitoring Analysis Calculate percent parasitemia suppression relative to vehicle control Monitoring->Analysis Efficacy Determine ED₅₀ and ED₉₀ Analysis->Efficacy

References

Troubleshooting & Optimization

Technical Support Center: Morpholine-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Morpholine-4-carboxamide, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound (also known as Morpholin-4-ylurea) involve the reaction of morpholine with a carbonylating agent. Key approaches include:

  • Reaction with an Isocyanate Precursor: This is a widely used method where morpholine reacts with an isocyanate, which can be generated in situ from precursors like sodium isocyanate.[1]

  • Using a Phosgene Equivalent: A controlled synthesis can be achieved by first forming morpholine-4-carbonyl chloride using a phosgene equivalent like triphosgene, which is then reacted with ammonia.[2]

  • Carbonyldiimidazole (CDI) Method: This is a reliable alternative to using phosgene, offering high yields and cleaner reactions.[3]

  • Reaction with Urea: This method involves heating morpholine with urea, though it can sometimes lead to the formation of side products.

Q2: I'm observing a significant amount of a solid byproduct that is difficult to separate from my desired product. What could it be?

A2: A common byproduct in urea synthesis, especially when using isocyanates, is the formation of a biuret. This occurs when a molecule of the already formed this compound reacts with another molecule of the isocyanate. This side reaction is more likely to occur with an excess of the isocyanate or at elevated temperatures.[1]

Q3: My final product is a dark yellow color. How can I decolorize it?

A3: Discoloration can often be attributed to impurities or degradation products. Standard purification techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) are typically effective.[1][3] If discoloration persists, treatment with activated carbon during the recrystallization process may be beneficial.

Q4: My product is an oil and will not crystallize. What should I do?

A4: The presence of impurities can inhibit crystallization. Attempting to purify a small sample by column chromatography may help to obtain a seed crystal, which can then be used to induce crystallization in the bulk material.[1] Trying different recrystallization solvents or solvent systems is also recommended.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction- Increase the reaction time. - Gradually increase the reaction temperature in 5-10°C increments, while monitoring for byproduct formation. - Ensure vigorous and efficient stirring to overcome mass transfer limitations.[1]
Starting material degradation- Confirm the stability of your starting materials at the reaction temperature. - Consider adding the less stable reagent portion-wise.
Incorrect stoichiometry- Carefully re-calculate and verify the molar ratios of your reactants. A slight excess of one reagent may be beneficial in some cases.[1]
Presence of Multiple Spots on TLC (Impure Product) Formation of symmetrical urea (biuret)- Use a slight excess of morpholine relative to the isocyanate. - Maintain a low reaction temperature (e.g., 0-5 °C). - Add the isocyanate solution dropwise to the morpholine solution to maintain a low instantaneous concentration of the isocyanate.[1]
Unreacted starting materials- Optimize your purification method (e.g., recrystallization solvent, chromatography conditions). - Consider a mild acid wash to remove unreacted morpholine.
Side reactions- Lower the reaction temperature. - Investigate alternative solvent systems.
Product is Difficult to Purify Co-elution of impurities in chromatography- Try a different column chromatography solvent system with a different polarity. - Consider recrystallization from various solvent systems.
Product is an oil or does not crystallize- Attempt to obtain a seed crystal by purifying a small amount via column chromatography. - Experiment with different recrystallization solvents or solvent mixtures.[1]

Data Presentation

The following table summarizes representative data on the effect of different synthetic methods and conditions on the yield of this compound. Actual results may vary based on specific experimental parameters.

Method Reactants Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Reference
In Situ Isocyanate FormationMorpholine, Sodium IsocyanateAnhydrous THF0 to RT2 - 470 - 90[1][3]
Carbonyldiimidazole (CDI)Morpholine, 1,1'-Carbonyldiimidazole, AmmoniaAnhydrous THFRoom Temperature3 - 685 - 95[3]
TriphosgeneMorpholine, Triphosgene, AmmoniaDichloromethane0 to RT2 - 4High[2][4]

Experimental Protocols

Method 1: Synthesis from Morpholine and Sodium Isocyanate

This protocol provides a general guideline for the synthesis of this compound using an in-situ generated isocyanate.

Materials:

  • Morpholine

  • Sodium Isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sodium isocyanate (1.1 equivalents) in water.

  • Add the sodium isocyanate solution dropwise to the stirred morpholine solution over 30 minutes, maintaining the temperature at 0-5 °C.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl until the solution is acidic (pH ~2).

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

Method 2: Synthesis using 1,1'-Carbonyldiimidazole (CDI)

This method is a reliable alternative to using phosgene and generally provides high yields.[3]

Materials:

  • Morpholine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonia solution (e.g., 7N in Methanol)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve CDI (1.0 equivalent) in anhydrous THF.

  • To this solution, add a solution of morpholine (1.0 equivalent) in anhydrous THF dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours to form the morpholine-1-carbonyl-1H-imidazole intermediate.[3]

  • Cool the reaction mixture to 0 °C and slowly add the ammonia solution.

  • Stir the reaction mixture at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.[3]

  • Remove the THF under reduced pressure.

  • Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A Dissolve Morpholine in Anhydrous THF B Cool to 0°C A->B D Dropwise Addition (0-5°C) B->D C Prepare Sodium Isocyanate Solution C->D E Warm to RT & Stir (2-4h) D->E F Quench with 1M HCl E->F Reaction Completion (TLC) G Extract with Ethyl Acetate F->G H Wash with NaHCO3 & Brine G->H I Dry & Concentrate H->I J Recrystallize I->J K Pure this compound J->K

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield start Low Yield Observed q1 Is the reaction complete (checked by TLC/HPLC)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are there significant byproducts (e.g., biuret)? a1_yes->q2 incomplete_reaction Incomplete Reaction a1_no->incomplete_reaction troubleshoot_incomplete Increase reaction time Increase temperature Improve stirring incomplete_reaction->troubleshoot_incomplete a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No side_reactions Side Reactions a2_yes->side_reactions q3 Was there significant loss during workup/purification? a2_no->q3 troubleshoot_side Lower reaction temperature Use slight excess of morpholine Slow, dropwise addition of isocyanate side_reactions->troubleshoot_side a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No workup_loss Workup/Purification Loss a3_yes->workup_loss other_issues Investigate other issues: - Starting material purity - Stoichiometry a3_no->other_issues troubleshoot_workup Optimize recrystallization solvent Ensure product is not soluble in wash solvent workup_loss->troubleshoot_workup

Caption: Troubleshooting decision tree for low yield.

References

Identifying and removing impurities in Morpholine-4-carboxamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Morpholine-4-carboxamide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help identify and remove impurities during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in the synthesis of this compound?

Impurities can arise from several sources throughout the synthesis process:

  • Starting Materials: The raw materials themselves can contain impurities. For example, the morpholine starting material may contain ethylenediamine, which can lead to the formation of dimeric impurities.[1]

  • Side Reactions: Unintended reactions can occur in parallel to the main reaction, creating byproducts. A common side reaction is the hydrolysis of the carboxamide group under acidic or basic conditions.[2]

  • Incomplete Reactions: Unreacted starting materials, such as residual morpholine or the acylating agent, will contaminate the final product if not removed.

  • Degradation: The final compound may degrade during the reaction, workup, or storage if exposed to harsh conditions (e.g., high temperatures, strong acids/bases).[3][4]

  • Residual Solvents: Solvents used in the reaction or purification steps may remain in the final product.[5][6]

Q2: I've detected an unexpected impurity in my product. What are the best analytical methods to identify it?

A multi-technique approach is often necessary for definitive structure elucidation of unknown impurities.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary tool for separating the impurity from the main product and determining its molecular weight. Electrospray ionization (ESI) is a common "soft" ionization technique that often keeps the molecular ion intact.[8]

  • High-Performance Liquid Chromatography (HPLC/UHPLC): HPLC and UHPLC are the gold standards for separating and quantifying impurities.[5][8] A validated HPLC method can be used for routine quality control analysis.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful for determining the exact chemical structure of an isolated impurity. 2D NMR experiments can provide further structural details.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile impurities, such as residual solvents or certain low molecular weight byproducts.[5][6]

Troubleshooting Purification Issues

Problem: My morpholine-containing compound shows significant peak tailing during silica gel column chromatography.

Cause: The basic nitrogen atom in the morpholine ring can interact strongly with acidic silanol groups on the surface of the silica gel. This leads to poor separation, streaking, and low recovery of the desired compound.[9]

Solution:

  • Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent system.[9] A common choice is triethylamine (Et₃N) at a concentration of 0.1-2%.[9]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina or a polymer-based support.

Problem: My compound is highly water-soluble, making it difficult to extract from the aqueous reaction mixture.

Cause: The morpholine moiety can increase the water solubility of a compound, leading to inefficient extraction with standard non-polar organic solvents.[9]

Solutions:

  • "Salting Out": Add a significant amount of a salt, like sodium chloride (NaCl) or potassium carbonate (K₂CO₃), to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of your organic compound and promoting its transfer into the organic layer.[9]

  • pH Adjustment: Since the morpholine group is basic, ensure the aqueous layer is sufficiently basic (e.g., with NaOH or K₂CO₃) to keep your compound in its free base form. The free base is generally less water-soluble than its protonated salt form.[9]

  • Use a More Polar Solvent: Employ more polar extraction solvents like dichloromethane (DCM) or chloroform, which are more effective at extracting polar compounds.[9]

Problem: My product "oils out" instead of crystallizing during recrystallization.

Cause: This typically happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is too concentrated.[9]

Solutions:

  • Change Solvent: Use a solvent with a lower boiling point.

  • Dilute the Solution: Use a larger volume of solvent to create a more dilute solution and allow it to cool more slowly.[9]

  • Add a Co-solvent: Introduce a co-solvent in which your compound is less soluble to reduce the overall solubility and encourage crystallization.[9]

Analytical and Purification Data

The following tables summarize key data for the analysis and purification of this compound and related compounds.

Table 1: Analytical Techniques for Impurity Profiling

TechniquePurposeCommon Application
HPLC/UHPLCSeparation and QuantificationDetermining the purity level and quantifying known/unknown impurities.[5][8]
LC-MSIdentificationDetermining the molecular weight of unknown impurities.[8]
NMRStructure ElucidationDetermining the precise chemical structure of isolated impurities.[5][8]
GC-MSIdentification of VolatilesDetecting residual solvents and volatile byproducts.[5][6]
FT-IRFunctional Group IDObtaining absorption spectra to identify key functional groups.[7]

Table 2: Method Validation Parameters for an Impurity (Example)

ParameterSpecificationPurpose
Specificity Well-resolved peaksEnsures the method can assess the analyte in the presence of other components.
Limit of Quantitation (LOQ) Typically < 0.05%The lowest amount of analyte that can be quantitatively determined with precision and accuracy.
Precision (% RSD) < 10.0%Measures the closeness of agreement between a series of measurements.[1]
Accuracy (% Recovery) 80-120%Measures the agreement between the true value and the value found.[1]
Linearity (r²) > 0.999The ability to elicit test results that are directly proportional to the concentration of the analyte.[1]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one that dissolves the compound when hot but not when cold.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen boiling solvent to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool it in an ice bath.[9] If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation.[9]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[9]

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent.[9]

Protocol 2: Column Chromatography with Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with light pressure. Let the excess solvent drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Prepare the mobile phase (e.g., a mixture of hexane and ethyl acetate) and add 0.5-1.0% triethylamine (Et₃N) to it.[9] Begin elution, starting with a less polar solvent mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Workflows and Pathways

G Figure 1: General Workflow for Impurity Identification and Purification A Crude Reaction Product B Analytical Screening (TLC, HPLC, LC-MS) A->B C Impurity Detected? B->C D Product Meets Purity Specification C->D No E Select Purification Method (Recrystallization, Chromatography, etc.) C->E Yes I Proceed to Next Step D->I F Purified Product E->F G Purity Check (e.g., HPLC) F->G H Purity > 99%? G->H H->I Yes J Repeat Purification H->J No J->E G Figure 2: Formation of a Dimer Impurity from Contaminated Morpholine cluster_0 Starting Materials A Morpholine D Reaction Conditions (Coupling Agent) A->D B Ethylenediamine (Impurity in Morpholine) B->D C Carboxylic Acid Precursor (R-COOH) C->D E Desired Product: This compound D->E Main Reaction F Diamide Dimer Impurity D->F Side Reaction G Figure 3: Troubleshooting Guide for Failed Recrystallization A Problem: No Crystals Form Upon Cooling B Is the solution clear or cloudy? A->B C Solution is likely not supersaturated. B->C Clear G Compound may be 'oiling out' instead of crystallizing. B->G Cloudy/Oily D Try boiling off some solvent to concentrate the solution. C->D E Scratch the inside of the flask with a glass rod. D->E F Add a seed crystal of the pure compound. E->F H Use a lower-boiling point solvent. G->H I Use a more dilute solution and cool slowly. H->I J Add a co-solvent to reduce solubility. I->J

References

Technical Support Center: Optimizing Reaction Conditions for Morpholine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of Morpholine-4-carboxamide derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental procedures.

Issue 1: Low Reaction Yield

Question: My reaction to synthesize a this compound derivative is resulting in a low yield. What are the common causes and how can I optimize the conditions?

Answer: Low yields are a common issue that can stem from several factors. Systematically evaluating each aspect of the reaction setup is crucial for optimization.

Possible Causes & Solutions:

  • Reagent Quality: Ensure all starting materials, reagents, and solvents are pure and anhydrous, as moisture can interfere with many coupling reactions.

  • Reaction Temperature: Temperature control is critical. Some reactions require cooling (e.g., 5-10°C) during the addition of reactive reagents like chloroacetyl chloride to prevent side reactions[1]. Other cyclization or coupling steps may require elevated temperatures or reflux to proceed to completion.[2][3]

  • Choice of Coupling Agents & Base: The selection of the coupling agent and base is vital for efficient amide bond formation.

    • Common coupling agents include 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and EDC/HOBt.[2][3]

    • Bases such as triethylamine (Et₃N), N-methylmorpholine, or potassium carbonate (K₂CO₃) are frequently used to neutralize acids formed during the reaction.[2][4] The choice of base can significantly impact the reaction rate and yield.

  • Stoichiometry: Incorrect stoichiometry can lead to unreacted starting materials or the formation of side products. Carefully check the molar equivalents of all reactants.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time. Some reactions may require several hours (e.g., 16 hours) to reach completion.[2]

Issue 2: Formation of Side Products & Purification Challenges

Question: I am observing significant side product formation in my reaction, making purification difficult. What are some common side reactions and how can I minimize them?

Answer: The formation of side products often arises from the high reactivity of the intermediates or non-optimal reaction conditions.

Possible Causes & Solutions:

  • Over-addition: In reactions involving highly reactive organometallic reagents, over-addition to the carbonyl group is a common problem, leading to tertiary alcohols instead of the desired ketone.[5] Using less reactive acylating agents like morpholine amides can mitigate this issue.[5]

  • Moisture: Water in the reaction mixture can hydrolyze reactive intermediates, such as acid chlorides or coupling agents, leading to the formation of carboxylic acids and reducing the yield of the desired amide. Ensure the reaction is performed under an inert, anhydrous atmosphere.[6]

  • Temperature Control: Adding highly reactive reagents, such as chloroacetyl chloride, at a controlled low temperature (e.g., 0-10°C) can prevent unwanted side reactions.[1]

  • Purification Strategy: If side products are unavoidable, optimize the purification method.

    • Recrystallization: This is an effective method for purifying solid products.[1]

    • Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is the standard purification technique.

    • Work-up Procedure: A thorough aqueous work-up can remove many water-soluble impurities and unreacted reagents before final purification.

Data Presentation: Reaction Condition Comparison

The following table summarizes various reaction conditions for the synthesis of morpholine-containing carboxamide derivatives, providing a basis for comparison and optimization.

Reaction Type Starting Materials Reagents/Catalyst Base Solvent Temp. & Time Yield (%) Reference
Amide CouplingQuinoline-4-carboxylic acid, AmineEDC, HOBt-DMFRoom Temp, 16 h22-43[3]
Amide CouplingQuinoline-4-carboxylic acid, AmineCDMTN-methylmorpholineDCM-20-61[2]
N-AcylationMorpholine, Chloroacetyl chloride-TriethylamineDiethyl ether5-10°C, then RT for 24h-[1]
Nucleophilic Substitution3,4-difluoro nitrobenzene, Morpholine-K₂CO₃DMFRoom Temp, 3 h93[4]
Nucleophilic Substitution4-(bromomethyl)benzonitrile, Morpholine-TriethylamineDCM-72[2]
CyclizationN-substituted 2-chloroacetamideNaHCO₃-DMF60°C, 24 h45-69[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound derivatives?

A1: The most common methods involve the acylation of the morpholine nitrogen. This can be achieved by:

  • Reaction with an Acid Chloride: Reacting morpholine with a suitable acid chloride (e.g., chloroacetyl chloride) in the presence of a base like triethylamine.[1]

  • Amide Coupling Reactions: Coupling a carboxylic acid with morpholine using standard peptide coupling agents such as EDC/HOBt or CDMT.[2][3]

  • Reaction with Isocyanates: A controlled synthesis can be achieved by first forming a morpholine-4-carbonyl chloride using a phosgene equivalent, which is then reacted with an amine.[8]

Q2: How does the morpholine ring influence the properties of a drug candidate?

A2: The morpholine ring is considered a "privileged scaffold" in medicinal chemistry. Its inclusion in a molecule can:

  • Improve Pharmacokinetic Profile: It often enhances aqueous solubility and metabolic stability.[8][9]

  • Increase Biological Activity: The morpholine moiety can form crucial hydrogen bonds with biological targets through its oxygen atom.[9]

  • Provide a Versatile Synthetic Handle: The secondary amine allows for straightforward chemical modification.[10]

Q3: My final compound is difficult to crystallize. What purification alternatives can I use?

A3: If recrystallization is not feasible, several other techniques can be employed:

  • Silica Gel Column Chromatography: This is the most common alternative for purifying non-crystalline or oily compounds. A range of solvent systems (e.g., ethyl acetate/hexanes) can be screened to achieve optimal separation.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be used.

  • Trituration: Stirring the crude product in a solvent in which the desired compound is insoluble but the impurities are soluble can effectively wash away contaminants.

Q4: Are there any specific safety precautions I should take when working with reagents for these syntheses?

A4: Yes, several reagents require careful handling.

  • Acid Chlorides (e.g., Chloroacetyl Chloride): These are corrosive and lachrymatory. They react violently with water. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Coupling Agents: Some coupling agents can be sensitizers or irritants. Consult the Safety Data Sheet (SDS) for each specific reagent.

  • Solvents: Use solvents like Dichloromethane (DCM) and Dimethylformamide (DMF) in a fume hood due to their volatility and potential toxicity.

Experimental Protocols

Protocol 1: General Synthesis of a Carboxamide via Amide Coupling (EDC/HOBt)

This protocol is adapted from the synthesis of quinoline-4-carboxamides.[3]

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Addition of Coupling Agents: Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) to the solution.

  • Stirring: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine or morpholine derivative (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 16 hours or until completion is confirmed by TLC.

  • Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 4-(2-Chloroacetyl)morpholine

This protocol is based on the reaction of morpholine with chloroacetyl chloride.[1]

  • Setup: In a round-bottom flask, dissolve morpholine (1.0 eq) and triethylamine (1.1 eq) in diethyl ether.

  • Cooling: Cool the mixture to 5-10°C using an ice bath.

  • Reagent Addition: Add chloroacetyl chloride (1.0 eq) dropwise to the cooled solution while stirring. Maintain the temperature during the addition.

  • Reaction: After the addition is complete, stir the reaction mixture for 6 hours, then allow it to warm to room temperature and stir for an additional 24 hours.

  • Work-up: Pour the reaction mixture into crushed ice. A solid product should precipitate.

  • Purification: Filter the solid, wash with cold water, and dry. Recrystallize the crude product from an ethanol/water mixture to obtain the pure compound.

Visualizations

Experimental & Troubleshooting Workflows

G cluster_0 Experimental Workflow cluster_1 Troubleshooting Logic start Starting Materials (Carboxylic Acid + Morpholine) step1 Amide Coupling Reaction (e.g., EDC/HOBt in DMF) start->step1 step2 Aqueous Work-up (Extraction & Washing) step1->step2 step3 Purification (Chromatography or Recrystallization) step2->step3 end Final Product: This compound step3->end issue Problem Encountered (e.g., Low Yield) check1 Verify Reagent Purity & Stoichiometry issue->check1 check2 Optimize Conditions (Temp, Time, Solvent) issue->check2 check3 Analyze Byproducts (TLC, LC-MS) issue->check3 solution Implement Solution & Rerun Experiment check1->solution check2->solution check3->solution

Fig. 1: General experimental and troubleshooting workflows.
PI3K/Akt/mTOR Signaling Pathway Inhibition

Several morpholine derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is critical in cancer cell proliferation and survival.[8][11]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Promotes Inhibitor Morpholine Derivative Inhibitor->PI3K Inhibits

Fig. 2: Inhibition of the PI3K/Akt/mTOR pathway.

References

Stability issues of Morpholine-4-carboxamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for Morpholine-4-carboxamide in aqueous solutions is not extensively available in public literature. This guide is based on the general principles of carboxamide chemistry and provides illustrative data and protocols for research purposes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The primary stability concern for this compound, like other amides, is hydrolysis of the amide bond. This reaction breaks the bond between the carbonyl group and the nitrogen atom, leading to the formation of morpholine and carbamic acid, which is unstable and decomposes. The rate of hydrolysis is significantly influenced by pH and temperature.[1][2]

Q2: How does pH affect the stability of this compound solutions?

A2: Amide hydrolysis can be catalyzed by both acidic and basic conditions.[3][4] Typically, the stability of amides is greatest in the neutral pH range (approximately pH 6-8). Under strongly acidic or basic conditions, the rate of degradation increases significantly. It is crucial to maintain the pH of your solution within an optimal range to ensure stability.

Q3: What are the expected degradation products of this compound in an aqueous solution?

A3: The main degradation pathway is hydrolysis, which would yield Morpholine and an unstable carbamic acid derivative that would likely decompose to carbon dioxide and ammonia.

Q4: Can I autoclave an aqueous solution of this compound?

A4: Autoclaving involves high temperatures (typically 121°C), which can significantly accelerate the hydrolysis of the amide bond.[5] This practice is generally not recommended without prior validation studies to confirm the compound's stability under these conditions. Sterile filtration is a safer alternative for sterilization.

Q5: How should I store aqueous solutions of this compound to maximize stability?

A5: For maximum stability, aqueous solutions should be stored at refrigerated temperatures (2-8°C), protected from light, and maintained at a neutral pH (around 7.0) using a suitable buffer system.[6] For long-term storage, consider preparing solutions fresh or storing them frozen (-20°C or below), though freeze-thaw stability should be assessed.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency or Concentration

Symptom: You observe a significant decrease in the concentration of this compound in your aqueous stock solution over a short period, as determined by HPLC or other quantitative methods.

Possible Causes & Solutions:

  • Incorrect pH: The pH of your solution may be too acidic or too basic, accelerating hydrolysis.

    • Troubleshooting Step: Measure the pH of your solution. If it is outside the neutral range (6-8), adjust it using a suitable buffer system (e.g., phosphate buffer).

  • High Storage Temperature: Elevated temperatures will increase the rate of degradation.

    • Troubleshooting Step: Ensure your solutions are stored at the recommended temperature (e.g., 2-8°C). Avoid leaving solutions at room temperature for extended periods.

  • Microbial Contamination: Microbial growth can alter the pH of the solution and enzymes produced by microbes can potentially degrade the compound.

    • Troubleshooting Step: Use sterile water and buffers to prepare solutions and consider sterile filtration for long-term storage.

Issue 2: Appearance of Unknown Peaks in Chromatogram

Symptom: When analyzing your this compound solution by HPLC, you notice new peaks appearing over time, which were not present in the freshly prepared sample.

Possible Causes & Solutions:

  • Chemical Degradation: These new peaks are likely degradation products, primarily from hydrolysis.

    • Troubleshooting Step: To confirm, you can perform a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products and compare their retention times with the unknown peaks.[7] This can help in identifying the degradation pathway.

  • Interaction with Excipients: If your formulation contains other components, they might be reacting with the this compound.

    • Troubleshooting Step: Analyze the stability of the compound in a simple aqueous buffer without other excipients to determine if the issue is formulation-related.

Data Presentation

Table 1: Illustrative Degradation of this compound (1 mg/mL) at Different pH Values

This data is hypothetical and for illustrative purposes only.

pHBuffer System (0.1 M)Temperature (°C)% Remaining after 7 Days% Remaining after 30 Days
3.0Citrate2592.5%78.1%
5.0Acetate2598.2%94.5%
7.0Phosphate2599.8%99.1%
9.0Borate2596.4%88.2%
Table 2: Illustrative Effect of Temperature on Stability of this compound (1 mg/mL) in pH 7.0 Phosphate Buffer

This data is hypothetical and for illustrative purposes only.

Temperature (°C)% Remaining after 30 Days% Remaining after 90 Days
4>99.9%99.5%
2599.1%97.0%
4095.3%85.6%

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

This protocol describes a general reversed-phase HPLC method for quantifying this compound and detecting its degradation products.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV absorbance maximum of this compound (e.g., scan from 200-400 nm).

  • Injection Volume: 10 µL.

  • Quantification: Use a calibration curve prepared from a reference standard of this compound. Purity is assessed by the area percentage of the main peak.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to understand degradation pathways and to develop stability-indicating analytical methods.[8]

  • Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: Incubate a solution in 0.1 M NaOH at 60°C for 24-48 hours.[5]

  • Oxidative Degradation: Treat a solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.

  • Photostability: Expose a solution to light according to ICH Q1B guidelines.

  • Analysis: After exposure, neutralize the acidic and basic samples, then dilute all samples appropriately and analyze using the HPLC-UV method described above to identify and quantify degradation products.[9]

Visualizations

Degradation Pathway

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_start This compound A_int Protonated Amide (Intermediate) A_start->A_int + H3O+ A_prod1 Morpholine A_int->A_prod1 + H2O A_prod2 Carbamic Acid (Unstable) A_int->A_prod2 A_final CO2 + NH4+ A_prod2->A_final Decomposition B_start This compound B_int Tetrahedral Intermediate B_start->B_int + OH- B_prod1 Morpholine B_int->B_prod1 B_prod2 Carbamate B_int->B_prod2

Caption: Hypothetical hydrolysis pathways under acidic and basic conditions.

Experimental Workflow

G prep Prepare Aqueous Solution in Desired Buffer t0 Time-Zero Analysis (HPLC, pH, Visual) prep->t0 storage Store Samples at Different Conditions (e.g., 4°C, 25°C, 40°C) t0->storage sampling Pull Samples at Pre-defined Time Points (e.g., 1, 2, 4 weeks) storage->sampling sampling->storage analysis Analyze Samples (HPLC, pH, Visual) sampling->analysis data Compare Data to Time-Zero Results analysis->data report Report Stability Profile (Calculate % Degradation) data->report G box box start Instability Observed? ph_check Is pH neutral (6-8)? start->ph_check temp_check Stored at 2-8°C? ph_check->temp_check Yes adjust_ph Adjust pH with buffer. Re-test stability. ph_check->adjust_ph No precip_check Precipitate visible? temp_check->precip_check Yes store_cold Store at 2-8°C. Re-test stability. temp_check->store_cold No check_sol Check solubility limits. Consider lower concentration. precip_check->check_sol Yes forced_deg Perform forced degradation to identify degradants. precip_check->forced_deg No

References

Improving the solubility of Morpholine-4-carboxamide for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with Morpholine-4-carboxamide in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound is a chemical compound featuring a morpholine ring attached to a carboxamide group.[1] Its key properties are summarized below.

PropertyValueReference
Molecular FormulaC₅H₁₀N₂O₂[1][2]
Molecular Weight~130.15 g/mol [1][2]
AppearanceWhite to light yellow solid[3]
Melting Point128 °C[2]
Storage Temperature2°C - 8°C or 10°C - 25°C[2][3]
Q2: I'm starting a new experiment. What is the recommended first step for dissolving this compound for an aqueous in vitro assay?

The standard and most recommended first step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of compounds.[4] This concentrated stock can then be serially diluted into your aqueous assay buffer or cell culture medium to achieve the desired final concentration.

Q3: What are the primary methods to improve the solubility of a compound like this compound if it precipitates in my assay?

When a compound has poor aqueous solubility, several techniques can be employed. The most common and effective methods for in vitro settings are:

  • Using Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of nonpolar molecules.[5]

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[][7] Since this compound contains a basic morpholine ring, pH adjustment is a highly relevant strategy.[8]

  • Employing Solubilizing Excipients: Agents like cyclodextrins can form inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment and increasing their apparent solubility.[9][10]

Q4: What is the maximum concentration of DMSO permissible in a cell-based assay?

High concentrations of DMSO can be cytotoxic.[11] While the tolerance varies between cell lines, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%. Some sensitive cell lines may even require concentrations below 0.1%. It is critical to always include a "vehicle control" in your experiments—this is a control group treated with the same final concentration of DMSO (or other solvents) as your test groups, but without the compound.[11] This ensures that any observed effects are due to the compound itself and not the solvent.

Troubleshooting Guide: Solubility Issues

Issue: My this compound precipitates out of solution when I dilute my concentrated DMSO stock into my aqueous assay buffer.

This is a common challenge for compounds with low aqueous solubility. Below is a step-by-step troubleshooting workflow to address this issue.

G start Start: Compound Precipitates in Aqueous Buffer stock Is your stock solution fully dissolved and clear? start->stock ph_adjust Strategy 1: pH Adjustment (Recommended for this compound) stock->ph_adjust Yes remake_stock No: Remake stock. Use gentle heat (37°C) or sonication to fully dissolve. stock->remake_stock No check_ph Lower buffer pH to < 6.0 (e.g., with HCl) ph_adjust->check_ph cosolvent Strategy 2: Optimize Co-solvent (e.g., reduce aqueous content) check_cosolvent Increase co-solvent % in final buffer (e.g., 5% PEG400, 2% Ethanol) Check cell tolerance cosolvent->check_cosolvent cyclodextrin Strategy 3: Use Cyclodextrins check_cyclodextrin Add HP-β-CD or SBE-β-CD to the buffer before adding compound cyclodextrin->check_cyclodextrin soluble Is the compound soluble? check_ph->soluble soluble_c1 soluble_c1 check_cosolvent->soluble_c1 soluble_c2 soluble_c2 check_cyclodextrin->soluble_c2 soluble->cosolvent No end_ok Success: Proceed with Assay (Remember vehicle controls) soluble->end_ok Yes end_fail Problem Persists: Consider alternative strategies (e.g., nanosuspension, prodrug) remake_stock->stock soluble_c1->cyclodextrin No soluble_c1->end_ok Yes soluble_c2->end_ok Yes soluble_c2->end_fail No G cluster_0 Aqueous Solution cluster_1 Formation of Soluble Inclusion Complex drug Poorly Soluble Drug Molecule cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) plus + complex Water-Soluble Inclusion Complex plus->complex drug_in_cd Drug

References

Preventing degradation of Morpholine-4-carboxamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Morpholine-4-carboxamide during storage. It includes troubleshooting guides for common stability issues and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Troubleshooting Guide: Investigating Degradation of this compound

Researchers encountering instability with this compound can refer to the following guide to identify and mitigate potential degradation.

Observed Issue: Loss of Purity or Appearance of Unknown Peaks in HPLC Analysis

This is a common indicator of chemical degradation. The following table summarizes potential degradation pathways and recommended actions.

Potential Degradation PathwayTriggering ConditionsRecommended ActionsExpected Degradants
Hydrolysis Presence of moisture, acidic or basic conditions.- Store in a desiccator. - Ensure the storage container is tightly sealed. - Use anhydrous solvents for solutions. - Avoid acidic or basic environments.Morpholine, Carboxamide-related impurities
Oxidation Exposure to air (oxygen), presence of oxidizing agents.- Store under an inert atmosphere (e.g., nitrogen or argon). - Avoid contact with strong oxidizing agents.[1]N-oxide derivatives, ring-opened products.
Photodegradation Exposure to UV or visible light.- Store in amber vials or protect from light. - Conduct experiments under controlled lighting conditions.Photolytic cleavage products.
Thermal Degradation High temperatures.- Store at recommended temperatures (typically 2-8°C). - Avoid repeated freeze-thaw cycles for solutions.Various decomposition products.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the degradation of this compound.

Troubleshooting Workflow start Degradation Observed (e.g., new HPLC peaks) check_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere - Container Seal start->check_storage check_handling Review Handling Procedures: - Solvent Purity - Exposure to Air/Moisture - pH of Solutions start->check_handling stress_testing Perform Forced Degradation Study check_storage->stress_testing check_handling->stress_testing analyze Analyze Degradants (e.g., LC-MS, NMR) stress_testing->analyze identify_pathway Identify Degradation Pathway (Hydrolysis, Oxidation, etc.) analyze->identify_pathway mitigate Implement Corrective Actions: - Modify Storage - Adjust Handling Protocols identify_pathway->mitigate confirm Confirm Stability with New Procedures mitigate->confirm

A logical workflow for troubleshooting degradation issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Recommended storage temperatures are typically between 2°C and 8°C. To prevent hydrolysis, storage in a desiccator is advised. For sensitive applications, storing under an inert atmosphere such as argon or nitrogen can prevent oxidation.

Q2: How can I prevent degradation of this compound in solution?

A2: When in solution, this compound is susceptible to hydrolysis, especially at non-neutral pH. It is recommended to prepare solutions fresh using high-purity, anhydrous solvents. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) in tightly capped vials, protected from light. The pH of buffered solutions should be maintained near neutral.

Q3: What are the likely degradation products of this compound?

A3: Based on the structure, the primary degradation pathways are likely hydrolysis of the amide bond and oxidation of the morpholine ring.

  • Hydrolysis: This would lead to the formation of morpholine and potentially further degradation of the carboxamide moiety.

  • Oxidation: The nitrogen atom in the morpholine ring is susceptible to oxidation, which could form an N-oxide. Ring-opening reactions are also a possibility under oxidative stress.[2]

The following diagram illustrates the potential degradation pathways:

Degradation Pathways M4C This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) M4C->Hydrolysis Moisture, pH Oxidation Oxidation ([O]) M4C->Oxidation Oxygen, Oxidants Photolysis Photodegradation (hν) M4C->Photolysis UV/Vis Light Morpholine Morpholine Hydrolysis->Morpholine Carboxamide_Impurity Carboxamide-related Impurity Hydrolysis->Carboxamide_Impurity N_Oxide N-Oxide Derivative Oxidation->N_Oxide Ring_Opened Ring-Opened Products Oxidation->Ring_Opened Photolytic_Products Photolytic Cleavage Products Photolysis->Photolytic_Products

Potential degradation pathways for this compound.

Q4: How can I monitor the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. A photodiode array (PDA) detector can be useful for initial identification of degradants by comparing their UV spectra to the parent compound. For structural elucidation of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV/PDA detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

  • Sample Analysis:

    • After the specified stress period, dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all samples, including a non-stressed control, by a suitable HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products generated during forced degradation studies.

Initial HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a high aqueous percentage and gradually increase the organic component (e.g., 5% B to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for this compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development and Validation:

  • Inject the stressed samples onto the HPLC system using the initial parameters.

  • Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradant peaks.

References

Addressing challenges in scaling up Morpholine-4-carboxamide production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the production and scale-up of Morpholine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during synthesis and process development. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and supporting data.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time, low temperature, or inefficient mixing.[1]- Increase the reaction time and monitor progress by TLC or LC-MS.- Gradually increase the reaction temperature in 5-10°C increments, while monitoring for byproduct formation.- Ensure vigorous and efficient stirring, especially in larger reaction volumes, to overcome mass transfer limitations.
Starting material degradation.- Confirm the stability of your starting materials at the reaction temperature.- Consider adding the less stable reagent portion-wise to maintain a low concentration in the reaction mixture.
Incorrect stoichiometry of reactants.- Carefully verify the molar ratios of your reactants. A slight excess of one reagent may be beneficial, but a large excess can lead to side reactions.
Presence of Multiple Spots on TLC (Impure Product) Formation of side products due to high reaction temperature.- Lower the reaction temperature to minimize the formation of undesired byproducts.- Investigate alternative solvent systems that may favor the desired reaction pathway.
Unreacted starting materials remaining after the reaction.- Optimize your purification method, such as the solvent system for recrystallization or chromatography.- Consider a chemical wash during work-up to remove unreacted starting materials (e.g., a mild acid wash to remove unreacted morpholine).[1]
Product is Difficult to Purify Co-elution of impurities with the desired product during column chromatography.- Experiment with a different solvent system for column chromatography.- Consider recrystallization from a suitable solvent system as an alternative or additional purification step.
Product "oils out" or fails to crystallize.- This may occur if the product is an oil at room temperature or if impurities are inhibiting crystallization.- Attempt to form a salt of the product, which is often more crystalline.- Try trituration with a non-polar solvent to induce crystallization or remove oily impurities.[1]
Discoloration of the Final Product (e.g., dark yellow) Formation of colored impurities from side reactions.- Treat a solution of the crude product with activated charcoal, followed by filtration and removal of the solvent.- Recrystallization is also an effective method for obtaining a purer, colorless product.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and what are the key considerations for scale-up?

A1: A prevalent laboratory-scale method for synthesizing N-substituted carboxamides involves the reaction of an amine (morpholine) with an acylating agent. For scale-up, factors such as reaction kinetics, heat transfer, and mass transfer become critical. The choice of reagents and reaction conditions should be carefully selected to ensure safety, efficiency, and reproducibility at a larger scale.

Q2: I am observing a significant amount of unreacted morpholine in my reaction mixture. What could be the cause and how can I address it?

A2: Morpholine is a basic compound and can be protonated under acidic conditions, which reduces its nucleophilicity.[1] To address this, you can:

  • Slowly add the morpholine to the reaction mixture to maintain a lower concentration of the free amine.

  • Use a milder acid or a buffered system to control the pH of the reaction.

  • Increase the reaction time to allow the equilibrium to shift towards product formation.[1]

Q3: What safety precautions should be taken when working with the reagents for this compound synthesis?

A3: The synthesis of this compound may involve hazardous reagents. It is crucial to consult the Safety Data Sheet (SDS) for each chemical. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Being aware of the potential for exothermic reactions and having appropriate cooling measures in place.

Q4: How can I improve the efficiency of the purification process at a larger scale?

A4: For large-scale purification, recrystallization is often preferred over chromatography due to cost and time considerations. To optimize recrystallization:

  • Perform a thorough solvent screen to identify a solvent system that provides good recovery and high purity.

  • Control the cooling rate to influence crystal size and purity.

  • If chromatography is necessary, consider using a flash chromatography system designed for larger quantities.

Quantitative Data

The following table summarizes typical yields and purity levels for the synthesis of morpholine carboxamide derivatives based on literature for analogous compounds. Actual results will vary depending on the specific reaction conditions and scale.

ParameterLab Scale (1-10 g)Pilot Scale (100 g - 1 kg)
Typical Yield 70-90%65-85%
Purity (after initial work-up) 85-95%80-90%
Purity (after purification) >98%>98%
Common Impurities Unreacted morpholine, di-acylated byproductsUnreacted morpholine, di-acylated byproducts, solvent residues

Experimental Protocols

Synthesis of this compound (Representative Protocol)

This protocol is a general representation and should be optimized for specific laboratory or scale-up conditions.

Materials:

  • Morpholine

  • Acylating agent (e.g., a suitable carbamoyl chloride or isocyanate precursor)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine, if necessary)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a clean, dry reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve morpholine (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add the acylating agent (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. If the acylating agent is a carbamoyl chloride, a base like triethylamine (1.1 equivalents) should be added to neutralize the HCl byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Visualizations

Logical Workflow for Troubleshooting Synthesis

G start Low Yield or Impure Product check_reaction Check Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction check_reagents Verify Reagent Purity and Stability start->check_reagents check_workup Review Work-up Procedure (Extraction, Washes) start->check_workup check_purification Optimize Purification (Recrystallization, Chromatography) start->check_purification optimize_conditions Optimize Reaction Parameters check_reaction->optimize_conditions purify_reagents Purify or Replace Reagents check_reagents->purify_reagents optimize_workup Modify Work-up Protocol check_workup->optimize_workup optimize_purification_method Refine Purification Method check_purification->optimize_purification_method success Improved Yield and Purity optimize_conditions->success purify_reagents->success optimize_workup->success optimize_purification_method->success

Caption: A logical workflow for troubleshooting common issues in chemical synthesis.

Potential Signaling Pathway Involvement

Morpholine-containing compounds have been investigated for their roles in various biological pathways. One such pathway is the P2X7 receptor signaling cascade, which is involved in inflammation and cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2X7R P2X7 Receptor PLC PLC P2X7R->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Effects (e.g., Inflammation) PKC->Downstream Ca_release->Downstream ATP Extracellular ATP ATP->P2X7R Activates Morpholine_Carboxamide This compound (Potential Antagonist) Morpholine_Carboxamide->P2X7R Inhibits

Caption: A simplified diagram of the P2X7 receptor signaling pathway.

References

Technical Support Center: Synthesis of Morpholine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Morpholine-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the reaction of morpholine with a carbonyl source. The three main routes are:

  • Reaction with Urea: This is a direct approach where morpholine is reacted with urea, typically at elevated temperatures.

  • Reaction with an Isocyanate or Isocyanate Precursor: This involves the reaction of morpholine with an isocyanate, such as chlorosulfonyl isocyanate, or an in-situ generated isocyanate.

  • Reaction with a Carbamoyl Chloride: This method utilizes a phosgene equivalent, like triphosgene or 4-morpholinecarbonyl chloride, which is then reacted with an amine source.

Q2: I am getting a significant amount of a hard-to-remove byproduct in my reaction. What could it be?

A2: A common byproduct, especially in syntheses involving isocyanates or high temperatures with urea, is the formation of biuret-like impurities. This occurs when a molecule of the desired this compound reacts with another molecule of the isocyanate or when urea undergoes self-condensation at high temperatures.

Q3: My product yield is consistently low. What are the critical parameters to investigate for improvement?

A3: Low yields can stem from several factors. Key parameters to optimize include:

  • Reactant Stoichiometry: Ensure the molar ratio of morpholine to the carbonyl source is optimal. A slight excess of morpholine can sometimes suppress side reactions.

  • Reaction Temperature: The reaction is often exothermic. Maintaining a controlled temperature, frequently at or below room temperature, can minimize the formation of side products.

  • Solvent Choice: The polarity and aprotic nature of the solvent are crucial. Common choices include Tetrahydrofuran (THF), Dichloromethane (DCM), and acetonitrile.

  • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration.

Q4: My final product is a dark-colored oil and won't crystallize. What can I do?

A4: The presence of impurities often inhibits crystallization. Consider the following purification strategies:

  • Column Chromatography: This is an effective method for separating the desired product from polar and non-polar impurities.

  • Recrystallization: Experiment with different solvent systems to find one that effectively solubilizes the product at elevated temperatures and allows for precipitation of pure crystals upon cooling.

  • Salt Formation: If the product is an oil, attempting to form a salt (e.g., by treating with an acid) may yield a more crystalline solid that is easier to purify.

Troubleshooting Guide: Side Reactions to Avoid

This guide details potential side reactions for the primary synthetic routes of this compound and provides strategies to mitigate them.

Route 1: Reaction of Morpholine with Urea
  • Side Reaction: At elevated temperatures (typically above 130°C), urea can decompose to form isocyanic acid (HNCO) and ammonia. The isocyanic acid can then react with the desired this compound to form a biuret-like impurity. Further heating can lead to the formation of cyanuric acid, ammelide, and ammeline through self-condensation of urea and its byproducts.[1][2][3]

  • Troubleshooting:

    • Temperature Control: Maintain the reaction temperature at the lowest possible point that allows for a reasonable reaction rate. Stepwise heating might be beneficial.

    • Reaction Time: Avoid prolonged heating, as this increases the likelihood of byproduct formation. Monitor the reaction closely and stop it once the starting materials are consumed.

    • Purification: These byproducts are often polar and can sometimes be removed by washing the crude product with water or by recrystallization.

Route 2: Reaction of Morpholine with Isocyanates (e.g., Chlorosulfonyl Isocyanate)
  • Side Reaction: The primary side reaction is the formation of a symmetrical urea derivative (a biuret). This happens when the isocyanate reacts with the newly formed this compound instead of morpholine.

  • Troubleshooting:

    • Controlled Addition: Add the isocyanate or its precursor slowly and in a controlled manner to the solution of morpholine. This maintains a low concentration of the isocyanate, favoring the reaction with the more abundant morpholine.

    • Stoichiometry: Using a slight excess of morpholine can help to ensure that the isocyanate reacts preferentially with the starting amine.

    • Low Temperature: Running the reaction at a lower temperature (e.g., 0-5°C) can help to control the reaction rate and reduce the likelihood of the side reaction.

Route 3: Reaction of Morpholine with Carbamoyl Chlorides (e.g., using Triphosgene)
  • Side Reaction 1: Dimerization/Oligomerization: The intermediate, morpholine-4-carbonyl chloride, can react with another molecule of morpholine to form a urea derivative, which can then potentially react further.

  • Troubleshooting:

    • Order of Addition: It is often preferable to add the phosgene equivalent (e.g., triphosgene) to a solution of morpholine and a non-nucleophilic base.[4] This ensures that the highly reactive intermediate is formed in the presence of the desired nucleophile.

    • Low Temperature: Perform the reaction at low temperatures to control the reactivity of the intermediates.

  • Side Reaction 2: Hydrolysis of Morpholine-4-carbonyl chloride: The intermediate carbamoyl chloride is sensitive to moisture and can be hydrolyzed back to morpholine, releasing carbon dioxide.[5]

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Data Presentation

ParameterImpact on YieldImpact on PurityRecommendations
Temperature Increases rate, but may decrease yield beyond an optimumCan decrease purity due to side reactions (e.g., biuret formation)Maintain the lowest effective temperature and monitor for byproduct formation.
Reactant Ratio (Morpholine:Carbonyl Source) Using a slight excess of morpholine can drive the reaction to completion and may increase yield.A slight excess of morpholine can help minimize side reactions involving the carbonyl source.Start with a 1:1 ratio and consider a slight excess of morpholine (e.g., 1.1 equivalents).
Reaction Time Insufficient time leads to low yield; excessive time can promote side reactions.Can decrease purity if side reactions are time-dependent.Monitor the reaction by TLC/HPLC to determine the optimal endpoint.
Base (for Carbamoyl Chloride route) Crucial for scavenging HCl produced.The choice and amount of base can influence side reactions.Use a non-nucleophilic base like triethylamine or pyridine in stoichiometric amounts.

Experimental Protocols

Protocol 1: Synthesis of this compound using Triphosgene

This protocol is adapted from general procedures for the synthesis of ureas using triphosgene.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve morpholine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0°C.

  • Addition of Triphosgene: Dissolve triphosgene (0.4 equivalents) in the same anhydrous solvent and add it dropwise to the stirred morpholine solution over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude morpholine-4-carbonyl chloride.

  • Amination: Dissolve the crude intermediate in an inert solvent and add a source of ammonia (e.g., a solution of ammonia in an organic solvent or aqueous ammonia) at 0°C.

  • Final Work-up and Purification: Allow the reaction to warm to room temperature and stir until completion. Extract the product with a suitable organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield of this compound check_reaction Reaction Monitoring (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No optimize_time Increase reaction time or temperature cautiously incomplete->optimize_time Yes check_reagents Check reagent purity and stoichiometry side_products->check_reagents No optimize_conditions Adjust temperature, addition rate, or stoichiometry side_products->optimize_conditions Yes optimize_time->check_reaction purification_issue Difficulty in Purification? check_reagents->purification_issue optimize_conditions->check_reaction optimize_purification Change recrystallization solvent or chromatography conditions purification_issue->optimize_purification Yes success Improved Yield purification_issue->success No optimize_purification->success

Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.

Reaction Pathways: Main vs. Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway morpholine Morpholine product This compound morpholine->product + Isocyanate isocyanate Isocyanate (R-N=C=O) isocyanate->product product_side This compound biuret Biuret Impurity product_side->biuret + Isocyanate isocyanate_side Isocyanate (R-N=C=O) isocyanate_side->biuret

References

Validation & Comparative

Morpholine-4-carboxamide vs. Piperidine-4-carboxamide: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of appropriate scaffolds is a critical determinant of the ultimate success of a drug candidate. Among the most utilized heterocyclic systems are saturated six-membered rings, with morpholine and piperidine moieties frequently employed to modulate the physicochemical and pharmacokinetic properties of molecules. This guide provides an objective, data-driven comparison of morpholine-4-carboxamide and piperidine-4-carboxamide, two closely related scaffolds, to assist researchers, scientists, and drug development professionals in making informed decisions during the design and optimization of novel therapeutics.

Physicochemical Properties: A Tale of Two Heteroatoms

The primary structural difference between morpholine and piperidine is the substitution of a methylene group (–CH₂–) in piperidine with an oxygen atom in morpholine. This seemingly subtle change has profound effects on the electronic and conformational properties of the ring, which in turn influence key physicochemical parameters relevant to drug design.

The oxygen atom in the morpholine ring is an electron-withdrawing group, which reduces the basicity of the nitrogen atom compared to piperidine.[1] The pKa of morpholine is approximately 8.4-8.7, while the pKa of piperidine is significantly higher, around 11.1-11.2. This difference in basicity is crucial as it dictates the extent of ionization at physiological pH (7.4). A lower pKa means that morpholine-containing compounds will be less protonated at physiological pH than their piperidine counterparts, which can impact properties such as solubility, cell permeability, and off-target interactions (e.g., hERG liability).

The introduction of the polar ether oxygen in morpholine also generally leads to a lower lipophilicity (logP) and increased aqueous solubility compared to the analogous piperidine scaffold.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Predicted)Piperidine-4-carboxamide (Predicted)Significance in Drug Design
Molecular Weight ( g/mol ) 130.15128.17Minimal difference; both fall well within the parameters for "rule of five" compliance.
pKa (of parent ring) ~8.5~11.2Influences ionization at physiological pH, affecting solubility, permeability, and potential for off-target ionic interactions.[1][2]
cLogP -0.85-0.62Indicates both are hydrophilic. The slightly lower value for the morpholine analog suggests potentially higher aqueous solubility.
Aqueous Solubility HighHighBoth scaffolds are expected to impart good aqueous solubility, which is beneficial for formulation and bioavailability.

ADME Profile: Navigating the Biological Maze

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its in vivo efficacy and safety. The choice between a this compound and a piperidine-4-carboxamide scaffold can significantly influence the ADME profile.

Permeability

Cell permeability is a key factor for oral absorption. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption.[3] Generally, more lipophilic compounds with a lower hydrogen bond count tend to have higher passive permeability. While both scaffolds are hydrophilic, the lower basicity of the morpholine nitrogen may result in a higher fraction of the neutral species at the slightly acidic pH of the small intestine, potentially favoring absorption.

Metabolic Stability

Metabolic stability is a crucial parameter that determines the half-life and clearance of a drug. The piperidine ring is known to be susceptible to cytochrome P450 (CYP)-mediated oxidation, often at the carbons alpha to the nitrogen, leading to the formation of lactams.[4] The electron-withdrawing nature of the oxygen atom in the morpholine ring generally makes it more resistant to oxidative metabolism compared to the piperidine ring.[1] This can lead to improved metabolic stability and a longer half-life in vivo. However, the morpholine ring is not metabolically inert and can undergo oxidation or ring cleavage.[5]

Table 2: Comparative ADME Properties

PropertyThis compound (Predicted/Inferred)Piperidine-4-carboxamide (Predicted/Inferred)Significance in Drug Design
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) ModerateModerateBoth are expected to have moderate permeability. The specific permeability will be highly dependent on the rest of the molecule.
Metabolic Stability (Human Liver Microsomes, t½ min) > 6030 - 60The morpholine scaffold is generally more metabolically stable than piperidine, potentially leading to lower clearance and a longer half-life.[1] This is a significant advantage in designing drugs with improved pharmacokinetic profiles.
Primary Metabolic Pathways N-dealkylation, ring oxidation, ring openingα-carbon oxidation (lactam formation), N-dealkylationThe different metabolic pathways can lead to different metabolite profiles, which need to be assessed for activity and toxicity. The higher susceptibility of piperidine to metabolism often necessitates strategies to block metabolic "hot spots".[4]

Note: Predicted/inferred values are based on general trends observed for morpholine- and piperidine-containing compounds and should be confirmed experimentally.

Role in Drug Design: The PI3K/Akt Signaling Pathway Case Study

Both morpholine and piperidine scaffolds have been successfully incorporated into numerous approved drugs and clinical candidates. A pertinent example is in the development of inhibitors for the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell growth and survival and is frequently dysregulated in cancer.[6][7]

The morpholine moiety is a key pharmacophore in many PI3K inhibitors, such as the pan-PI3K inhibitor ZSTK474 .[8] The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region of the kinase domain, anchoring the inhibitor in the ATP-binding pocket.[9]

Conversely, piperidine and its analogs (like piperazine) are also found in PI3K inhibitors. For example, GDC-0941 (Pictilisib) , a potent PI3K inhibitor, incorporates a piperazine moiety, a close structural analog of piperidine. In such cases, the basic nitrogen of the piperidine/piperazine ring can be involved in important ionic or hydrogen bond interactions within the active site.

The choice between a morpholine and a piperidine scaffold in a PI3K inhibitor can therefore influence not only the ADME properties but also the binding affinity and selectivity profile.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Morpholine/Piperidine-based PI3K Inhibitor Inhibitor->PI3K inhibits

Caption: The PI3K/Akt signaling pathway and the point of intervention for morpholine/piperidine-based PI3K inhibitors.

Experimental Protocols

To facilitate the direct comparison of novel compounds containing these scaffolds, detailed protocols for key in vitro assays are provided below.

LogP Determination (Shake-Flask Method)

The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP) of a compound between n-octanol and water.[10]

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent. Prepare n-octanol saturated with water and water saturated with n-octanol.

  • Partitioning: Add a small aliquot of the stock solution to a flask containing a known ratio of water-saturated n-octanol and n-octanol-saturated water (e.g., 1:1).

  • Equilibration: Shake the flask for a sufficient period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.

Kinetic Solubility Assay

This high-throughput assay measures the solubility of a compound from a DMSO stock solution in an aqueous buffer.[11]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO.

  • Addition to Buffer: Add a small volume of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Incubation: Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours).

  • Precipitate Removal: Filter the samples through a filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate by UV-Vis spectroscopy or LC-MS/MS against a standard curve.

Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells to predict the intestinal permeability of a compound.[3]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Initiation: Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Add the test compound (e.g., at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a specific time (e.g., 2 hours).

  • Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver compartments and analyze the compound concentration by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

ADME_Workflow cluster_physchem Physicochemical Properties cluster_invitro In Vitro ADME cluster_analysis Data Analysis & Decision LogP LogP Assay Analysis Analyze Data LogP->Analysis Solubility Solubility Assay Solubility->Analysis Permeability Caco-2 Permeability Permeability->Analysis Metabolism Microsomal Stability Metabolism->Analysis Decision Go/No-Go Decision Analysis->Decision Compound Test Compound Compound->LogP Compound->Solubility Compound->Permeability Compound->Metabolism

Caption: A generalized experimental workflow for the in vitro ADME screening of drug candidates.

Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs.[12]

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the microsome mixture at 37°C.

  • Reaction Initiation: Add the test compound (e.g., at 1 µM) to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant, from which the half-life (t½) can be calculated (t½ = 0.693 / slope).

Conclusion and Strategic Recommendations

The choice between a this compound and a piperidine-4-carboxamide scaffold is a nuanced decision that should be driven by the specific goals of the drug discovery program.

Bioisostere_Logic Start Lead Compound with Piperidine Scaffold Problem Identified Liability: - Poor Metabolic Stability - High Basicity (Off-target effects) Start->Problem Strategy Bioisosteric Replacement Strategy Problem->Strategy Solution Introduce Morpholine Scaffold Strategy->Solution Outcome Potential Improvements: - Increased Metabolic Stability - Lower Basicity - Modulated Solubility/Permeability Solution->Outcome

Caption: Logical relationship illustrating the use of morpholine as a bioisostere for piperidine to address common liabilities.

  • Choose this compound when:

    • Metabolic stability is a primary concern. The inherent electronic properties of the morpholine ring generally confer greater resistance to oxidative metabolism.[1]

    • Lower basicity is desired. This can be advantageous for reducing hERG liability and other off-target effects associated with highly basic amines.

    • Increased hydrophilicity is needed to improve aqueous solubility for formulation purposes.

  • Choose Piperidine-4-carboxamide when:

    • A basic nitrogen is required for target engagement. The higher pKa of piperidine ensures it is predominantly protonated at physiological pH, which may be essential for forming key ionic interactions with the target protein.

    • Metabolic liabilities can be addressed through other modifications. If the piperidine ring is not the primary site of metabolism, or if metabolic hotspots can be blocked by substitution, its benefits may outweigh its potential drawbacks.

    • A specific lipophilicity profile is required that cannot be achieved with the more polar morpholine ring.

Ultimately, the optimal choice will be context-dependent and should be guided by empirical data. It is recommended to synthesize and evaluate both analogs early in the lead optimization phase to make a data-driven decision that best aligns with the desired target product profile. This comparative guide provides the foundational knowledge and experimental framework to facilitate such an evaluation.

References

Validating the Inhibitory Effect of Carboxamide Derivatives on DNA Polymerases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory effects of various compounds on DNA polymerases, with a focus on the broader class of carboxamides, due to the current lack of specific published data on Morpholine-4-carboxamide as a direct DNA polymerase inhibitor. While some quinoline-4-carboxamide derivatives have been identified as inhibitors of enzymes that act on DNA, including polymerases, specific quantitative data on their direct inhibition of DNA polymerases is not yet available.

This document serves as a resource for researchers interested in evaluating novel compounds, such as this compound, for their potential as DNA polymerase inhibitors. It includes a comparative table of known inhibitors, a detailed experimental protocol for determining inhibitory activity, and diagrams illustrating the experimental workflow and a potential mechanism of action.

Comparative Inhibitory Effects of Known DNA Polymerase Inhibitors

To provide a benchmark for evaluating new compounds, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized DNA polymerase inhibitors against different mammalian DNA polymerases.

InhibitorDNA Polymerase α (Pol α)DNA Polymerase β (Pol β)DNA Polymerase δ (Pol δ)DNA Polymerase ε (Pol ε)Mechanism of Action
Aphidicolin 1.6 - 3.0 µM[1]High resistance40 µM[2]1.3 µMCompetitive inhibitor with respect to dCTP[3]
Etoposide ----Topoisomerase II inhibitor, indirectly affects DNA synthesis (IC50 = 59.2 - 60.3 µM for Topo II)[4][5]
Hydroxyurea ----Inhibits ribonucleotide reductase, depleting dNTP pools; does not directly inhibit DNA polymerase[6][7][8]
Zelpolib --Ki of 4.3 µM-Non-competitive inhibitor[9]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: DNA Polymerase Inhibition Assay

This protocol outlines a general method for determining the IC50 value of a test compound against a specific DNA polymerase.

1. Materials and Reagents:

  • Purified DNA polymerase (e.g., human DNA polymerase α, β, δ, or ε)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Activated DNA template (e.g., calf thymus DNA activated by DNase I)

  • Deoxynucleotide triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)

  • Radioactively labeled dNTP (e.g., [³H]dTTP or [α-³²P]dCTP)

  • Reaction buffer (specific composition depends on the polymerase, but typically contains Tris-HCl, MgCl₂, KCl, and DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • Microcentrifuge tubes

  • Pipettes and tips

  • Incubator or water bath

2. Experimental Procedure:

  • Prepare Reaction Mix: Prepare a master mix containing the reaction buffer, activated DNA template, and three unlabeled dNTPs at their optimal concentrations.

  • Prepare Test Compound Dilutions: Perform a serial dilution of the test compound in the same solvent to create a range of concentrations to be tested.

  • Set Up Reactions: In microcentrifuge tubes, add the following in order:

    • Reaction buffer

    • Test compound at various concentrations (or solvent control)

    • Purified DNA polymerase

    • Pre-incubate for a short period (e.g., 10 minutes) at the optimal reaction temperature to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Start the polymerase reaction by adding the master mix containing the activated DNA, unlabeled dNTPs, and the radioactively labeled dNTP.

  • Incubation: Incubate the reaction tubes at the optimal temperature for the specific DNA polymerase for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction by adding cold TCA to precipitate the DNA.

  • Isolate DNA:

    • Incubate the tubes on ice to allow for complete precipitation.

    • Collect the precipitated DNA by vacuum filtration through glass fiber filters.

    • Wash the filters with cold TCA and then with ethanol to remove unincorporated nucleotides.

  • Quantify Incorporated Radioactivity:

    • Dry the filters completely.

    • Place each filter in a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of DNA synthesized.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the solvent control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in DNA polymerase activity, by fitting the data to a sigmoidal dose-response curve.

Visualizing the Process and Potential Mechanisms

To better understand the experimental process and a potential mode of action for a novel inhibitor, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Incubation cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, Template, dNTPs) start_reaction Initiate with dNTPs (including labeled dNTP) prep_mix->start_reaction prep_inhibitor Prepare Inhibitor Dilutions setup Combine Reagents: Buffer, Inhibitor, Polymerase prep_inhibitor->setup pre_incubate Pre-incubate setup->pre_incubate pre_incubate->start_reaction incubate Incubate at Optimal Temp. start_reaction->incubate stop_reaction Stop Reaction (TCA) incubate->stop_reaction filter_dna Filter & Wash Precipitated DNA stop_reaction->filter_dna count Scintillation Counting filter_dna->count analyze Calculate % Inhibition & IC50 count->analyze

Caption: Experimental workflow for determining the IC50 of a DNA polymerase inhibitor.

Non_Competitive_Inhibition Enzyme Enzyme Active Site ES_Complex Enzyme-Substrate Complex Active Enzyme:as->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex Inactive Enzyme->EI_Complex Binds at Allosteric Site Substrate Substrate (dNTP) Substrate->Enzyme:as Inhibitor Inhibitor Inhibitor->Enzyme Inhibitor->ES_Complex ESI_Complex Enzyme-Substrate-Inhibitor Complex Inactive ES_Complex->ESI_Complex Binds at Allosteric Site Product Product ES_Complex->Product Catalysis

Caption: Mechanism of non-competitive inhibition of a DNA polymerase.

References

Comparative Analysis of the Anticancer Activity of Morpholine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine-4-carboxamide scaffold has emerged as a promising framework in the design of novel anticancer agents. Its structural versatility allows for a wide range of chemical modifications, leading to derivatives with potent and selective activity against various cancer cell lines. This guide provides a comparative analysis of the anticancer activity of these derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in ongoing drug discovery and development efforts.

In Vitro Anticancer Activity: A Comparative Overview

The anticancer efficacy of this compound derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes the IC50 values for a selection of these compounds, highlighting the impact of different substitutions on their cytotoxic potential.

Compound IDCore StructureR Group Substituent(s)Cancer Cell LineIC50 (µM)Reference
Series 1 Quinazoline-Morpholine2-phenylA549 (Lung)10.38 ± 0.27[1]
MCF-7 (Breast)6.44 ± 0.29[1]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[1]
2-(4-methoxyphenyl)A549 (Lung)8.55 ± 0.67[1]
MCF-7 (Breast)3.15 ± 0.23[1]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[1]
Series 2 Thieno[2,3-d]pyrimidine-Morpholine2-(4-bromophenyl)triazoleMCF-7 (Breast)19.4 ± 0.22[2]
2-(anthracen-9-yl)triazoleMCF-7 (Breast)14.5 ± 0.30[2]
Series 3 2-Morpholino-4-anilinoquinoline4-(4-chloroanilino)HepG2 (Liver)11.42 ± 0.01[3]
4-(4-methoxyanilino)HepG2 (Liver)8.50 ± 0.08[3]
4-(4-fluoroanilino)HepG2 (Liver)12.76 ± 0.07[3]
Series 4 N-substituted 1H-indole-2-carboxamidep-chlorobenzeneK-562 (Leukemia)0.61[4]
1-anthraquinoneK-562 (Leukemia)0.33[4]
pyridinylHCT-116 (Colon)1.01[4]
Series 5 4-oxoquinoline-3-carboxamideVariesGastric (ACP03)1.92 - 5.18[5]

Note: This table presents a selection of data from the cited literature and is not exhaustive.

Key Mechanistic Insights

The anticancer activity of this compound derivatives is often attributed to their ability to interfere with critical cellular processes, including cell cycle progression and survival signaling pathways.

Inhibition of Topoisomerase II

Several morpholine derivatives have been identified as potential inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair.[6] Molecular docking studies have revealed favorable binding interactions of these compounds within the ATP-binding pocket of the enzyme, suggesting a mechanism that disrupts DNA topology and leads to cell death.[6]

Cell Cycle Arrest and Apoptosis Induction

Treatment with certain morpholine-substituted quinazoline derivatives has been shown to induce cell cycle arrest, primarily in the G1 phase.[1] This inhibition of cell proliferation is often followed by the induction of apoptosis, or programmed cell death.[1]

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. Several morpholine-containing compounds have been investigated as inhibitors of this pathway, with the morpholine moiety often playing a crucial role in binding to the kinase domain of PI3K.[2][7]

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the comparative evaluation of anticancer compounds. Detailed methodologies for key in vitro assays are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the this compound derivatives and a vehicle control.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds for the desired duration.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry, exciting FITC at 488 nm and PI at 535 nm.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compounds

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizing Experimental and Logical Relationships

To better illustrate the processes involved in the evaluation and the mechanism of action of this compound derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Mechanism Mechanism of Action Studies (e.g., Western Blot for PI3K pathway) Apoptosis->Mechanism CellCycle->Mechanism Xenograft Tumor Xenograft Models Mechanism->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Experimental workflow for anticancer evaluation.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Morpholine This compound Derivatives Morpholine->PI3K Inhibition

PI3K/Akt/mTOR signaling pathway inhibition.

References

Head-to-head comparison of Morpholine-4-carboxamide with other DNA polymerase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The inhibition of DNA polymerases remains a cornerstone of therapeutic strategies in oncology and virology. This guide provides a head-to-head comparison of several prominent DNA polymerase inhibitors, offering a synthesis of their mechanisms of action, inhibitory profiles, and the experimental frameworks used to characterize them.

A Note on Morpholine-4-carboxamide: Extensive literature searches did not yield specific experimental data supporting the direct inhibitory activity of this compound against DNA polymerases. While some databases generically classify it as a "polymerase chain inhibitor," there is a conspicuous absence of primary research articles detailing its IC50, Ki values, or specific polymerase targets. The available literature more frequently describes its role as a synthetic intermediate in the creation of other biologically active molecules, including some PARP inhibitors.[1][2] Consequently, a direct quantitative comparison with well-established DNA polymerase inhibitors is not feasible at this time.

This guide will therefore focus on a comparative analysis of four well-characterized DNA polymerase inhibitors: Aphidicolin , Foscarnet , Cytarabine (Ara-C) , and Gemcitabine .

Comparative Analysis of DNA Polymerase Inhibitors

The following table summarizes the key characteristics and quantitative inhibitory data for the selected DNA polymerase inhibitors.

InhibitorTarget DNA Polymerase(s)Mechanism of ActionIC50 / Ki ValuesKey Therapeutic Areas
Aphidicolin DNA Polymerase α, δ, and ε (in eukaryotes)A tetracyclic diterpene antibiotic that acts as a reversible inhibitor. It primarily competes with dCTP for binding to the polymerase active site.[3][4]Pol α: IC50 ≈ 2.4 - 16 µM[3][4]Research tool for studying DNA replication and repair, potential anti-cancer and antiviral applications.
Foscarnet Viral DNA Polymerases (e.g., Herpesvirus, CMV), HIV Reverse TranscriptaseA pyrophosphate analog that directly and reversibly blocks the pyrophosphate binding site on viral DNA polymerases, preventing the cleavage of pyrophosphate from dNTPs.[5]HSV-1 Pol: IC50 ≈ 0.4 - 3.5 µM; CMV Pol: IC50 ≈ 29 µM[5]Antiviral therapy for CMV retinitis, acyclovir-resistant HSV infections.[5][6]
Cytarabine (Ara-C) DNA Polymerase α and βA nucleoside analog (cytosine arabinoside). It is intracellularly phosphorylated to Ara-CTP, which competes with dCTP for incorporation into DNA and inhibits polymerase function, leading to chain termination.Cellular IC50 ≈ 16 nM (in CCRF-CEM cells)Chemotherapy for acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), and lymphomas.
Gemcitabine DNA Polymerase α and εA nucleoside analog (difluorodeoxycytidine). It is converted to its di- and triphosphate forms. The triphosphate competes with dCTP for incorporation into DNA, causing "masked" chain termination after the addition of one more nucleotide. The diphosphate also inhibits ribonucleotide reductase.Cellular IC50 ≈ 1 ng/mL (in CCRF-CEM cells)Chemotherapy for various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[7]

Mechanism of Action and Signaling Pathways

The inhibitors discussed employ distinct strategies to halt DNA synthesis, which in turn can trigger various cellular signaling pathways, often culminating in apoptosis.

Competitive Inhibition: Aphidicolin

Aphidicolin serves as a classic example of a competitive inhibitor. By binding to the dNTP-binding site of DNA polymerases α, δ, and ε, it directly competes with the natural substrate, deoxycytidine triphosphate (dCTP). This leads to a stall in DNA replication, which can induce cell cycle arrest, primarily at the G1/S phase boundary. Prolonged replication stress can activate DNA damage response (DDR) pathways, leading to apoptosis.

Aphidicolin_Pathway Aphidicolin Aphidicolin PolA_D_E DNA Polymerase α, δ, ε Aphidicolin->PolA_D_E Inhibits ReplicationFork Replication Fork Stalling PolA_D_E->ReplicationFork Leads to dCTP dCTP dCTP->PolA_D_E Competes with DDR DNA Damage Response (DDR) ReplicationFork->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Induces

Mechanism of Aphidicolin Action
Non-Competitive Inhibition: Foscarnet

Foscarnet, a pyrophosphate analog, exemplifies non-competitive inhibition. It binds to a site on viral DNA polymerases that is distinct from the dNTP binding site but is crucial for the catalytic process—the pyrophosphate binding pocket. This prevents the release of pyrophosphate from the incoming dNTP, thereby halting the polymerization reaction. Its selectivity for viral over host DNA polymerases is a key to its therapeutic window.

Foscarnet_Pathway Foscarnet Foscarnet PPi_Site Pyrophosphate Binding Site Foscarnet->PPi_Site Binds to dNTP_incorporation dNTP Incorporation Foscarnet->dNTP_incorporation Inhibits Viral_Pol Viral DNA Polymerase Viral_Pol->dNTP_incorporation Catalyzes PPi_Site->Viral_Pol Viral_Replication Viral DNA Replication dNTP_incorporation->Viral_Replication Cell_Lysis Inhibition of Viral Replication & Cell Lysis Viral_Replication->Cell_Lysis Leads to

Mechanism of Foscarnet Action
Chain Termination: Cytarabine and Gemcitabine

Cytarabine and Gemcitabine are nucleoside analogs that, after intracellular phosphorylation to their active triphosphate forms, are incorporated into the growing DNA strand. This incorporation is the critical step in their mechanism. For Cytarabine, the arabinose sugar moiety sterically hinders the formation of the next phosphodiester bond, leading to immediate chain termination. Gemcitabine's "masked" chain termination is more subtle; after its incorporation, one additional nucleotide can be added before synthesis is halted. This makes the lesion more difficult for cellular exonucleases to repair.

Nucleoside_Analog_Pathway cluster_0 Intracellular Activation cluster_1 DNA Synthesis Inhibition Cytarabine Cytarabine Ara_CTP Ara-CTP Cytarabine->Ara_CTP Phosphorylation Gemcitabine Gemcitabine dFdCTP dFdCTP Gemcitabine->dFdCTP Phosphorylation DNA_Pol DNA Polymerase Ara_CTP->DNA_Pol Incorporated by dFdCTP->DNA_Pol Incorporated by DNA_Strand Growing DNA Strand DNA_Pol->DNA_Strand Chain_Termination Chain Termination DNA_Strand->Chain_Termination Results in Apoptosis Apoptosis Chain_Termination->Apoptosis

Mechanism of Nucleoside Analog Action

Experimental Protocols

A standardized and reproducible method for assessing the inhibitory activity of compounds against DNA polymerases is fundamental for comparative studies. Below is a generalized protocol for a DNA polymerase inhibition assay.

General DNA Polymerase Inhibition Assay Protocol

This protocol is a template and may require optimization based on the specific polymerase, substrate, and inhibitor being tested.

1. Materials and Reagents:

  • Purified DNA polymerase

  • Oligonucleotide primer and template DNA (e.g., poly(dA)/oligo(dT))

  • Deoxynucleotide triphosphates (dNTPs), including a radiolabeled or fluorescently labeled dNTP (e.g., [³H]-dTTP or a fluorescent analog)

  • Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)

  • Inhibitor stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Stop solution (e.g., EDTA)

  • Scintillation fluid or fluorescence plate reader

2. Experimental Workflow:

DNA_Polymerase_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Primer/Template, dNTPs) Start->Prepare_Reaction_Mix Add_Inhibitor Add Inhibitor at Varying Concentrations Prepare_Reaction_Mix->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate Reaction (Add DNA Polymerase) Pre_Incubate->Initiate_Reaction Incubate Incubate at Optimal Temperature and Time Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Add Stop Solution) Incubate->Stop_Reaction Measure_Incorporation Measure dNTP Incorporation (Scintillation Counting or Fluorescence) Stop_Reaction->Measure_Incorporation Analyze_Data Analyze Data (Calculate IC50) Measure_Incorporation->Analyze_Data End End Analyze_Data->End

References

Validating Target Engagement of Morpholine-Containing Kinase Inhibitors in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule engages its intended target within the complex cellular environment is a critical step in drug discovery. This guide provides an objective comparison of key methodologies for validating the target engagement of morpholine-containing compounds, using a representative PI3K (Phosphoinositide 3-kinase) inhibitor as a case study. The morpholine moiety is a well-established pharmacophore in many kinase inhibitors, valued for its favorable physicochemical and metabolic properties.[1][2]

This guide will delve into three widely-used target engagement assays: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ (Bioluminescence Resonance Energy Transfer), and DARTS (Drug Affinity Responsive Target Stability). We will provide a comparative analysis of their principles, performance, and present detailed experimental protocols to aid in the selection and execution of the most appropriate method for your research needs.

Comparative Analysis of Target Engagement Methodologies

The choice of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, throughput requirements, and the desired quantitative output. Below is a summary of the key characteristics of CETSA, NanoBRET™, and DARTS.

Assay Principle Key Quantitative Readout Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[3][4]ΔTagg (Change in Aggregation Temperature)Label-free, applicable in intact cells and tissues, reflects physiological conditions.[3][5]Not all ligand binding events cause a significant thermal shift; can be lower throughput for traditional Western blot-based detection.[3]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer.[6][7][8]IC50 (Half-maximal Inhibitory Concentration)High-throughput, quantitative, can be performed in live cells, providing real-time data.[9]Requires genetic modification of the target protein; potential for steric hindrance from the tag.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[10][11][12]Relative protein abundance after proteolysis.Label-free, does not require modification of the small molecule.[12]Requires careful optimization of protease concentration and digestion time; may not be suitable for all proteins.[10]

Experimental Protocols

Detailed methodologies for each of the discussed target engagement assays are provided below. These protocols are generalized for a morpholine-containing PI3K inhibitor and can be adapted for other kinase targets.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the steps to determine the thermal stabilization of a target kinase upon binding of a morpholine-containing inhibitor.

Materials:

  • Cells expressing the target kinase (e.g., a cancer cell line with an active PI3K pathway).

  • Morpholine-containing PI3K inhibitor.

  • Vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE and Western Blot reagents.

  • Antibody specific to the target kinase.

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the PI3K inhibitor at various concentrations or a single concentration for a fixed time (e.g., 1-2 hours). Include a vehicle-only control.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the levels of the soluble target protein by Western Blot.

  • Data Analysis: Quantify the band intensities to generate a melt curve, plotting the percentage of soluble protein against temperature. The change in the aggregation temperature (ΔTagg) between the inhibitor-treated and vehicle-treated samples indicates target engagement.[4]

NanoBRET™ Target Engagement Assay Protocol

This protocol describes the measurement of inhibitor binding to a NanoLuc®-tagged kinase in live cells.

Materials:

  • HEK293 cells.

  • Expression vector for the NanoLuc®-kinase fusion protein.

  • NanoBRET™ tracer specific for the kinase target.

  • Morpholine-containing PI3K inhibitor.

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • White, 96-well or 384-well assay plates.

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and seed into assay plates.

  • Tracer and Compound Addition: Prepare serial dilutions of the PI3K inhibitor. Add the NanoBRET™ tracer and the inhibitor dilutions to the cells in Opti-MEM®.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).

  • Signal Detection: Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Read the BRET signal on a luminometer capable of measuring donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.[6][7]

Drug Affinity Responsive Target Stability (DARTS) Protocol

This protocol details the steps to assess the protective effect of a morpholine-containing inhibitor on its target kinase against proteolysis.

Materials:

  • Cells expressing the target kinase.

  • Morpholine-containing PI3K inhibitor.

  • Vehicle control (e.g., DMSO).

  • M-PER lysis buffer or similar non-denaturing lysis buffer.[13]

  • Protease (e.g., thermolysin or pronase).[10]

  • Protease inhibitor cocktail.

  • SDS-PAGE and Western Blot reagents.

  • Antibody specific to the target kinase.

Procedure:

  • Lysate Preparation: Harvest cells and prepare a cell lysate using a non-denaturing lysis buffer. Determine the protein concentration of the lysate.[14]

  • Compound Incubation: Aliquot the lysate and incubate with various concentrations of the PI3K inhibitor or vehicle control for a set time (e.g., 1 hour) at room temperature.

  • Protease Digestion: Add a mild concentration of protease to each sample and incubate for a predetermined time to allow for partial digestion. The optimal protease concentration and digestion time need to be determined empirically.[10]

  • Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and/or by adding SDS-PAGE loading buffer and heating the samples.

  • Analysis: Analyze the samples by SDS-PAGE and Western Blot using an antibody against the target kinase.

  • Data Analysis: Compare the band intensity of the target protein in the inhibitor-treated samples to the vehicle-treated control. An increase in the band intensity in the presence of the inhibitor indicates protection from proteolysis and thus, target engagement.

Visualizing Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context, the following diagrams were generated using the DOT language.

experimental_workflow cluster_cetsa CETSA Workflow cluster_nanobret NanoBRET Workflow cluster_darts DARTS Workflow c1 Cell Treatment with Morpholine Inhibitor c2 Heat Shock at Temperature Gradient c1->c2 c3 Cell Lysis c2->c3 c4 Centrifugation to Pellet Aggregates c3->c4 c5 Western Blot of Soluble Fraction c4->c5 n1 Transfect Cells with NanoLuc-Kinase Vector n2 Add NanoBRET Tracer & Morpholine Inhibitor n1->n2 n3 Incubate n2->n3 n4 Add Substrate & Measure BRET Signal n3->n4 d1 Prepare Cell Lysate d2 Incubate Lysate with Morpholine Inhibitor d1->d2 d3 Limited Proteolysis d2->d3 d4 Stop Digestion d3->d4 d5 Western Blot Analysis d4->d5

A comparison of the experimental workflows for CETSA, NanoBRET, and DARTS.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Inhibitor Morpholine-containing Inhibitor Inhibitor->PI3K PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

The PI3K/AKT/mTOR signaling pathway, a common target for morpholine-containing inhibitors.

By carefully considering the strengths and weaknesses of each target engagement methodology and adhering to robust experimental protocols, researchers can confidently validate the cellular activity of morpholine-containing compounds and advance the development of novel therapeutics.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Novel Quinoline-4-carboxamide Derivatives Containing a Morpholine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative examination of the pharmacokinetic properties of a series of quinoline-4-carboxamide derivatives featuring a morpholine substituent. The morpholine ring is a key structural component in medicinal chemistry, frequently utilized to enhance the physicochemical and pharmacokinetic characteristics of drug candidates, such as solubility, metabolic stability, and oral bioavailability.[1][2][3] This document provides a summary of in vivo pharmacokinetic data in mice for several compounds, details the experimental protocols for key pharmacokinetic assays, and visualizes a typical workflow for pharmacokinetic analysis.

Comparative Pharmacokinetic Data

The following table summarizes the in vivo pharmacokinetic parameters of selected quinoline-4-carboxamide derivatives in mice. These compounds were investigated for their potential as antimalarial agents, with structural modifications aimed at optimizing their pharmacokinetic profiles for oral administration.[4][5]

CompoundStructureOral Bioavailability (F%)Clearance (Cl) (mL/min/kg)Volume of Distribution (Vdss) (L/kg)Half-life (t½) (h)
2 Quinoline-4-carboxamide with a benzyl morpholine at R³74142.02.1
25 Quinoline-4-carboxamide with an aminopropyl morpholine at R³15163.32.8
27 Quinoline-4-carboxamide with an aminobutyl morpholine at R³Poor104.35.6
30 Quinoline-4-carboxamide with a modified morpholine group at R³23---

Data sourced from in vivo studies in mice.[4][5]

Structure-Pharmacokinetic Relationships

The development of the presented quinoline-4-carboxamide series revealed key structure-activity relationships influencing their pharmacokinetic behavior.[4] An early lead compound, 25 , which has two basic groups (a pyrrolidine and a morpholine), exhibited poor oral bioavailability (15%).[4][5] This was attributed to poor permeability.[4]

Modifications to the morpholine moiety at the R³ position were explored to improve this. Extending the linker from three to four carbons (compound 27 ) improved in vivo potency and half-life but did not enhance oral bioavailability, likely due to persistent low permeability.[4][5] A significant breakthrough was achieved with compound 2 , where the introduction of a benzyl morpholine at R³ led to a more than 30-fold increase in permeability and excellent oral bioavailability of 74%.[4]

Furthermore, it was discovered that the morpholine nitrogen was not essential for potency. Its removal in derivatives like compound 30 not only maintained activity but also increased permeability over 20-fold, resulting in improved oral bioavailability (23%) in mice.[4] These findings underscore the critical role of modulating basicity and lipophilicity of the morpholine substituent to optimize the pharmacokinetic properties of this class of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the pharmacokinetic properties of Morpholine-4-carboxamide derivatives.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of a test compound after oral and intravenous administration in mice.

1. Animal Model:

  • Male BALB/c mice (or other appropriate strain), typically 6-8 weeks old.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, unless fasting is required for the study.

2. Compound Formulation and Administration:

  • Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and Solutol HS 15) to a final concentration for a dose volume of typically 5-10 mL/kg. The formulation is administered as a bolus injection into a tail vein.

  • Oral (PO) Administration: The compound is suspended or dissolved in an appropriate vehicle (e.g., 0.5% hydroxypropyl methylcellulose in water). It is administered via oral gavage at a typical dose volume of 10 mL/kg.

3. Blood Sampling:

  • Blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sampling is performed via a suitable method, such as tail vein or saphenous vein bleeding.

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalysis:

  • The concentration of the test compound in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • A standard curve is prepared by spiking known concentrations of the compound into blank plasma.

5. Pharmacokinetic Analysis:

  • Plasma concentration-time data is analyzed using non-compartmental methods with software such as WinNonlin.

  • Key parameters calculated include: Area Under the Curve (AUC), Clearance (Cl), Volume of Distribution (Vdss), Half-life (t½), and Oral Bioavailability (F%).

  • Oral bioavailability is calculated using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in liver microsomes, providing an indication of its susceptibility to hepatic clearance.

1. Materials:

  • Pooled liver microsomes (mouse, rat, or human).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Internal standard.

  • Acetonitrile (for reaction termination).

2. Incubation Procedure:

  • A reaction mixture is prepared containing liver microsomes, phosphate buffer, and the test compound (final concentration typically 1 µM).

  • The mixture is pre-incubated at 37°C for a short period.

  • The metabolic reaction is initiated by adding the NADPH regenerating system.

  • A control incubation is run in parallel without the NADPH regenerating system to assess non-enzymatic degradation.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • The samples are centrifuged to precipitate the microsomal proteins.

  • The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

4. Data Analysis:

  • The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as 0.693 / k.

  • The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the incubation.

Visualizations

The following diagrams illustrate a typical workflow for pharmacokinetic analysis.

Pharmacokinetic_Analysis_Workflow cluster_Preclinical_Study Preclinical In Vivo/In Vitro Study cluster_Bioanalysis Bioanalytical Phase cluster_Data_Analysis Pharmacokinetic Data Analysis Compound_Admin Compound Administration (Oral/Intravenous) Blood_Sampling Serial Blood Sampling Compound_Admin->Blood_Sampling Sample_Prep Plasma/Sample Preparation Blood_Sampling->Sample_Prep Microsomal_Incubation In Vitro Microsomal Incubation Microsomal_Incubation->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Concentration_Data Concentration-Time Data LC_MS_Analysis->Concentration_Data PK_Modeling Non-Compartmental Analysis Concentration_Data->PK_Modeling Parameter_Calc Calculation of PK Parameters (AUC, Cl, t½, F%) PK_Modeling->Parameter_Calc Report_Gen Report Generation Parameter_Calc->Report_Gen caption Workflow of Pharmacokinetic Analysis.

Caption: Workflow of Pharmacokinetic Analysis.

References

Unveiling the Selectivity of Morpholine-4-carboxamide Derivatives as mTOR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to its potential as a therapeutic agent. This guide provides a comprehensive comparison of a prominent morpholine-4-carboxamide derivative, WYE-125132, against other mTOR inhibitors, offering insights into its selectivity for its primary target, the mammalian target of rapamycin (mTOR).

The this compound scaffold is a key feature in a class of potent and selective ATP-competitive inhibitors of mTOR, a crucial regulator of cell growth, proliferation, and metabolism. Dysregulation of the mTOR signaling pathway is a hallmark of many cancers, making it a prime target for drug development. This guide delves into the selectivity profile of WYE-125132, a notable morpholine-containing pyrazolopyrimidine, and contrasts it with other well-characterized mTOR inhibitors, Torin1 and BEZ235, which represent a selective mTOR inhibitor without the morpholine moiety and a dual PI3K/mTOR inhibitor, respectively.

Comparative Analysis of Inhibitor Potency and Selectivity

The selectivity of a kinase inhibitor is critical for minimizing off-target effects and enhancing its therapeutic index. The following table summarizes the in vitro inhibitory activity (IC50) of WYE-125132 and its comparators against mTOR and the closely related phosphoinositide 3-kinase (PI3K) isoforms. A lower IC50 value indicates greater potency, and a significant differential between the IC50 for mTOR and other kinases highlights its selectivity.

CompoundPrimary Target(s)mTOR IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Selectivity for mTOR vs. PI3Kα
WYE-125132 mTOR0.19[1][2][3]>1000[4]>1000[4]>1000[4]>1000[4]>5000-fold[2][3]
Torin1 mTOR2-10[5]1,800[6]---~200-900-fold[6]
BEZ235 PI3K/mTOR20.7[7]4[7]75[7]5[7]7[7]~0.2-fold (PI3Kα is preferred)[7]

Note: IC50 values can vary slightly between different assay conditions and experimental setups.

The data clearly illustrates the remarkable selectivity of the morpholine-containing compound, WYE-125132, for mTOR over the PI3K isoforms, with a selectivity ratio exceeding 5000-fold. In contrast, Torin1, while also highly selective, demonstrates a lower selectivity margin. BEZ235, as expected for a dual inhibitor, potently inhibits both mTOR and PI3K isoforms.

Visualizing the PI3K/Akt/mTOR Signaling Pathway

To understand the context of mTOR inhibition, the following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of intervention for these inhibitors.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Growth S6K1->Proliferation _4EBP1->Proliferation Inhibition of translation inhibition WYE125132 WYE-125132 WYE125132->mTORC2 WYE125132->mTORC1 Torin1 Torin1 Torin1->mTORC2 Torin1->mTORC1 BEZ235 BEZ235 BEZ235->PI3K BEZ235->mTORC2 BEZ235->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols for Assessing Kinase Selectivity

The determination of inhibitor selectivity relies on robust and reproducible experimental methods. Two commonly employed in vitro kinase assay methodologies are the LanthaScreen® Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.

LanthaScreen® Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Principle: A europium (Eu)-labeled anti-tag antibody binds to a tagged kinase of interest. A fluorescently labeled ATP-competitive tracer (Alexa Fluor® 647-labeled) also binds to the kinase's ATP pocket. This proximity allows for FRET from the Eu-donor to the Alexa Fluor-acceptor. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

Generalized Protocol:

  • Reagent Preparation: Prepare a serial dilution of the test compound. Prepare a mixture of the kinase and the Eu-labeled antibody in assay buffer. Prepare the fluorescent tracer solution.

  • Assay Assembly: In a microplate, add the test compound dilutions, followed by the kinase/antibody mixture.

  • Reaction Initiation: Add the tracer solution to all wells to initiate the binding competition.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

ADP-Glo™ Kinase Assay

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the inhibitor. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then quantified using a luciferase/luciferin reaction that generates a luminescent signal proportional to the initial kinase activity.

Generalized Protocol:

  • Kinase Reaction: In a microplate, set up the kinase reaction containing the kinase, substrate, ATP, and a serial dilution of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[9]

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and eliminate any unconsumed ATP. Incubate at room temperature for approximately 40 minutes.[10]

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate at room temperature for 30-60 minutes.[10]

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to calculate the IC50 value.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor across a panel of kinases.

Kinase_Selectivity_Workflow cluster_workflow Kinase Inhibitor Selectivity Profiling Workflow Start Start Compound_Prep Compound Preparation (Serial Dilutions) Start->Compound_Prep Kinase_Panel Kinase Panel Selection (e.g., PI3K isoforms, other kinases) Start->Kinase_Panel Assay_Setup In Vitro Kinase Assay Setup (e.g., LanthaScreen® or ADP-Glo™) Compound_Prep->Assay_Setup Kinase_Panel->Assay_Setup Incubation Reaction Incubation Assay_Setup->Incubation Data_Acquisition Data Acquisition (FRET or Luminescence) Incubation->Data_Acquisition IC50_Determination IC50 Value Determination for each kinase Data_Acquisition->IC50_Determination Selectivity_Analysis Selectivity Profile Generation (Comparison of IC50 values) IC50_Determination->Selectivity_Analysis End End Selectivity_Analysis->End

Caption: A typical workflow for kinase inhibitor selectivity profiling.

References

In Vivo Efficacy of Morpholine-4-Carboxamide Derivatives in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of novel quinoline-4-carboxamide derivatives, which feature a key morpholine-4-carboxamide moiety, against standard antimalarial treatments in established animal models. The data presented is compiled from peer-reviewed studies to support researchers in drug development and discovery.

Antimalarial Efficacy in Plasmodium berghei Infected Mouse Models

The primary animal model utilized for the in vivo assessment of the antimalarial efficacy of this compound derivatives is the Plasmodium berghei-infected mouse model. This model is a well-established standard for preclinical antimalarial drug screening.

Comparative Efficacy Data

The following table summarizes the in vivo efficacy of the lead quinoline-4-carboxamide derivative, DDD107498, and its analogues, compared to the standard antimalarial drug, chloroquine. Efficacy is primarily reported as the dose required to achieve a 90% reduction in parasitemia (ED₉₀).

Compound/DrugAnimal ModelDosing RegimenEfficacy (ED₉₀)Parasite StrainReference
DDD107498 MouseSingle oral dose0.57 mg/kgP. berghei[1]
DDD107498 Humanized MouseOral, 4 days0.95 mg/kg/dayP. falciparum[1]
Compound 27 MouseOral, 4 days2.6 mg/kgP. berghei[2]
Compound 25 MouseOral, 30 mg/kg, 4 days93% parasitemia reductionP. berghei[3]
Chloroquine MouseOral, 4 days~1.5 mg/kg (ED₅₀)P. berghei[4]

Note: Direct head-to-head comparative studies in the same publication were limited. The data for chloroquine is sourced from a separate study using a similar model to provide a benchmark.

Key Findings from In Vivo Studies

The quinoline-4-carboxamide derivative, DDD107498, has demonstrated potent, multi-stage antimalarial activity. In a P. berghei mouse model, DDD107498 showed a 90% reduction in parasitemia at a single oral dose of 0.57 mg/kg.[1] Furthermore, in a humanized mouse model infected with P. falciparum, it achieved an ED₉₀ of 0.95 mg/kg per day when administered orally for four days.[1] The development of this series began from a screening hit with moderate potency (EC₅₀ = 120 nM) and suboptimal physicochemical properties.[3] Through optimization of the pharmacokinetic profile, compounds with excellent oral efficacy in the P. berghei model, with ED₉₀ values below 1 mg/kg, were developed.[2][3] The mechanism of action for this series has been identified as the inhibition of translation elongation factor 2 (PfEF2), a novel target for antimalarial therapy.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited in this guide.

Plasmodium berghei Infection and Treatment Model

1. Animal Model:

  • Species: Female Swiss Webster or similar mouse strains.

  • Weight: Typically 25-30g.

  • Group Size: Usually 5 mice per control and treatment group.

2. Parasite Strain:

  • Plasmodium berghei ANKA strain is commonly used. Transgenic lines expressing luciferase, such as PbGFP-Luccon, may be used for bioluminescence imaging to monitor parasite load.

3. Infection Protocol:

  • Mice are infected via intraperitoneal (i.p.) injection of approximately 1 x 10³ to 2 x 10⁷ infected red blood cells sourced from a donor mouse.

4. Compound Administration:

  • Route: Oral gavage is the most common route for the quinoline-4-carboxamide derivatives to assess oral bioavailability and efficacy.

  • Vehicle: The compounds are typically formulated in a suitable vehicle, such as a mixture of Tween 80 and methylcellulose in water.

  • Dosing: Treatment usually commences 2-3 days post-infection and continues for a period of 4-5 consecutive days. A range of doses is tested to determine the ED₉₀.

5. Efficacy Assessment:

  • Parasitemia Measurement: Blood smears are taken from the tail vein daily, stained with Giemsa, and examined under a microscope to count the percentage of infected red blood cells.

  • Bioluminescence Imaging: For luciferase-expressing parasite lines, mice are injected with D-luciferin, and the parasite load is quantified using an in vivo imaging system.

  • Survival: Mice are monitored daily, and survival rates are recorded.

6. Control Groups:

  • A vehicle control group receives the formulation without the active compound.

  • A positive control group is treated with a standard antimalarial drug, such as chloroquine, at a known effective dose (e.g., 20 mg/kg/day i.p. or 40 mg/kg/day orally).

Visualizing the Drug Development and Validation Pathway

The following diagrams illustrate the workflow for the in vivo validation of these antimalarial compounds and their proposed mechanism of action.

experimental_workflow Experimental Workflow for In Vivo Efficacy Testing cluster_setup Model Setup cluster_infection Infection & Treatment cluster_assessment Efficacy Assessment animal_model Select Animal Model (e.g., Swiss Webster Mice) parasite_prep Prepare P. berghei Inoculum infection Infect Mice with P. berghei parasite_prep->infection grouping Group Allocation (Control, Vehicle, Treatment) infection->grouping treatment Administer Compounds (e.g., Oral Gavage, 4 days) grouping->treatment parasitemia Monitor Parasitemia (Blood Smears) treatment->parasitemia survival Record Survival Data treatment->survival data_analysis Calculate ED90 & Statistical Analysis parasitemia->data_analysis survival->data_analysis

Caption: Workflow for in vivo antimalarial efficacy testing.

mechanism_of_action Proposed Mechanism of Action drug Quinoline-4-carboxamide (e.g., DDD107498) target Plasmodium Elongation Factor 2 (PfEF2) drug->target Inhibits process Protein Synthesis (Translation) target->process Essential for outcome Parasite Death process->outcome Blocked, leading to

Caption: Inhibition of protein synthesis by DDD107498.

Conclusion

The quinoline-4-carboxamide series, characterized by the presence of a this compound functional group, represents a promising new class of antimalarial agents. The lead compound, DDD107498, and its analogues have demonstrated significant in vivo efficacy in mouse models of malaria, often at low oral doses. Their novel mechanism of action, targeting PfEF2, makes them particularly valuable in the context of rising resistance to existing antimalarial drugs. Further preclinical and clinical development of this compound class is warranted.

References

Safety Operating Guide

Navigating the Safe Disposal of Morpholine-4-carboxamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Morpholine-4-carboxamide, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Understanding the Hazard Profile

Summary of Potential Hazards:

Hazard StatementDescriptionPrecautionary StatementDescription
H315Causes skin irritationP280Wear protective gloves/protective clothing/eye protection/face protection.
H319Causes serious eye irritationP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335May cause respiratory irritationP261Avoid breathing dust/fume/gas/mist/vapors/spray.
H302Harmful if swallowed
Disposal P501 Dispose of contents/ container to an approved waste disposal plant. [1]

This data is based on available information for this compound and structurally related compounds and should be used as a precautionary guideline.

II. Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to be a clear and direct answer to operational questions regarding its waste management.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous solid chemical waste.

  • Do not mix this compound waste with other waste streams, such as non-hazardous trash or liquid waste.[2][3] Segregation is key to safe and compliant disposal.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE.

  • Mandatory PPE:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat

3. Containerization:

  • Place the this compound waste in a designated, leak-proof, and sealable container.[2]

  • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable option.

  • Ensure the container is in good condition and can be securely closed.[3]

4. Labeling:

  • Clearly label the waste container with the following information:

    • The words "HAZARDOUS WASTE"[2]

    • The full chemical name: "this compound"

    • The CAS Number: "2158-02-3"

    • The primary hazard(s): "Irritant"

    • The date of waste accumulation.

5. Storage:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.

  • This area should be well-ventilated and away from incompatible materials.

  • Ensure the storage area is secure and accessible only to authorized personnel.

6. Disposal Request:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2]

  • Follow your organization's specific procedures for requesting a waste pickup.

III. Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Unused or Contaminated This compound B Step 1: Identify as Hazardous Solid Waste A->B C Step 2: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Step 3: Place in a Labeled, Leak-Proof Container C->D E Is Container Securely Closed and Properly Labeled? D->E F Step 4: Store in Designated Hazardous Waste Area E->F  Yes I Rectify Container and/or Label E->I  No G Step 5: Arrange for Pickup by Licensed Waste Disposal F->G H End: Proper Disposal Complete G->H I->D

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. This guidance is intended to supplement, not replace, your institution's specific hazardous waste management policies. Always consult your EHS department for local regulations and requirements.

References

Essential Safety and Operational Guidance for Handling Morpholine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate and essential safety and logistical information for the handling and disposal of Morpholine-4-carboxamide (CAS: 2158-02-3).

Chemical Identifier:

  • Name: this compound

  • CAS Number: 2158-02-3

  • Molecular Formula: C₅H₁₀N₂O₂

  • Molecular Weight: 130.15 g/mol

Hazard Identification and Personal Protective Equipment

Based on available safety information, this compound is classified with the following hazards.[1] The recommended Personal Protective Equipment (PPE) is crucial for minimizing exposure and ensuring personal safety.

Hazard StatementDescriptionRecommended Personal Protective Equipment (PPE)
H302 Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
H315 Causes skin irritationWear protective gloves made of nitrile rubber or other resistant material. Wear a lab coat or other protective clothing.
H319 Causes serious eye irritationWear safety glasses with side shields or chemical safety goggles.
H335 May cause respiratory irritationUse in a well-ventilated area or in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is essential to prevent exposure and accidents. The following workflow outlines the key steps for safe handling in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid prep_hood->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Safe Handling Workflow for this compound

Procedural Steps for Safe Handling:

  • Preparation :

    • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.[1] This includes a lab coat, chemical-resistant gloves, and safety glasses or goggles.

    • All work with this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1]

  • Handling :

    • When weighing the solid compound, use a spatula and a weigh boat. Avoid creating dust.

    • If dissolving the compound, add it slowly to the solvent.

    • Ensure all containers are clearly labeled.

  • Post-Handling :

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Segregate all waste materials as described in the disposal plan below.

    • Carefully remove PPE, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after work is complete.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Skin Contact In case of skin contact, immediately wash with plenty of soap and water.[2] Remove contaminated clothing. If skin irritation persists, seek medical attention.
Eye Contact If in eyes, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
Inhalation If inhaled, move the person into fresh air and keep at rest in a position comfortable for breathing.[2] If respiratory irritation occurs, seek medical attention.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous waste.

cluster_waste Waste Generation cluster_disposal Disposal Pathway waste_solid Unused/Expired Chemical disp_container Collect in Labeled, Sealed Hazardous Waste Container waste_solid->disp_container waste_liquid Contaminated Solutions waste_liquid->disp_container waste_ppe Used PPE & Materials waste_ppe->disp_container disp_storage Store in Designated Waste Accumulation Area disp_container->disp_storage disp_pickup Arrange for Pickup by Certified Waste Disposal Service disp_storage->disp_pickup

Disposal Pathway for this compound Waste

Step-by-Step Disposal Protocol:

  • Waste Segregation :

    • Solid Waste : Collect any unused or expired this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste : Any solutions containing this compound should be collected in a separate, compatible, and labeled hazardous liquid waste container. Do not pour down the drain.

    • Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be placed in a designated solid hazardous waste container.

  • Containerization and Labeling :

    • Use only approved hazardous waste containers that are in good condition and have a secure lid.

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Harmful, Irritant).

  • Storage :

    • Store hazardous waste containers in a designated and secure satellite accumulation area or central storage facility.

    • Ensure secondary containment is in place to prevent spills.

  • Disposal :

    • The final disposal of the hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morpholine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
Morpholine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.